Product packaging for Cyclopropanecarboxylate(Cat. No.:)

Cyclopropanecarboxylate

Cat. No.: B1236923
M. Wt: 85.08 g/mol
InChI Key: YMGUBTXCNDTFJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl cyclopropanecarboxylate (CAS 2868-37-3) is a valuable ester derivative widely employed as a versatile building block in organic synthesis . Its high reactivity is driven by the strained three-membered cyclopropane ring, making it a key intermediate for introducing the cyclopropyl group into complex molecules . This reagent is particularly significant in pharmaceutical research for the synthesis of drug candidates, where the cyclopropane moiety can enhance metabolic stability and biological activity . It also finds important applications in the development of agrochemicals, such as the synthesis of pyrethroid-type insecticides . Furthermore, its utility extends to various chemical transformations, including ring-opening reactions, hydrogenation, and cyclopropanation . As a colorless liquid with slight water solubility but miscibility with most organic solvents, it offers flexibility in synthetic protocols . This product is intended for research purposes only and is not for human or veterinary use. Proper handling is crucial; it is a highly flammable liquid and vapor and may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5O2- B1236923 Cyclopropanecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5O2-

Molecular Weight

85.08 g/mol

IUPAC Name

cyclopropanecarboxylate

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1

InChI Key

YMGUBTXCNDTFJI-UHFFFAOYSA-M

SMILES

C1CC1C(=O)[O-]

Canonical SMILES

C1CC1C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

cyclopropanecarboxylate synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cyclopropanecarboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropane (B1198618) ring is a highly valuable structural motif in medicinal chemistry and natural product synthesis. Its unique conformational rigidity and electronic properties often lead to enhanced potency, improved metabolic stability, and fine-tuned pharmacological profiles in drug candidates. Consequently, the development of robust and stereoselective methods for the synthesis of cyclopropanes, particularly those bearing functional handles like the carboxylate group, is of paramount importance. This guide provides a comprehensive overview of the core synthetic strategies for accessing cyclopropanecarboxylates, with a focus on their reaction mechanisms, experimental protocols, and comparative data.

Transition Metal-Catalyzed Cyclopropanation of Alkenes

One of the most powerful and versatile methods for constructing cyclopropanecarboxylates is the transition metal-catalyzed reaction of an alkene with a diazoacetate, typically ethyl diazoacetate (EDA). This approach offers broad substrate scope and allows for a high degree of control over stereoselectivity.[1][2] Catalysts based on rhodium, copper, and cobalt are most commonly employed.[1][3][4]

Reaction Mechanism

The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a highly reactive metal-carbene intermediate after the expulsion of nitrogen gas.[1][5] This electrophilic carbene is then transferred to the nucleophilic double bond of the alkene in a concerted fashion.[1] The stereochemical outcome of the reaction is determined by the trajectory of the alkene's approach to the metal-carbene complex, which can be influenced by the ligands on the metal catalyst.[1]

G cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Step M_Ln Metal Catalyst (e.g., Rh₂(OAc)₄) Carbene Metal-Carbene Intermediate M_Ln->Carbene N₂ expulsion Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Diazo->M_Ln Coordination N2 N₂ Gas Carbene->N2 Carbene2 Metal-Carbene Alkene Alkene Substrate TS Transition State Alkene->TS Product Cyclopropanecarboxylate TS->Product Concerted addition M_Ln2 Metal Catalyst (regenerated) Product->M_Ln2 Carbene2->TS

Caption: Mechanism of Metal-Catalyzed Cyclopropanation.

Quantitative Data

The choice of catalyst and ligands is crucial for controlling both diastereoselectivity and enantioselectivity. Rhodium(II) carboxylate complexes, particularly those with chiral ligands, are highly effective for asymmetric cyclopropanation.[6][7]

CatalystAlkeneDiazo CompoundYield (%)d.r. (trans:cis)ee (%) (trans/cis)Reference
Rh₂(OAc)₄Styrene (B11656)Ethyl DiazoacetateHighVariesN/A[8]
Rh₂(S-TCPTAD)₄Ethyl Acrylatet-Butyl Phenyldiazoacetate78>99:191[7]
Rh₂(S-TCPTAD)₄AcrylonitrileOxazole Diazoacetate96>99:197[7]
Cu(acac)₂Electron-deficient enonesPhenyldiazomethane (B1605601)HighN/AN/A[4]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol is adapted from established methods for rhodium-catalyzed cyclopropanations.[8]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the rhodium(II) acetate (B1210297) dimer catalyst (e.g., 0.01 mmol).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (B109758) (5 mL) followed by styrene (2.0 mmol).

  • Reactant Addition: Prepare a solution of ethyl diazoacetate (EDA) in anhydrous dichloromethane. Add the EDA solution to the flask dropwise via a syringe pump over several hours to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the ethyl 2-phenylcyclopropane-1-carboxylate isomers.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that uses an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple.[9][10] It is a stereospecific reaction where the configuration of the alkene is preserved in the cyclopropane product.[9][11] This method can be applied to α,β-unsaturated esters like acrylates to yield cyclopropanecarboxylates.

Reaction Mechanism

The active reagent, often represented as ICH₂ZnI, is a carbenoid rather than a free carbene.[12] The reaction is thought to proceed through a concerted, "butterfly" transition state where the methylene (B1212753) group is delivered to the same face of the double bond.[10][13] The presence of directing groups, such as hydroxyls, can influence the facial selectivity of the addition.[12]

G cluster_reagent_formation Reagent Formation cluster_cyclopropanation Cyclopropanation Step CH2I2 CH₂I₂ Reagent Simmons-Smith Reagent (ICH₂ZnI) CH2I2->Reagent ZnCu Zn(Cu) ZnCu->Reagent Reagent2 ICH₂ZnI Alkene Alkene (e.g., Acrylate) TS Butterfly Transition State Alkene->TS Product This compound TS->Product Concerted delivery ZnI2 ZnI₂ TS->ZnI2 Reagent2->TS

Caption: Mechanism of the Simmons-Smith Reaction.

Quantitative Data

The Simmons-Smith reaction is known for its reliability and functional group tolerance. Yields are generally good, and high diastereoselectivity can be achieved, especially with directing groups.

Alkene SubstrateModifying ConditionsYield (%)d.r.NotesReference
Unfunctionalized AlkenesFurukawa Mod. (Et₂Zn)Good to HighN/AGenerally preferred for simple alkenes[9]
Allylic AlcoholsStandard Zn(Cu)GoodHighHydroxyl group directs syn-addition[12]
β-Keto EstersFurukawa Mod. (Et₂Zn)GoodN/AForms γ-keto ester via cyclopropane intermediate[9]
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general representation of the procedure.

  • Preparation: In a flask under an inert atmosphere (e.g., argon), add the zinc-copper couple.

  • Reagent Formation: Add a solution of diiodomethane in an anhydrous ether solvent (e.g., diethyl ether or THF). The mixture may be gently heated or sonicated to initiate the formation of the organozinc reagent.[12]

  • Substrate Addition: Cool the mixture in an ice bath and add a solution of the allylic alcohol substrate in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for synthesizing highly functionalized cyclopropanes. The process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate that subsequently undergoes intramolecular nucleophilic substitution to close the three-membered ring.[14]

Reaction Mechanism

The reaction is initiated by the addition of a stabilized carbanion (e.g., from a malonic ester) to an α,β-unsaturated compound. This creates a new carbanion, which then acts as an internal nucleophile, displacing a leaving group on an adjacent carbon to form the cyclopropane ring in an intramolecular Sₙ2 reaction. The Bingel reaction, used to functionalize fullerenes, is a well-known example of this pathway.[15][16]

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Ring Closure Nuc Nucleophile (e.g., Malonate Anion) Acceptor Michael Acceptor (EWG-activated alkene) Nuc->Acceptor 1,4-Conjugate Addition Intermediate Enolate Intermediate Acceptor->Intermediate Intermediate2 Enolate Intermediate Base Base Base->Nuc Deprotonation Product Cyclopropane Product Intermediate2->Product Intramolecular Sₙ2 LG_minus Leaving Group (e.g., Br⁻) Product->LG_minus

Caption: Mechanism of Michael-Initiated Ring Closure (MIRC).

Quantitative Data

MIRC reactions often proceed with high yields and can exhibit excellent diastereoselectivity, which can be controlled by chiral auxiliaries on the Michael acceptor or by using chiral catalysts.[14]

NucleophileMichael AcceptorConditionsYield (%)d.r.ee (%)Reference
Diethyl bromomalonateFullerene (C₆₀)DBU, Toluene45N/AN/A[15]
Sulfonium YlidesElectron-poor dienesBaseup to 99>95:5 (trans:cis)N/A[17]
α-bromo-methylmalonate2-Arylidene-1,3-indandionesChiral Catalyst74-96N/A60-85[14]
Experimental Protocol: Bingel Reaction (Fullerene Cyclopropanation)

This protocol is a representative example of a MIRC-type reaction.[15][18]

  • Preparation: In a flask, dissolve C₆₀ fullerene in a suitable solvent like toluene.

  • Reagent Addition: Add diethyl bromomalonate to the solution.

  • Base Addition: Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to generate the malonate carbanion in situ.[15]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitoring and Workup: Monitor the reaction by TLC or HPLC. Once complete, quench the reaction (e.g., with water if NaH was used) and perform an extractive workup.

  • Purification: The product, a methanofullerene, is purified by column chromatography, often using silica gel or carbon disulfide to separate the product from unreacted C₆₀.[18]

Enzymatic Cyclopropanation

Biocatalytic methods for cyclopropanation have emerged as a powerful strategy for accessing enantioenriched cyclopropanes.[19] Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, can catalyze carbene transfer reactions with exceptional levels of stereocontrol, often surpassing traditional chemical catalysts.[20][21]

Reaction Mechanism and Workflow

The mechanism is analogous to transition-metal catalysis, where the iron-containing heme cofactor forms a carbene intermediate from a diazo precursor.[22] The protein scaffold creates a chiral environment that dictates the trajectory of the alkene's approach, leading to high enantioselectivity.

G cluster_workflow Experimental Workflow Buffer Prepare Buffer (e.g., KPi, pH 7.0) Enzyme Add Engineered Enzyme Buffer->Enzyme Substrates Add Alkene & Diazo Compound Enzyme->Substrates Reaction Incubate (Controlled Temp. & Time) Substrates->Reaction Extraction Extract with Organic Solvent Reaction->Extraction Analysis Analyze (GC/HPLC) for Yield & ee Extraction->Analysis

Caption: General workflow for enzymatic cyclopropanation.

Quantitative Data

Enzymatic methods are distinguished by their extremely high enantioselectivities for specific substrates.

| Enzyme | Alkene | Carbene Precursor | Yield (%) | d.r. | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mb(H64V,V68G) | Various | Ethyl α-diazopyruvate | High | High | up to 99 |[19] | | RmaNOD variant | Boronate-alkene | Diazoacetonitrile | High | cis or trans | High |[20] | | Engineered Tautomerase | Cinnamaldehyde | Diethyl 2-chloromalonate | High | up to 25:1 | up to 99 |[22] |

Experimental Protocol: General Biocatalytic Cyclopropanation

This protocol is a generalized procedure based on published methods.[21][23]

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., 50 mM potassium phosphate, pH 7.0-8.0). Degas the buffer thoroughly.

  • Reaction Setup: In a sealed vial under an inert atmosphere, add the buffer and a solution of the engineered enzyme.

  • Substrate Addition: Add the alkene substrate, often dissolved in a co-solvent like DMF or ethanol.

  • Initiation: Initiate the reaction by adding the diazo compound (e.g., ethyl diazoacetate). In many setups, a reducing agent like sodium dithionite (B78146) is required to ensure the heme iron is in the active Fe(II) state.

  • Incubation: Stir the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 12-24 hours).

  • Workup: Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis and Purification: Dry the organic layer, concentrate it, and analyze the crude mixture by chiral GC or HPLC to determine yield, diastereoselectivity, and enantiomeric excess. Purify by flash chromatography if necessary.

References

The Diverse Biological Activities of Cyclopropanecarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylate derivatives, organic compounds characterized by a three-membered carbocyclic ring attached to a carboxylate group, represent a significant class of molecules in medicinal chemistry and drug discovery.[1] Their inherent ring strain confers unique conformational rigidity and electronic properties, making them valuable scaffolds for interacting with biological targets.[1][2] These compounds exhibit a broad spectrum of biological activities, including roles as enzyme inhibitors, anticancer agents, insecticides, and regulators of plant growth.[3][4] Their presence in both natural products and synthetic drugs underscores their therapeutic potential.[1] This guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

Enzyme Inhibition by this compound Derivatives

A primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of various enzymes. Their rigid structure can mimic the transition state of an enzymatic reaction or act as a structural analogue of the natural substrate, leading to potent and often selective inhibition.[5][6]

Notable Enzyme Targets and Inhibitory Activities

Several enzymes have been identified as targets for this compound derivatives:

  • c-Met Kinase: Certain N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.[7]

  • Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Bromophenol derivatives containing a cyclopropane (B1198618) moiety have demonstrated effective inhibition of human CA isoforms (hCA I and II) and AChE, enzymes relevant to various physiological processes and targeted in the treatment of diseases like Alzheimer's.[8]

  • Ketol-Acid Reductoisomerase (KARI): Cyclopropane-1,1-dicarboxylate is a slow, tight-binding inhibitor of rice KARI, an enzyme involved in the biosynthesis of branched-chain amino acids, making it a potential herbicide target.[6]

  • 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Oxidase: As structural analogues of ACC, some cyclopropane derivatives can inhibit ACC oxidase, an enzyme crucial for the biosynthesis of ethylene, a key plant hormone.[5][9] This has implications for regulating plant growth and fruit ripening.[3][9]

Quantitative Data on Enzyme Inhibition

The potency of enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following table summarizes the inhibitory activities of selected this compound derivatives against their target enzymes.

Derivative ClassTarget EnzymeIC₅₀ / KᵢReference
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamidec-Met KinaseIC₅₀: 0.016 µM (for compound 26a)[7]
Bromophenol DerivativesHuman Carbonic Anhydrase I (hCA I)Kᵢ: 7.8 ± 0.9 to 58.3 ± 10.3 nM[8]
Bromophenol DerivativesHuman Carbonic Anhydrase II (hCA II)Kᵢ: 43.1 ± 16.7 to 150.2 ± 24.1 nM[8]
Bromophenol DerivativesAcetylcholinesterase (AChE)Kᵢ: 159.6 ± 21.9 to 924.2 ± 104.8 nM[8]
Cyclopropane-1,1-dicarboxylateRice Ketol-Acid ReductoisomeraseKᵢ: 90 nM[6]

Anticancer Activity

The anticancer properties of this compound derivatives are a significant area of research. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, often through the inhibition of key signaling pathways.[7][10][11] For instance, the inhibition of c-Met kinase by specific cyclopropanecarboxamide (B1202528) derivatives disrupts downstream signaling cascades that promote tumor growth and survival.[7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of these derivatives are evaluated by determining their IC₅₀ values against different cancer cell lines.

DerivativeCancer Cell LineIC₅₀Reference
Compound 26a (c-Met inhibitor)A549 (Lung Carcinoma)1.59 µM[7]
Compound 26a (c-Met inhibitor)H460 (Large Cell Lung Cancer)0.72 µM[7]
Compound 26a (c-Met inhibitor)HT-29 (Colorectal Adenocarcinoma)0.56 µM[7]
1-Phenylcyclopropane CarboxamidesU937 (Human Myeloid Leukemia)Effective Inhibition (Qualitative)[12]
c-Met Signaling Pathway

The diagram below illustrates a simplified representation of the c-Met signaling pathway, which is a target for some anticancer this compound derivatives.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor This compound Derivative (e.g., Cpd 26a) Inhibitor->cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified c-Met Signaling Pathway and Inhibition.

Insecticidal Activity

A well-established application of this compound derivatives is in the development of synthetic pyrethroids, a major class of insecticides.[13] These compounds are esters of chrysanthemic acid (2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid).[13] Their mechanism of action involves blocking the sodium channels in the nervous systems of insects, leading to paralysis and death.[3] Novel pyrethroid derivatives continue to be developed to combat insecticide resistance and improve efficacy.[13]

Quantitative Data on Insecticidal Activity
DerivativeTarget InsectActivityReference
(1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compoundAedes aegypti (Yellow Fever Mosquito)100% Mortality[13]
(1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compoundCulex quinquefasciatus (House Mosquito)100% Mortality[13]
(1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compoundMusca domestica (Housefly)100% Mortality[13]
(1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compoundBlattella germanica (Cockroach)Complete knockdown within 15 min[13]

Other Biological Activities

The structural diversity of this compound derivatives leads to a wide array of other biological functions, including:

  • Antimicrobial, Antiviral, and Antifungal Properties: Various natural and synthetic cyclopropanes have been reported to possess these activities.[3][4]

  • Neurochemical Activity: 1-Aminocyclopropane-1-carboxylic acid (ACC), in addition to being a plant hormone precursor, is a ligand for the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor in the brain.[4]

  • Metabolic Effects: The metabolite cyclopropane carboxylic acid has been shown to inhibit mitochondrial fatty acid beta-oxidation.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[15][16]

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test this compound derivative (inhibitor)

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.0-7.5)[15]

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, ATP)[15]

  • 96-well plates or cuvettes[15]

  • Spectrophotometer or microplate reader[15]

2. Procedure:

  • Reagent Preparation: Prepare a stock solution of the inhibitor, typically in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. Prepare substrate and enzyme solutions at desired concentrations in the assay buffer.[15]

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Include controls: a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).[16]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[15]

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.[15]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[17] The IC₅₀ value is determined by fitting the data to a suitable model (e.g., four-parameter logistic equation).[18][19] The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.[17][20]

Enzyme_Inhibition_Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up Assay Plate (Enzyme + Inhibitor Dilutions) Prep->Setup PreIncubate Pre-incubate (Allow E-I Binding) Setup->PreIncubate Initiate Initiate Reaction (Add Substrate) PreIncubate->Initiate Measure Measure Reaction Rate (Spectrophotometry) Initiate->Measure Analyze Data Analysis (Dose-Response Curve) Measure->Analyze Calculate Calculate IC50 / Ki Analyze->Calculate

Workflow for a typical enzyme inhibition assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[21]

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

  • Phosphate-Buffered Saline (PBS)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[22]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).[22]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[21][23] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[21] Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[23]

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.[18]

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat Cells with Compound (Serial Dilutions) Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 3-4 hours (Formazan Formation) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.
Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effects of a compound on signaling pathways (e.g., protein phosphorylation).[24][25]

1. Materials and Reagents:

  • Cells cultured and treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Procedure:

  • Protein Extraction: Treat cells with the this compound derivative for the desired time. Lyse the cells on ice using lysis buffer.[26] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[27]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[27] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26][27]

  • Washing: Wash the membrane multiple times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.[27]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[27]

  • Washing: Repeat the washing steps with TBST.[27]

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[27]

  • Analysis: Perform densitometry analysis to quantify the intensity of the protein bands. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).[27]

Western_Blot_Workflow Lysis Cell Lysis & Protein Extraction Quantify Protein Quantification (BCA/Bradford) Lysis->Quantify SDSPAGE SDS-PAGE (Protein Separation) Quantify->SDSPAGE Transfer Electrotransfer to Membrane SDSPAGE->Transfer Block Blocking (e.g., 5% Milk/BSA) Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Detect Chemiluminescent Detection SecondaryAb->Detect Wash Analyze Image Acquisition & Densitometry Detect->Analyze

References

Spectroscopic Data Analysis of Ethyl Cyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl cyclopropanecarboxylate, a key building block in organic synthesis and drug discovery. The following sections detail the interpretation of its 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[1] For ethyl this compound, both 1H and 13C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.13Quartet2H-O-CH₂ -CH₃
1.60Multiplet1H-CH- (cyclopropyl)
1.26Triplet3H-O-CH₂-CH₃
0.96Multiplet2H-CH₂- (cyclopropyl)
0.85Multiplet2H-CH₂- (cyclopropyl)

Data sourced from a 400 MHz spectrum in CDCl₃.[2][3]

Interpretation:

  • The quartet at 4.13 ppm corresponds to the two protons of the methylene (B1212753) group (-O-CH₂-) of the ethyl ester, which are split by the three adjacent methyl protons.

  • The triplet at 1.26 ppm is assigned to the three protons of the methyl group (-CH₃) of the ethyl ester, split by the two adjacent methylene protons.

  • The multiplets in the upfield region (1.60-0.85 ppm) are characteristic of the cyclopropyl (B3062369) ring protons, which exhibit complex splitting patterns due to their rigid arrangement and differing magnetic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound

Chemical Shift (δ) ppmAssignment
174.5C =O (ester carbonyl)
60.5-O-CH₂ -CH₃
14.3-O-CH₂-CH₃
12.9CH (cyclopropyl)
8.5CH₂ (cyclopropyl)

Note: Specific peak assignments for cyclopropyl carbons can vary slightly between sources.

Interpretation:

  • The downfield signal at 174.5 ppm is characteristic of the carbonyl carbon of the ester group.

  • The peak at 60.5 ppm corresponds to the methylene carbon of the ethyl group attached to the oxygen atom.

  • The upfield signal at 14.3 ppm is assigned to the methyl carbon of the ethyl group.

  • The signals at 12.9 ppm and 8.5 ppm are attributed to the carbons of the cyclopropane (B1198618) ring.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: [4]

  • Accurately weigh approximately 5-25 mg of ethyl this compound.[4]

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]

  • Transfer the filtered solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition: [5]

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2980StrongC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)

Note: The exact peak positions can vary slightly. Data is consistent with general values for esters and cyclopropyl groups.

Interpretation:

  • The strong absorption band around 1730 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ester functional group.

  • The strong band at approximately 1180 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

  • The peaks around 2980 cm⁻¹ are due to the C-H stretching vibrations of the ethyl and cyclopropyl groups.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

Attenuated Total Reflectance (ATR) Method: [6][7]

  • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of ethyl this compound directly onto the ATR crystal, ensuring it covers the crystal surface.[7][8]

  • Acquire the IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[6]

  • Clean the ATR crystal thoroughly after the measurement.[6]

Transmission Method (Salt Plates): [9]

  • Place one drop of liquid ethyl this compound onto a clean, polished salt plate (e.g., NaCl or KBr).[9]

  • Place a second salt plate on top of the first to create a thin liquid film between them.[9]

  • Mount the sandwiched plates in the spectrometer's sample holder.

  • Acquire the IR spectrum.

  • After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., chloroform (B151607) or methylene chloride), followed by rinsing with ethanol (B145695) and careful drying.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a volatile compound like ethyl this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[11]

Table 4: Mass Spectrometry Data for Ethyl this compound

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
114~3[M]⁺ (Molecular Ion)
86~23[M - C₂H₄]⁺
85~7[M - C₂H₅]⁺
69100[C₄H₅O]⁺ (Base Peak)
41~34[C₃H₅]⁺
29~24[C₂H₅]⁺

Data obtained via electron ionization (EI).[3][12]

Interpretation:

  • The peak at m/z 114 corresponds to the molecular ion [C₆H₁₀O₂]⁺, confirming the molecular weight of the compound.[12][13]

  • The base peak at m/z 69 is likely due to the loss of an ethoxy radical (-OCH₂CH₃) followed by rearrangement, a common fragmentation pathway for esters.

  • Other significant fragments correspond to logical losses from the molecular ion, such as the loss of ethene (m/z 86) or an ethyl group (m/z 85).

Experimental Protocol for GC-MS

This protocol is for the analysis of volatile organic compounds.[14]

Sample Preparation:

  • Prepare a dilute solution of ethyl this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS instrument.[15]

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column in the gas chromatograph.[15] The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • As ethyl this compound elutes from the GC column, it enters the mass spectrometer's ion source.

  • In the ion source (typically using electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like ethyl this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_elucidation 4. Structure Elucidation cluster_conclusion 5. Final Confirmation Prep Prepare pure liquid sample or dilute solution NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (e.g., GC-MS) Prep->MS Analyze_NMR Analyze chemical shifts, coupling, and integration NMR->Analyze_NMR Analyze_IR Identify characteristic functional group absorptions IR->Analyze_IR Analyze_MS Determine molecular weight and fragmentation patterns MS->Analyze_MS Combine Combine all spectroscopic data Analyze_NMR->Combine Analyze_IR->Combine Analyze_MS->Combine Propose Propose chemical structure Combine->Propose Confirm Confirm structure consistency with all data Propose->Confirm Final Final Structure Confirmed: Ethyl this compound Confirm->Final

Caption: Workflow for spectroscopic analysis of ethyl this compound.

References

An In-depth Technical Guide to the Fundamental Properties of Methyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopropanecarboxylate is a versatile organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique strained cyclopropane (B1198618) ring imparts distinct reactivity, making it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The cyclopropyl (B3062369) moiety is a prevalent structural motif in numerous biologically active compounds, often enhancing metabolic stability and binding affinity to target proteins.[1] This technical guide provides a comprehensive overview of the fundamental properties of methyl this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and its application in the context of drug development, with a focus on the inhibition of the p38 MAP kinase signaling pathway.

Physicochemical Properties

Methyl this compound is a colorless liquid with a characteristic fruity odor.[4] It is sparingly soluble in water but miscible with most common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl this compound

PropertyValueReference
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.12 g/mol [3]
CAS Number 2868-37-3[3]
Appearance Colorless liquid[3]
Boiling Point 119 °C at 764 mmHg[3]
Density 0.985 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.419
Solubility Slightly soluble in water; miscible with most organic solvents.[3]
Flash Point 17 °C (64 °F)[3]
Autoignition Temperature 435 °C

Spectroscopic Data

The structural elucidation of methyl this compound is supported by various spectroscopic techniques. The following sections detail the characteristic spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl this compound exhibits distinct signals corresponding to the methoxy (B1213986) and cyclopropyl protons.

Table 2: ¹H NMR Spectral Data for Methyl this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
3.67s3H-OCH₃[5]
1.55 - 1.65m1H-CH- (cyclopropyl)[5]
0.90 - 1.05m2H-CH₂- (cyclopropyl)[5]
0.75 - 0.90m2H-CH₂- (cyclopropyl)[5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data for Methyl this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference
174.5C=O (ester)[6]
51.5-OCH₃[6]
15.0-CH- (cyclopropyl)[6]
8.5-CH₂- (cyclopropyl)[6]
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands for Methyl this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference
2950 - 3010MediumC-H stretch (cyclopropyl)[7][8]
1730StrongC=O stretch (ester)[7][8]
1440MediumC-H bend[9]
1170 - 1190StrongC-O stretch (ester)[9]
1020MediumCyclopropane ring vibration[9]
Mass Spectrometry (MS)

The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

Table 5: Key Fragments in the Mass Spectrum of Methyl this compound

m/zProposed FragmentReference
100[M]⁺ (Molecular ion)[4]
69[M - OCH₃]⁺[1][4]
59[COOCH₃]⁺[4][10]
41[C₃H₅]⁺ (cyclopropyl cation)[4][11]

Experimental Protocols

Several synthetic routes to methyl this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis from γ-Butyrolactone

This method involves the ring-opening of γ-butyrolactone followed by cyclization.

Protocol:

  • Ring-opening and Esterification: In a suitable reaction vessel, charge γ-butyrolactone and methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-halobutyrate (e.g., methyl 4-chlorobutyrate if HCl was generated in situ from thionyl chloride and methanol).

  • Cyclization: Dissolve the crude methyl 4-halobutyrate in a suitable solvent like toluene. Add a strong base, such as sodium methoxide (B1231860), portion-wise at a controlled temperature (typically 60-130 °C).[12]

  • Purification: After the reaction is complete, cool the mixture, filter off any inorganic salts, and wash the filtrate with water. Dry the organic layer and remove the solvent by distillation. The resulting crude methyl this compound can be purified by fractional distillation under reduced pressure.[6]

Synthesis from Methyl 4-chlorobutyrate

This is a direct cyclization method.

Protocol:

  • To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add a solution of sodium methoxide in methanol.

  • Heat the solution to a specified temperature (e.g., 105-110 °C).[12]

  • Slowly add methyl 4-chlorobutyrate to the sodium methoxide solution over a period of several hours while maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure complete reaction.[12]

  • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • The filtrate, containing methyl this compound, can be purified by distillation.

Application in Drug Development: Inhibition of the p38 MAP Kinase Pathway

The cyclopropyl group is a key pharmacophore in a number of kinase inhibitors. Methyl this compound serves as a valuable starting material for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[13][14]

The p38 MAP Kinase Signaling Pathway

The p38 MAPK cascade is a three-tiered signaling module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase.[15] External stimuli, such as inflammatory cytokines and cellular stress, activate a MAPKKK (e.g., TAK1, ASK1).[12][16] The activated MAPKKK then phosphorylates and activates a MAPKK (MKK3 or MKK6).[16] Subsequently, the activated MAPKK phosphorylates and activates p38 MAPK.[15] Activated p38, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.[3][12]

p38_MAPK_Pathway stimuli Inflammatory Cytokines / Cellular Stress mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates P inhibitor p38 Inhibitor (derived from Methyl This compound) inhibitor->p38 response Cellular Response (e.g., Inflammation) substrates->response

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Workflow for a p38 MAPK Inhibitor Precursor

Methyl this compound can be elaborated into more complex structures that serve as scaffolds for p38 MAPK inhibitors. A representative synthetic workflow is outlined below, demonstrating the conversion of methyl this compound to a key intermediate.

Synthetic_Workflow start Methyl This compound hydrolysis Hydrolysis start->hydrolysis acid Cyclopropanecarboxylic Acid hydrolysis->acid activation Activation (e.g., SOCl₂) acid->activation chloride Cyclopropanecarbonyl Chloride activation->chloride coupling Amide Coupling with Amine chloride->coupling intermediate N-Aryl/Heteroaryl Cyclopropanecarboxamide (Inhibitor Precursor) coupling->intermediate

Caption: Synthetic workflow from methyl this compound.

Conclusion

Methyl this compound is a fundamentally important and highly versatile chemical entity. Its well-defined physicochemical properties and reactivity profile make it an indispensable tool in modern organic synthesis. The detailed spectroscopic data provide a robust framework for its identification and characterization. Furthermore, its role as a precursor in the synthesis of medicinally relevant compounds, such as p38 MAP kinase inhibitors, underscores its significance in drug discovery and development. This guide provides core technical information to aid researchers and scientists in leveraging the unique properties of methyl this compound for their synthetic and medicinal chemistry endeavors.

References

The Architecture of Strained Rings: An In-depth Technical Guide to the Biosynthesis of Cyclopropane Rings in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a fascinating and recurring structural motif in a diverse array of natural products. Its inherent ring strain and unique electronic properties often confer potent and specific biological activities, making these molecules attractive starting points for drug discovery and development. This technical guide provides a comprehensive overview of the enzymatic strategies employed by nature to construct this challenging functionality. We will delve into the core biochemical mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the intricate molecular logic of cyclopropane ring biosynthesis.

Core Enzymatic Strategies for Cyclopropanation

Nature has evolved several distinct enzymatic strategies to forge the high-energy cyclopropane ring. These can be broadly categorized into three main classes based on the key intermediates and the origin of the cyclopropyl (B3062369) carbons.

S-Adenosyl-L-methionine (SAM)-Dependent Methylene (B1212753) Transfer

The most prevalent strategy for cyclopropane ring formation involves the utilization of S-adenosyl-L-methionine (SAM) as a donor of a methylene group (CH₂). This pathway is notably employed in the biosynthesis of cyclopropane fatty acids (CFAs) in bacteria and plants.

Mechanism: The enzyme, a cyclopropane fatty acid synthase (CFAS), facilitates the transfer of the methyl group from SAM to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer[1][2]. The proposed mechanism proceeds through a carbocationic intermediate, where the double bond of the fatty acid acts as a nucleophile, attacking the electrophilic methyl group of SAM. Subsequent deprotonation, often assisted by a bicarbonate ion in the active site, leads to the formation of the cyclopropane ring[3][4].

Key Enzymes:

  • Cyclopropane Fatty Acid Synthase (CFAS): Catalyzes the formation of cyclopropane rings in the acyl chains of membrane phospholipids (B1166683). These enzymes are crucial for the adaptation of bacteria to various environmental stresses[3][5].

  • Mycolic Acid Cyclopropane Synthases: A related family of enzymes found in Mycobacterium tuberculosis that introduce cyclopropane rings into mycolic acids, which are essential components of the mycobacterial cell wall[3].

Cyclization via Cationic Intermediates in Terpene and Steroid Biosynthesis

In the vast and structurally diverse world of terpenoids and steroids, cyclopropane rings are often forged through intricate carbocation-driven cyclization and rearrangement cascades. In these pathways, all three carbons of the cyclopropane ring are derived from the isoprenoid precursor backbone.

Mechanism: Terpene and steroid cyclases initiate catalysis by generating a highly reactive carbocation, typically through the ionization of a pyrophosphate leaving group from an acyclic precursor like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP). This initial cation then orchestrates a series of intramolecular electrophilic attacks on double bonds within the substrate, leading to the formation of various ring systems, including cyclopropanes. The precise folding of the substrate within the enzyme's active site dictates the stereochemical outcome of these complex cyclizations.

Key Enzymes:

  • Terpene Cyclases/Synthases: A large and diverse superfamily of enzymes responsible for the cyclization of acyclic isoprenoid diphosphates into a vast array of cyclic terpene scaffolds.

  • Squalene-Hopene Cyclase (SHC): While primarily known for producing pentacyclic triterpenoids, the underlying carbocation chemistry is illustrative of the principles involved in terpene cyclization.

Intramolecular Cyclization via Carbanionic Intermediates

A third major strategy involves the formation of a carbanion that subsequently participates in an intramolecular nucleophilic substitution reaction to close the three-membered ring. This mechanism is famously employed in the biosynthesis of the plant hormone ethylene (B1197577) precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).

Mechanism: In the biosynthesis of ACC, the enzyme ACC synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of SAM. The PLP cofactor facilitates the formation of a Schiff base with SAM, which then undergoes an α,γ-elimination reaction. This process generates a stabilized carbanion at the α-carbon of the methionine moiety, which then attacks the γ-carbon, displacing the 5'-methylthioadenosine (MTA) leaving group to form the cyclopropane ring of ACC[6]. A similar carbanionic mechanism is also observed in the biosynthesis of certain polyketide and non-ribosomal peptide natural products[6].

Key Enzymes:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) Synthase: A PLP-dependent enzyme that catalyzes the key step in ethylene biosynthesis in plants.

  • Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs): In some cases, modules within these large enzymatic complexes can facilitate cyclopropanation through carbanionic intermediates.

Quantitative Data on Cyclopropane Biosynthesis Enzymes

The following tables summarize key quantitative data for representative enzymes involved in cyclopropane ring formation. This information is crucial for understanding enzyme efficiency, substrate preference, and for the potential bioengineering of these catalysts.

EnzymeOrganismSubstrate(s)K_m_k_cat_Reference(s)
Cyclopropane Fatty Acid Synthase (CFAS)Escherichia coliS-Adenosyl-L-methionine80 µM4 min⁻¹[7]
Phospholipid vesicles--
Cyclopropane Fatty Acid Synthase (CFAS)Pseudomonas aeruginosaS-Adenosyl-L-methionine-2.5 ± 0.08 min⁻¹[3]
Phosphatidylglycerol--
1-Aminocyclopropane-1-carboxylic acid (ACC) SynthaseLycopersicon esculentum (Tomato)S-Adenosyl-L-methionine13 µM-[4]

Table 1: Kinetic Parameters of Key Cyclopropane Biosynthesis Enzymes. This table presents the Michaelis constant (K_m_) and catalytic rate (k_cat_) for selected enzymes. "-" indicates data not available in the cited literature.

EnzymeOrganismPreferred Substrate(s)CommentsReference(s)
Cyclopropane Fatty Acid Synthase (CFAS)Escherichia coliUnsaturated acyl chains of phospholipids, particularly at the sn-2 position.Shows specificity for the position of the double bond in the acyl chain.[8]
Cyclopropane Fatty Acid Synthase (CFAS)Pseudomonas aeruginosaPhosphatidylglycerol lipid substrates.Activity is higher in membranes with a greater content of unsaturated acyl chains.[3][5]
Mycolic Acid Cyclopropane SynthasesMycobacterium tuberculosisUnsaturated precursors of mycolic acids.These enzymes are highly specific for their long-chain fatty acid substrates.[4]

Table 2: Substrate Specificity of Cyclopropane Synthases. This table highlights the preferred substrates for various cyclopropane-forming enzymes.

Experimental Protocols for Studying Cyclopropane Biosynthesis

The elucidation of biosynthetic pathways for cyclopropane-containing natural products relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Cyclopropane Synthase (e.g., E. coli CFAS)

This protocol describes the overexpression and purification of a His-tagged cyclopropane synthase from E. coli for in vitro studies.

Materials:

  • E. coli BL21(DE3) expression strain

  • Expression vector (e.g., pET vector) containing the gene of interest with an N- or C-terminal His-tag

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE analysis equipment

Procedure:

  • Transformation: Transform the expression plasmid into E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Assay for Cyclopropane Fatty Acid Synthase (CFAS) Activity

This protocol outlines a method to measure the activity of purified CFAS by monitoring the conversion of unsaturated phospholipids to their cyclopropanated forms.

Materials:

  • Purified CFAS enzyme

  • Unsaturated phospholipid substrate (e.g., dioleoylphosphatidylcholine - DOPC) vesicles

  • S-Adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • Fatty acid methyl ester (FAME) derivatization reagent (e.g., methanolic HCl or BF₃-methanol)

  • Organic solvents (e.g., chloroform (B151607), methanol (B129727), hexane)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Substrate Preparation: Prepare unilamellar vesicles of the phospholipid substrate by sonication or extrusion.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, phospholipid vesicles, and SAM.

  • Enzyme Addition: Initiate the reaction by adding the purified CFAS enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch extraction to isolate the total lipids.

  • FAME Derivatization: Convert the fatty acyl chains of the phospholipids to fatty acid methyl esters (FAMEs) by transesterification.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The formation of cyclopropane fatty acids can be identified by their characteristic retention times and mass spectra[9].

  • Quantification: Quantify the amount of cyclopropane fatty acid produced by comparing the peak area to an internal standard.

Isotopic Labeling Studies to Elucidate Biosynthetic Pathways

Isotopic labeling is a powerful technique to trace the origin of atoms in a natural product. This protocol provides a general workflow for a feeding experiment with a stable isotope-labeled precursor.

Materials:

  • Producing organism (e.g., bacterium, fungus, or plant culture)

  • Growth medium

  • Isotopically labeled precursor (e.g., [¹³C]-acetate, [¹³C]-methionine, [²H]-SAM)

  • Unlabeled precursor (for control experiment)

  • Solvents for extraction

  • Chromatography equipment for purification (e.g., HPLC)

  • NMR spectrometer and/or mass spectrometer

Procedure:

  • Precursor Administration: Add the isotopically labeled precursor to the culture medium of the producing organism at an appropriate growth stage.

  • Incubation: Continue the cultivation for a period sufficient for the incorporation of the label into the target natural product.

  • Harvest and Extraction: Harvest the biomass or culture broth and extract the natural products using appropriate solvents.

  • Purification: Purify the target cyclopropane-containing natural product to homogeneity.

  • Spectroscopic Analysis:

    • Mass Spectrometry: Analyze the purified compound by high-resolution mass spectrometry to determine the mass shift due to isotope incorporation, which confirms that the precursor is part of the biosynthetic pathway.

    • NMR Spectroscopy: For ¹³C-labeled compounds, acquire ¹³C NMR spectra to identify the specific atoms that are enriched with the isotope. This provides detailed information about how the precursor is assembled into the final product. For deuterium-labeled compounds, ¹H and ²H NMR can be used to locate the positions of deuterium (B1214612) incorporation[10].

  • Data Interpretation: Analyze the labeling pattern to deduce the biosynthetic pathway and the mechanism of cyclopropane ring formation[2][11].

Visualization of Biosynthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and experimental workflows discussed in this guide.

Biosynthetic Pathways

SAM_dependent_cyclopropanation SAM S-Adenosyl-L-methionine CFAS Cyclopropane Fatty Acid Synthase (CFAS) SAM->CFAS Unsaturated_FA Unsaturated Fatty Acyl Chain (in Phospholipid) Unsaturated_FA->CFAS Carbocation_Intermediate Carbocation Intermediate CFAS->Carbocation_Intermediate Methylene Transfer SAH S-Adenosyl-L-homocysteine CFAS->SAH CFA Cyclopropane Fatty Acyl Chain Carbocation_Intermediate->CFA Deprotonation

Figure 1: SAM-Dependent Cyclopropanation Pathway.

Terpene_cyclopropanation Acyclic_Precursor Acyclic Isoprenoid Diphosphate (e.g., FPP) Terpene_Cyclase Terpene Cyclase Acyclic_Precursor->Terpene_Cyclase Initial_Cation Initial Carbocation Terpene_Cyclase->Initial_Cation Ionization Cyclization_Cascade Intramolecular Cyclization Cascade Initial_Cation->Cyclization_Cascade Cyclopropane_Terpene Cyclopropane-containing Terpene Cyclization_Cascade->Cyclopropane_Terpene Deprotonation/ Rearrangement

Figure 2: Terpene Cyclopropanation via Cationic Intermediates.

ACC_biosynthesis SAM S-Adenosyl-L-methionine ACC_Synthase ACC Synthase (PLP-dependent) SAM->ACC_Synthase Carbanion_Intermediate Carbanionic Intermediate ACC_Synthase->Carbanion_Intermediate α,γ-Elimination MTA 5'-Methylthioadenosine ACC_Synthase->MTA ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) Carbanion_Intermediate->ACC Intramolecular Nucleophilic Attack

Figure 3: Biosynthesis of ACC via a Carbanionic Intermediate.
Experimental Workflows

Isotopic_Labeling_Workflow Start Start: Culture of Producing Organism Add_Precursor Administer Isotopically Labeled Precursor Start->Add_Precursor Incubate Incubate for Incorporation Add_Precursor->Incubate Harvest Harvest and Extract Natural Products Incubate->Harvest Purify Purify Target Compound (e.g., via HPLC) Harvest->Purify Analyze Spectroscopic Analysis (MS and/or NMR) Purify->Analyze Interpret Interpret Labeling Pattern and Elucidate Pathway Analyze->Interpret

Figure 4: General Workflow for Isotopic Labeling Experiments.

Enzyme_Assay_Workflow Start Start: Purified Enzyme and Substrates Setup_Reaction Set up In Vitro Reaction Mixture Start->Setup_Reaction Incubate Incubate at Optimal Temperature and Time Setup_Reaction->Incubate Quench Quench Reaction and Extract Products Incubate->Quench Derivatize Derivatize for Analysis (e.g., FAMEs for GC-MS) Quench->Derivatize Analyze Analyze Products (e.g., GC-MS, LC-MS) Derivatize->Analyze Quantify Quantify Product Formation and Determine Activity Analyze->Quantify

Figure 5: General Workflow for an In Vitro Enzyme Assay.

Conclusion and Future Perspectives

The biosynthesis of cyclopropane rings in natural products showcases the remarkable catalytic versatility of enzymes. From the precise methylene transfer orchestrated by SAM-dependent synthases to the elegantly controlled carbocation cascades in terpene biosynthesis and the intramolecular cyclizations driven by carbanionic intermediates, nature has devised multiple sophisticated solutions to construct this strained and biologically significant motif.

For researchers in drug development, a deep understanding of these biosynthetic pathways offers several opportunities. Firstly, it can inspire the development of novel synthetic methodologies for the construction of complex cyclopropane-containing molecules. Secondly, the identification and characterization of the responsible enzymes open the door for biocatalytic applications, where engineered enzymes could be used for the stereoselective synthesis of valuable chiral building blocks. Finally, knowledge of these pathways can be leveraged for the discovery of new natural products through genome mining and for the combinatorial biosynthesis of novel bioactive compounds.

Future research in this field will likely focus on the discovery of new cyclopropanation enzymes with novel mechanisms, the detailed structural and mechanistic characterization of known enzymes to guide protein engineering efforts, and the application of synthetic biology approaches to harness these powerful biocatalysts for the production of high-value chemicals and pharmaceuticals. The intricate chemistry of cyclopropane biosynthesis will undoubtedly continue to be a rich source of scientific discovery and technological innovation.

References

Understanding the Ring Strain in Cyclopropanecarboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropane (B1198618) ring, a recurring motif in numerous pharmaceuticals, imparts unique conformational rigidity and electronic properties that are highly attractive in drug design. A key determinant of its reactivity and utility is the inherent ring strain. This technical guide provides an in-depth analysis of the ring strain in cyclopropanecarboxylate, a common cyclopropane-containing scaffold. We will delve into the origins of this strain, its quantification through experimental and computational methods, and its implications for molecular structure and reactivity. Detailed experimental protocols for the characterization of strained ring systems are provided, alongside a discussion of the role of this compound in drug metabolism and its potential impact on biological signaling pathways, illustrated with a case study of the anxiolytic agent panadiplon (B1678371). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structural element.

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring is a three-membered carbocycle that has garnered significant interest in medicinal chemistry. Its incorporation into drug molecules can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the creation of novel molecular scaffolds with distinct three-dimensional geometries.[1] The unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, allows it to act as a bioisostere for other functional groups, such as alkenes and gem-dimethyl groups. The inherent ring strain of approximately 27-29 kcal/mol for the parent cyclopropane is a double-edged sword: it is the source of its unique properties and enhanced reactivity, but it can also introduce metabolic liabilities.[2][3] Understanding and quantifying this strain in substituted cyclopropanes, such as this compound, is therefore crucial for rational drug design.

The Genesis of Ring Strain in this compound

The substantial ring strain in this compound arises from two primary sources:

  • Angle Strain (Baeyer Strain): The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and a high degree of angle strain.

  • Torsional Strain (Pitzer Strain): The C-H bonds on adjacent carbon atoms in the cyclopropane ring are in an eclipsed conformation, leading to repulsive steric interactions and torsional strain.

The carboxylate substituent can further modulate the ring strain. Theoretical studies on substituted cyclopropanes suggest that electronegative substituents like the carbonyl group can influence the strain energy.[4]

Quantification of Ring Strain

The total ring strain energy (SE) of a cyclic molecule is the difference in its heat of formation compared to a hypothetical strain-free reference compound with the same atomic composition. For this compound, this can be determined through a combination of experimental and computational methods.

Experimental Determination of Strain Energy

Bomb Calorimetry: This technique measures the heat of combustion (ΔHc) of a compound. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's law. By comparing this value to the theoretical enthalpy of formation of a strain-free analogue, the strain energy can be determined. For liquid samples like methyl or ethyl this compound, the substance is typically weighed in a capsule or onto a pellet of a known combustible material like benzoic acid.[5]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It can be used to determine the enthalpy of fusion and other thermal transitions, which can provide insights into the energetic properties of the molecule.[6][7]

Spectroscopic and Structural Analysis

X-ray Crystallography: For crystalline derivatives of this compound, X-ray crystallography provides precise measurements of bond lengths and angles.[8] Deviations from ideal values are a direct reflection of the ring strain. For instance, the C-C bond lengths in the cyclopropane ring are typically shorter than those in acyclic alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide indirect evidence of ring strain. The chemical shifts of the ring protons and carbons in cyclopropanecarboxylates are influenced by the unique electronic environment created by the strained ring. For example, the protons on the cyclopropane ring often appear at unusually high field (low ppm) in the 1H NMR spectrum.[9][10][11]

Computational Chemistry

Quantum mechanical calculations, such as those using Density Functional Theory (DFT) or high-level ab initio methods (e.g., G-4, CBS-APNO), are powerful tools for calculating the strain energy of molecules like this compound.[12] These methods can compute the enthalpy of formation of the strained molecule and a suitable strain-free reference to determine the strain energy.[4][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and energetics of this compound and its derivatives.

Compound Parameter Value Method Reference
CyclopropaneStrain Energy~27.5 - 29 kcal/molHeat of Combustion[2][3]
Cyclopropanecarboxylic acidEnthalpy of Formation (gas)-339.17 kJ/molJoback Method (estimation)[14]
Ethyl this compoundEnthalpy of Formation (gas)-339.17 kJ/molJoback Method (estimation)[14]
MethylcyclopropanesRing Strain Energy (RSE)117.9 ± 0.3 kJ/molComputational (G4)[13]

Table 1: Thermodynamic and Strain Energy Data

Compound Bond/Angle Value Method Reference
CyclopropaneC-C bond length1.5030(10) ÅComputational & Spectroscopic[15]
CyclopropaneH-C-H bond angle114.97(10)°Computational & Spectroscopic[15]
Trimethyltin 2,2,3,3-tetramethylcyclopropanecarbocylateC-C (ring)~1.51 - 1.54 ÅX-ray Crystallography[1]

Table 2: Selected Structural Parameters

Compound Nucleus Chemical Shift (ppm) Solvent Reference
Ethyl this compoundCH (ring)~1.60CDCl3[10]
Ethyl this compoundCH2 (ring)~0.85, ~0.96CDCl3[10]
Ethyl this compoundO-CH2~4.13CDCl3[10]
Ethyl this compoundCH3~1.26CDCl3[10]

Table 3: Representative 1H NMR Chemical Shifts

Experimental Protocols

Determination of Heat of Combustion by Bomb Calorimetry

This protocol is adapted for a liquid sample like ethyl this compound.

  • Sample Preparation: A precisely weighed pellet of benzoic acid (approximately 0.7-0.8 g) is prepared using a pellet press. A specific amount of liquid ethyl this compound is then pipetted onto the benzoic acid pellet, and the total mass is accurately recorded.[5]

  • Bomb Assembly: A measured length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet. One milliliter of deionized water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor. The bomb head is then securely sealed.

  • Oxygen Pressurization: The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with pure oxygen to a pressure of approximately 30 atm.[16]

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known volume of water (e.g., 2 liters). The calorimeter lid, stirrer, and thermometer are positioned.

  • Combustion and Data Acquisition: The system is allowed to equilibrate, and the initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance like benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature change, accounting for the heat released by the benzoic acid and the fuse wire.

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis weigh_sample Weigh Benzoic Acid Pellet and Liquid Sample assemble_bomb Assemble Bomb (Sample, Fuse Wire, Water) weigh_sample->assemble_bomb pressurize Pressurize with Oxygen assemble_bomb->pressurize setup_calorimeter Place Bomb in Calorimeter pressurize->setup_calorimeter ignite Ignite Sample setup_calorimeter->ignite record_temp Record Temperature Change ignite->record_temp calibrate Calibrate with Standard record_temp->calibrate calculate_hc Calculate Heat of Combustion calibrate->calculate_hc determine_se Determine Strain Energy calculate_hc->determine_se

Figure 1: Workflow for Bomb Calorimetry Experiment.
Molecular Structure Determination by X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a solid derivative of this compound.

  • Crystallization: High-quality single crystals of the compound are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free of significant defects.[8]

  • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[6]

  • Data Processing: The intensities and positions of the diffraction spots are measured from the collected images. These data are then processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The "phase problem" is solved to obtain an initial electron density map. This can be done using various methods, such as direct methods for small molecules.[8] An initial molecular model is built into the electron density map. This model is then refined against the experimental diffraction data to improve the fit and obtain the final, accurate atomic positions, bond lengths, and bond angles.

G crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Determination) data_processing->structure_solution model_building Model Building and Refinement structure_solution->model_building final_structure Final Structure (Bond Lengths, Bond Angles) model_building->final_structure

Figure 2: Workflow for X-ray Crystallography.

Implications for Drug Development: A Case Study of Panadiplon

The ring strain of this compound is not merely a theoretical curiosity; it has tangible consequences in drug metabolism and toxicology. A pertinent example is the experimental anxiolytic drug, panadiplon. While the parent drug showed a promising pharmacological profile as a partial agonist at the GABAA receptor, its clinical development was halted due to unexpected hepatotoxicity in human trials.[8][17]

Subsequent investigations revealed that the toxicity was not caused by the parent drug but by its metabolite, cyclopropane carboxylic acid (CPCA) .[16][17] The strained cyclopropane ring likely influences the metabolic pathway leading to CPCA. The toxicity of CPCA stems from its ability to inhibit mitochondrial fatty acid β-oxidation.[18] This disruption of cellular energy metabolism leads to a cascade of detrimental effects, including glycogen (B147801) depletion and a loss of glucose homeostasis, ultimately culminating in liver cell injury.[17]

This case highlights the critical importance of understanding the metabolic fate of strained ring systems in drug candidates. The inherent reactivity endowed by ring strain can lead to the formation of metabolites with unexpected biological activities.

G cluster_mito Mitochondrial Dysfunction panadiplon Panadiplon metabolism Metabolism panadiplon->metabolism cpca Cyclopropane Carboxylic Acid (CPCA) metabolism->cpca beta_ox Inhibition of Fatty Acid β-Oxidation cpca->beta_ox Inhibits energy_metabolism Impaired Energy Metabolism beta_ox->energy_metabolism glycogen_depletion Glycogen Depletion energy_metabolism->glycogen_depletion glucose_homeostasis Disrupted Glucose Homeostasis glycogen_depletion->glucose_homeostasis hepatotoxicity Hepatotoxicity glucose_homeostasis->hepatotoxicity Leads to

Figure 3: Panadiplon-induced hepatotoxicity pathway.

Conclusion

The ring strain of this compound is a defining feature that governs its structure, reactivity, and biological activity. For drug development professionals, a thorough understanding of this property is essential. The quantitative data and experimental protocols presented in this guide provide a framework for the comprehensive characterization of cyclopropane-containing drug candidates. The case study of panadiplon serves as a critical reminder that the metabolic fate of strained rings must be carefully evaluated to mitigate the risk of unforeseen toxicity. By leveraging the unique properties of the cyclopropane ring while being mindful of its potential liabilities, medicinal chemists can continue to successfully employ this valuable scaffold in the design of novel therapeutics.

References

Unraveling the Stability of Cyclopropanecarboxylate: A Theoretical Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The cyclopropane (B1198618) ring, a fundamental motif in organic chemistry, imparts unique structural and electronic properties to molecules. Its inherent ring strain, a consequence of compressed bond angles, governs its reactivity and stability. When functionalized with a carboxylate group, the resulting cyclopropanecarboxylate moiety presents a fascinating case study in electronic delocalization and conformational preference. This technical guide delves into the theoretical calculations that illuminate the stability of this compound, providing a framework for understanding its behavior in complex molecular systems.

The Energetic Landscape: Quantifying Stability

Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in quantifying the thermodynamic stability of this compound and its derivatives. These computational approaches allow for the precise calculation of key energetic and structural parameters.

A central concept in understanding cyclopropane derivatives is ring strain energy . The cyclopropane ring possesses a significant strain energy, estimated to be around 27.5-27.6 kcal/mol (115.0-115.5 kJ/mol)[1]. This strain arises from the deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), leading to bent "banana" bonds and increased electron density on the exterior of the ring[1].

The presence of a carboxylate substituent influences the overall stability. The carboxylate group, being a π-electron-withdrawing group, can interact with the Walsh orbitals of the cyclopropane ring, which have significant p-character. This interaction can lead to a degree of electronic stabilization.

Key Computational Findings:

Computational studies have provided valuable insights into the stability of various cyclopropanecarboxylates. For instance, DFT calculations have been employed to determine the relative thermodynamic stabilities of substituted cyclopropanecarboxylates, revealing how different substituents modulate the ring's stability[2]. High-level computational methods such as G3, G4, and CBS-Q have been utilized to obtain highly accurate strain energies for the parent cyclopropane ring[1].

Table 1: Calculated Properties of Cyclopropane and Related Species

ParameterValueComputational MethodReference
Ring Strain Energy (Cyclopropane)27.5-27.6 kcal/molG3, G4, CBS-Q[1]
C-C Bond Length (Cyclopropane)~1.51 ÅVarious[1]
C-C-C Bond Angle (Cyclopropane)60°Geometric[1]

Experimental Protocols: A Glimpse into the Computational Workflow

The theoretical investigation of this compound stability typically involves a series of well-defined computational steps. While specific parameters may vary depending on the research question, a general workflow can be outlined.

Geometry Optimization:

The first step involves finding the lowest energy structure (the equilibrium geometry) of the molecule. This is achieved by using a quantum chemical method, such as DFT with a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G* or 6-31+G). The choice of functional and basis set is crucial for obtaining accurate results, with M06-2X/6-31+G often showing excellent performance for activation energies in cyclopropane systems[1].

Frequency Calculations:

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate various thermodynamic properties, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Single-Point Energy Calculations:

For higher accuracy, single-point energy calculations can be performed on the optimized geometry using a more sophisticated method or a larger basis set. This approach, often referred to as a composite method, can provide more reliable energetic data.

Analysis of Electronic Structure:

To gain deeper insights into the bonding and stability, various analyses of the electronic structure can be performed. Natural Bond Orbital (NBO) analysis, for example, can be used to study orbital interactions and charge distribution within the molecule.

Visualizing Molecular Logic and Workflows

Diagrams are indispensable tools for representing the complex relationships and processes involved in theoretical chemistry.

G Computational Workflow for Stability Analysis cluster_input Input cluster_calc Calculation cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_structure Electronic Structure (NBO) geom_opt->electronic_structure spe_calc Single-Point Energy (High-Level) freq_calc->spe_calc thermo_data Thermodynamic Data (ΔG, ΔH) spe_calc->thermo_data stability Molecular Stability Assessment thermo_data->stability electronic_structure->stability

Caption: A generalized workflow for the computational analysis of molecular stability.

G Key Factors Influencing this compound Stability stability Overall Stability ring_strain Ring Strain ring_strain->stability electronic_effects Electronic Effects electronic_effects->stability steric_hindrance Steric Hindrance steric_hindrance->stability substituents Substituent Effects substituents->electronic_effects substituents->steric_hindrance

Caption: Interplay of factors governing the stability of this compound derivatives.

Conclusion

Theoretical calculations provide a powerful lens through which to examine the intricate details of this compound stability. By leveraging a suite of computational tools, researchers can dissect the contributions of ring strain, electronic effects, and substituent patterns to the overall energetic landscape of these important molecules. The insights gained from such studies are invaluable for predicting reactivity, understanding reaction mechanisms, and designing novel molecules with tailored properties in the fields of materials science and drug development.

References

The Genesis of a Strained Ring: An In-depth Technical Guide to the Discovery and History of Cyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain bestows unique electronic properties and reactivity, making it a prized motif in medicinal chemistry and materials science. The incorporation of a carboxylate group further enhances its utility as a versatile building block. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies targeting cyclopropanecarboxylates, presenting key experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers in the field.

I. Early Forays into Cyclopropane Synthesis: Laying the Foundation

The story of cyclopropane synthesis begins in the late 19th century with intramolecular cyclization reactions. While not directly targeting cyclopropanecarboxylates, these early methods were crucial in establishing the feasibility of forming the strained three-membered ring.

One of the earliest successful syntheses of a cyclopropane ring was achieved by August Freund in 1881 through an intramolecular Wurtz-type reaction of 1,3-dibromopropane (B121459) using sodium metal. This reaction, however, was often low-yielding. A significant improvement was later reported by Gustavson in 1887 , who employed zinc dust, which provided higher yields of cyclopropane.

A foundational method for the synthesis of cyclopropanecarboxylic acid itself emerged from the work of W. H. Perkin, Jr. His explorations into alicyclic compounds led to methods involving the cyclization of substituted propane (B168953) derivatives. A classic and enduring method involves the intramolecular cyclization of γ-chlorobutyronitrile.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile[1]

This procedure, detailed in Organic Syntheses, remains a reliable method for the preparation of the parent cyclopropanecarboxylic acid.

Reaction Scheme:

G Cl_CH2_CH2_CH2_CN γ-Chlorobutyronitrile NaOH NaOH, heat Cyclopropyl_CN Cyclopropyl (B3062369) cyanide NaOH->Cyclopropyl_CN Intramolecular cyclization H2O_H H2O, H+ CPCA Cyclopropanecarboxylic acid H2O_H->CPCA Hydrolysis

Caption: Synthesis of Cyclopropanecarboxylic Acid.

Procedure:

  • In a 2-liter three-necked round-bottomed flask equipped with two condensers, 150 g (3.75 moles) of powdered sodium hydroxide (B78521) and 103.5 g (1 mole) of γ-chlorobutyronitrile are combined.

  • The mixture is thoroughly mixed by shaking and then heated on a steam bath, which initiates a vigorous reaction.

  • After the initial reaction subsides (approximately 1 hour), the resulting mixture, containing cyclopropyl cyanide, is hydrolyzed by the gradual addition of 500 mL of water in portions over about 2 hours while heating.

  • Heating is continued for an additional 1.5 hours with occasional stirring until the oily layer of the nitrile disappears.

  • The reaction mixture is cooled in an ice bath and acidified with a solution of 200 g of concentrated sulfuric acid in 300 g of crushed ice.

  • The resulting mixture is extracted with ether.

  • The ether extract is dried over a suitable drying agent (e.g., Drierite), and the solvent is removed by distillation.

  • The crude cyclopropanecarboxylic acid is then purified by vacuum distillation.

Quantitative Data:

ReactantMolesProductYieldBoiling Point (°C/mmHg)
γ-Chlorobutyronitrile1.0Cyclopropanecarboxylic acid74-79%94-95/26 or 117-118/75

II. The Malonic Ester Synthesis: A Versatile Entry to Substituted Cyclopropanecarboxylates

The malonic ester synthesis, a cornerstone of C-C bond formation, was ingeniously adapted for the synthesis of cyclopropane derivatives. This method allows for the construction of gem-dicarboxylated cyclopropanes, which can be further manipulated. The reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base is a classic example.

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[2]

This one-pot procedure utilizes phase-transfer catalysis to facilitate the reaction.

Reaction Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product diethyl_malonate Diethyl malonate mixing Vigorous stirring 2 hours diethyl_malonate->mixing dibromoethane 1,2-Dibromoethane dibromoethane->mixing naoh 50% aq. NaOH naoh->mixing ptc Triethylbenzylammonium chloride ptc->mixing acidification Acidification with conc. HCl mixing->acidification extraction Ether extraction acidification->extraction drying Drying over MgSO4 extraction->drying evaporation Solvent removal drying->evaporation product Cyclopropane-1,1-dicarboxylic acid evaporation->product

Caption: Malonic Ester Synthesis Workflow.

Procedure:

  • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C.

  • A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once to the suspension.

  • The reaction mixture is stirred vigorously for 2 hours.

  • The contents are transferred to a larger flask, cooled to 15°C, and carefully acidified with concentrated hydrochloric acid.

  • The aqueous layer is extracted multiple times with ether.

  • The combined ether layers are washed with brine, dried over magnesium sulfate, and decolorized with activated carbon.

  • Removal of the solvent yields a semisolid residue, which is triturated with benzene (B151609) and filtered to give the product.

Quantitative Data:

ReactantMolesProductYieldMelting Point (°C)
Diethyl malonate0.5Cyclopropane-1,1-dicarboxylic acid66-73%137-140

III. The Dawn of Modern Methods: Carbene and Carbenoid Chemistry

The mid-20th century witnessed a paradigm shift in cyclopropane synthesis with the advent of carbene and carbenoid chemistry. These methods involve the addition of a one-carbon unit to an alkene, offering a more direct and often stereospecific route to cyclopropanes.

The Simmons-Smith Reaction: A Reliable Workhorse

Developed in 1958 by H. E. Simmons and R. D. Smith, this reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate alkenes.[1][2] A significant advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. The reaction is particularly effective for the cyclopropanation of electron-rich olefins and allylic alcohols, where the hydroxyl group can direct the cyclopropanation. For the synthesis of cyclopropanecarboxylates, this reaction can be applied to α,β-unsaturated esters like acrylates.

Reaction Mechanism:

G reagent Zn-Cu couple + CH2I2 Iodomethylzinc iodide (ICH2ZnI) transition_state Transition State | { Butterfly-like geometry} reagent->transition_state alkene Alkene (e.g., Ethyl acrylate) alkene->transition_state product Cyclopropanecarboxylate transition_state->product

Caption: Simmons-Smith Reaction Mechanism.

A continuous-flow protocol for the Simmons-Smith reaction has been developed, offering advantages in terms of safety and scalability.

Experimental Protocol: Continuous-Flow Simmons-Smith Cyclopropanation [3]

Procedure:

  • A column reactor is packed with a zinc-copper couple.

  • A solution of the alkene (e.g., an acrylate (B77674) derivative, 0.25 mmol) and diiodomethane (2 equivalents) in a dry solvent such as 1,2-dichloroethane (B1671644) (1 M) is pumped through the column reactor at a controlled flow rate and temperature (e.g., 40°C).

  • The output from the reactor is collected, and the product is isolated after a suitable workup.

Quantitative Data for Continuous-Flow Simmons-Smith Cyclopropanation: [3]

Substrate (Alkene)Product Yield (%)
Benzyl-protected alkene 1a86
Electron-deficient p-trifluoromethylstyrene68 (with 10 mol% Et2Zn)
Transition Metal-Catalyzed Cyclopropanation: Precision and Versatility

The use of transition metal catalysts, particularly those based on rhodium and copper, to decompose diazo compounds in the presence of alkenes has become a powerful and versatile method for cyclopropane synthesis. This approach allows for a high degree of control over stereoselectivity, including enantioselectivity when chiral ligands are employed. For the synthesis of cyclopropanecarboxylates, the reaction of α,β-unsaturated esters with diazoacetates is a common strategy.

Rhodium-Catalyzed Cyclopropanation of Acrylates

Dirhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of a wide range of olefins with diazo compounds. The reaction of various acrylates with aryldiazoacetates and vinyldiazoacetates has been shown to proceed with high yields and excellent stereoselectivity.[4][5]

General Reaction Scheme:

G Acrylate Acrylate Catalyst Rh2(S-TCPTAD)4 Diazo Diazoacetate Product This compound Catalyst->Product

Caption: Rhodium-Catalyzed Cyclopropanation.

Quantitative Data for Rhodium-Catalyzed Cyclopropanation of Acrylates: [4]

Acrylate SubstrateDiazoacetateProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Ethyl acrylateMethyl p-tolyldiazoacetate7a91>97:394
t-Butyl acrylateMethyl p-tolyldiazoacetate7n74>97:396
N,N-DimethylacrylamideMethyl p-tolyldiazoacetate7o61>97:394
Ethyl acrylateEthyl styryldiazoacetate8a89>97:398

IV. The Biocatalytic Frontier: Enzymatic Synthesis of Cyclopropanecarboxylates

In recent years, the field of biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450, have been shown to catalyze the cyclopropanation of olefins with diazo compounds, offering exceptional levels of enantioselectivity and diastereoselectivity under mild, environmentally friendly conditions.[6][7]

Enzymatic Cyclopropanation Workflow:

G cluster_components Reaction Components cluster_reaction Biocatalytic Reaction cluster_workup Workup & Isolation cluster_product Product enzyme Engineered Enzyme (e.g., Myoglobin variant) incubation Incubation (Controlled temperature and time) enzyme->incubation olefin Olefin Substrate olefin->incubation diazo Diazo Compound diazo->incubation buffer Buffer Solution buffer->incubation extraction Extraction with organic solvent incubation->extraction purification Chromatography extraction->purification product Enantioenriched this compound purification->product

Caption: Enzymatic Cyclopropanation Workflow.

Quantitative Data for Enzymatic Cyclopropanation of Enol Acetates: [7]

Substrate (Enol Acetate)ProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
(Z)-1a3a89>99:195
(Z/E)-1b3b75>99:1>99
(Z/E)-1c3c82>99:1>99

V. Conclusion

The synthesis of cyclopropanecarboxylates has evolved dramatically from its early roots in intramolecular cyclizations to the sophisticated and highly selective methods available today. The historical progression from the harsh conditions of the Wurtz and Perkin-type reactions to the milder and more controlled Simmons-Smith, transition metal-catalyzed, and enzymatic approaches highlights the relentless pursuit of efficiency, selectivity, and sustainability in organic synthesis. For researchers, scientists, and drug development professionals, a deep understanding of this historical context and the practical details of these synthetic methods is invaluable for the design and execution of novel synthetic strategies targeting complex molecules containing the versatile this compound motif. The continued development of catalytic and biocatalytic methods promises even greater control and efficiency in the future, further expanding the applications of these fascinating strained-ring structures.

References

Cyclopropanecarboxylate as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a motif of inherent strain and unique stereoelectronic properties, has emerged as a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid framework allows for precise control over the spatial orientation of substituents, profoundly influencing the biological activity and pharmacokinetic profiles of molecules. This technical guide provides a comprehensive overview of the synthesis and application of chiral cyclopropanecarboxylates, offering detailed experimental protocols, comparative data, and insights into their role in drug development.

Introduction: The Significance of the Cyclopropane Moiety

The incorporation of a cyclopropane ring into a molecular structure can impart several advantageous properties. The inherent strain of the three-membered ring results in bent bonds with increased p-character, leading to unique reactivity and conformational constraints.[1] In drug design, this rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[2] Furthermore, the cyclopropane unit is often more resistant to metabolic degradation compared to linear alkyl chains, potentially improving a drug's half-life and bioavailability.[2]

Cyclopropanecarboxylic acids and their ester derivatives are particularly versatile chiral building blocks, serving as precursors to a wide array of functionalized cyclopropanes. The development of efficient asymmetric methodologies to access enantiomerically pure cyclopropanecarboxylates has been a key enabler for their widespread use in the synthesis of complex natural products and pharmaceuticals.

Asymmetric Synthesis of Chiral Cyclopropanecarboxylates

A variety of powerful strategies have been developed for the enantioselective synthesis of cyclopropanecarboxylates. These methods can be broadly categorized into biocatalytic, transition-metal-catalyzed, and organocatalytic approaches, as well as methods involving chiral auxiliaries and the resolution of racemic mixtures.

Biocatalytic Cyclopropanation

Engineered enzymes, particularly hemoproteins like myoglobin (B1173299) and cytochrome P450, have emerged as highly efficient and selective catalysts for asymmetric cyclopropanation.[1][3] These biocatalysts can operate in whole-cell systems, offering a green and scalable approach to chiral cyclopropane synthesis.

Key Advantages:

  • High enantioselectivity (ee) and diastereoselectivity (de).

  • Mild reaction conditions.

  • Environmentally friendly (often aqueous media).

  • Scalability for industrial applications.

Biocatalytic_Cyclopropanation_Workflow Styrene (B11656) Styrene Derivative EngineeredEnzyme Engineered Enzyme (e.g., Myoglobin) Styrene->EngineeredEnzyme EDA Ethyl Diazoacetate (EDA) EDA->EngineeredEnzyme WholeCell Whole-Cell System EngineeredEnzyme->WholeCell Product Chiral Cyclopropanecarboxylate WholeCell->Product Purification Purification Product->Purification FinalProduct Enantiopure Product Purification->FinalProduct

Transition-Metal-Catalyzed Cyclopropanation

Complexes of rhodium and copper are the most widely used transition metal catalysts for asymmetric cyclopropanation reactions involving diazo compounds. Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the carbene transfer to an olefin.

  • Rhodium Catalysts: Dirhodium(II) carboxylates, particularly those with chiral prolinate or other amino acid-derived ligands (e.g., Davies catalysts), are highly effective for the cyclopropanation of a wide range of alkenes with aryldiazoacetates.[4][5]

  • Copper Catalysts: Chiral bis(oxazoline) (BOX) and other nitrogen-based ligands in combination with copper(I) or copper(II) salts are also powerful catalysts for enantioselective cyclopropanation.[6][7]

Metal_Catalyzed_Cyclopropanation Alkene Alkene Metal_Carbene Metal Carbene Intermediate Alkene->Metal_Carbene Diazo Diazoacetate Metal_Catalyst Chiral Metal Catalyst (Rh or Cu) Diazo->Metal_Catalyst Metal_Catalyst->Metal_Carbene Product Chiral this compound Metal_Carbene->Product

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the diastereoselective and enantioselective synthesis of cyclopropanes.[8][9] This tandem reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

MIRC_Reaction Michael_Acceptor Michael Acceptor (α,β-unsaturated compound) Enolate Enolate Intermediate Michael_Acceptor->Enolate Nucleophile Nucleophile (with leaving group) Nucleophile->Enolate Cyclopropane Cyclopropane Product Enolate->Cyclopropane Intramolecular SN2

Enzymatic Resolution

Kinetic resolution using enzymes, particularly lipases, is a widely used method to separate enantiomers of racemic cyclopropanecarboxylic acid esters. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the resulting carboxylic acid.[10][11][12]

Quantitative Data on Asymmetric Cyclopropanation

The following tables summarize the quantitative data for various asymmetric cyclopropanation methods, providing a basis for comparison.

Catalyst/MethodAlkeneDiazo CompoundYield (%)de (%)ee (%)Reference
Engineered Myoglobin3,4-difluorostyreneEthyl diazoacetate949858[3]
Engineered Globin3,4-difluorostyreneEthyl diazoacetate79>9998[1]
Rh₂(S-TCPTAD)₄AcrylateAryldiazoacetateup to 95>95:5up to 98[13]
Cu(I)-Chiral BisoxazolineInternal OlefinDiazomalonateup to 95-90-95[6]
Quinine-derived organocatalystEnone2-bromo-N,O-dimethylacetamide86--[7]

Experimental Protocols

General Procedure for Whole-Cell Biocatalytic Cyclopropanation

This protocol is a representative example based on the gram-scale synthesis of a Ticagrelor precursor.[3][14]

  • Cell Culture and Induction: E. coli cells expressing the engineered myoglobin variant are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is supplemented with δ-aminolevulinic acid. The culture is then incubated for a further 16-24 hours at 25°C.

  • Cell Harvest and Reaction Setup: Cells are harvested by centrifugation, washed, and resuspended in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) to a specified cell density. The cell suspension is transferred to a reaction vessel.

  • Cyclopropanation Reaction: The styrene derivative (e.g., 3,4-difluorostyrene) is added to the cell suspension. Ethyl diazoacetate (EDA) is then added portion-wise or via syringe pump over a period of several hours. The reaction is stirred at room temperature and monitored by GC or HPLC.

  • Product Extraction and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral this compound.

General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is a representative example based on the work of Davies and coworkers.[4][5][15]

  • Reaction Setup: A solution of the alkene (e.g., styrene, 5-10 equivalents) in a dry, inert solvent (e.g., pentane (B18724) or dichloromethane) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). The chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%) is added.

  • Addition of Diazo Compound: A solution of the aryldiazoacetate in the same solvent is added slowly to the reaction mixture via a syringe pump over several hours at the desired temperature (typically ranging from -78°C to room temperature).

  • Reaction Monitoring and Quenching: The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol is a representative example for the resolution of a racemic this compound ester.[11][12]

  • Reaction Setup: The racemic this compound ester is suspended in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Enzymatic Hydrolysis: The lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia, often immobilized) is added to the suspension. The mixture is stirred at a controlled temperature (e.g., 30°C).

  • Monitoring the Resolution: The reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining ester and the produced carboxylic acid. The reaction is stopped at approximately 50% conversion to obtain both enantiomers in high ee.

  • Work-up and Separation: The enzyme is removed by filtration. The aqueous solution is acidified (e.g., with 1 M HCl) and then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer contains the unreacted ester. The aqueous layer is then further extracted to isolate the carboxylic acid. Both fractions are dried and concentrated to yield the resolved products.

Applications in Drug Development: Case Studies

Chiral this compound derivatives are key intermediates in the synthesis of several important pharmaceuticals.

Ticagrelor (Brilinta®)

Ticagrelor is an antiplatelet drug that acts as a P2Y12 receptor antagonist.[1] A key chiral building block in its synthesis is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which can be derived from the corresponding chiral this compound.[1]

Signaling Pathway: Ticagrelor reversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding and initiating a signaling cascade that leads to platelet activation and aggregation.[2][16][17] This inhibition of the Gαi pathway leads to an increase in intracellular cAMP levels, which in turn reduces platelet aggregation.[16]

Ticagrelor_Pathway

Tasimelteon (B1681936) (Hetlioz®)

Tasimelteon is a melatonin (B1676174) receptor agonist used to treat non-24-hour sleep-wake disorder.[18] Its structure contains a chiral cyclopropyl (B3062369) group.

Signaling Pathway: Tasimelteon acts as an agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors.[4][8] Activation of these receptors, particularly in the suprachiasmatic nucleus of the hypothalamus, is involved in regulating circadian rhythms and promoting sleep.[4][19]

Tasimelteon_Pathway

Tranylcypromine (Parnate®)

Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic.[20] It is a racemic mixture of two enantiomers of 2-phenylcyclopropylamine, derived from the corresponding cyclopropanecarboxylic acid.

Signaling Pathway: Tranylcypromine irreversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[21][22] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[3][18]

Tranylcypromine_Pathway

Conclusion

Chiral cyclopropanecarboxylates are indispensable building blocks in modern organic synthesis and drug discovery. The development of highly efficient and stereoselective synthetic methods, including biocatalysis and transition-metal catalysis, has made these valuable synthons readily accessible. Their unique structural and conformational properties continue to be exploited by medicinal chemists to design novel therapeutics with improved efficacy, selectivity, and metabolic stability. As our understanding of asymmetric synthesis and the biological roles of the cyclopropane moiety deepens, the importance of chiral cyclopropanecarboxylates in the development of next-generation pharmaceuticals is set to grow even further.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of ethyl cyclopropanecarboxylate, a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Two primary, reliable methods are presented: the Fischer esterification of cyclopropanecarboxylic acid and the intramolecular cyclization of ethyl 4-chlorobutyrate. This application note includes step-by-step procedures, tabulated quantitative data for easy comparison, and a graphical representation of the synthetic workflows.

Introduction

Ethyl this compound is a key intermediate in the synthesis of various complex organic molecules. Its strained three-membered ring imparts unique chemical reactivity, making it a desirable synthon for the introduction of the cyclopropyl (B3062369) moiety. This document outlines two common and effective laboratory-scale methods for its preparation.

Synthetic Protocols

Two distinct and reliable methods for the synthesis of ethyl this compound are detailed below.

Method 1: Fischer Esterification of Cyclopropanecarboxylic Acid

This classical method involves the acid-catalyzed esterification of cyclopropanecarboxylic acid with ethanol (B145695). It is a straightforward and high-yielding one-step process.

Experimental Protocol:

  • To a 100-mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer, add cyclopropanecarboxylic acid (8.6 g, 0.1 mol).

  • Add absolute ethanol (23 mL, 0.4 mol).

  • While stirring, carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 16 hours.[1][2]

  • Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of the starting material.

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude product can be purified by distillation to obtain pure ethyl this compound.

Data Summary:

ParameterValueReference
Starting MaterialCyclopropanecarboxylic acid[1][2]
ReagentsEthanol, Sulfuric acid[1][2]
Reaction Time16 hours[1][2]
Reaction Temperature~85°C (Reflux)[1][2]
Yield98%[1][2]
Method 2: Intramolecular Cyclization of Ethyl 4-Chlorobutyrate

This method involves the base-induced intramolecular cyclization of ethyl 4-chlorobutyrate. It is an effective route when the corresponding halo-ester is readily available.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in ethanol. For this, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely dissolved, heat the sodium ethoxide solution to reflux.

  • Add ethyl 4-chlorobutyrate (15.06 g, 0.1 mol) dropwise from the dropping funnel to the refluxing sodium ethoxide solution.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours.

  • Monitor the reaction by GC to ensure the disappearance of the starting material.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by fractional distillation to yield ethyl this compound. A yield of 91.2% has been reported for a similar procedure.[3]

Data Summary:

ParameterValueReference
Starting MaterialEthyl 4-chlorobutyrate[3]
ReagentsSodium ethoxide in ethanol[3]
Reaction Time2-3 hours (post-addition)
Reaction TemperatureReflux[3]
Yield91.2%[3]

Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathways described in this document.

Synthesis_Workflows cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: Intramolecular Cyclization A1 Cyclopropanecarboxylic Acid A3 Reflux (85°C, 16h) A1->A3 A2 Ethanol + Sulfuric Acid A2->A3 A4 Ethyl this compound A3->A4 B1 Ethyl 4-Chlorobutyrate B3 Reflux (2-3h) B1->B3 B2 Sodium Ethoxide in Ethanol B2->B3 B4 Ethyl this compound B3->B4

Caption: Synthetic routes to ethyl this compound.

Concluding Remarks

The protocols described herein provide reliable and high-yielding methods for the synthesis of ethyl this compound suitable for research and development laboratories. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The Fischer esterification is a direct approach if cyclopropanecarboxylic acid is on hand, while the intramolecular cyclization is an excellent alternative when starting from the corresponding 4-halobutyrate ester. Both methods are robust and have been well-documented in the chemical literature.

References

The Versatility of Methyl Cyclopropanecarboxylate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl cyclopropanecarboxylate has emerged as a valuable and versatile C4 building block in organic synthesis. Its inherent ring strain, estimated to be around 27.5 kcal/mol, renders it a reactive intermediate for a variety of chemical transformations. This reactivity, coupled with the conformational rigidity imparted by the cyclopropane (B1198618) ring, has made it an attractive component in the design and synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The incorporation of the cyclopropyl (B3062369) moiety can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic profiles of drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for key synthetic transformations involving methyl this compound and its derivatives, including Lewis acid-catalyzed ring-opening reactions and [3+2] cycloaddition reactions.

Key Applications

Methyl this compound serves as a precursor for a diverse array of molecular architectures. Its primary applications include:

  • Synthesis of Novel Scaffolds: The strained three-membered ring can be strategically opened to introduce linear chains with specific functionalities.

  • Construction of Polycyclic Systems: Through cycloaddition reactions, the cyclopropane ring can be elaborated into more complex polycyclic and heterocyclic frameworks.

  • Pharmaceutical and Agrochemical Intermediates: It is a key component in the synthesis of various biologically active compounds, including antiviral agents like Boceprevir (B1684563) and inhibitors of MAP kinase p38α.[3][4]

Lewis Acid-Catalyzed Ring-Opening Reactions

The reaction of donor-acceptor (D-A) cyclopropanes with nucleophiles, facilitated by a Lewis acid, is a powerful method for the formation of 1,3-difunctionalized compounds. The Lewis acid activates the cyclopropane ring by coordinating to the electron-withdrawing group (in this case, the methyl ester), promoting ring opening to form a stabilized 1,3-dipole intermediate. This intermediate is then trapped by a nucleophile.

A variety of nucleophiles can be employed in this transformation, including indoles, amines, and thiols, leading to a diverse range of products.

Lewis_Acid_Ring_Opening cluster_0 Lewis Acid-Catalyzed Ring-Opening Start Methyl this compound (or derivative) Activation Activation and Ring Opening Start->Activation Lewis_Acid Lewis Acid (e.g., Sc(OTf)3, Yb(OTf)3) Lewis_Acid->Activation Intermediate 1,3-Dipole Intermediate Activation->Intermediate Trapping Nucleophilic Attack Intermediate->Trapping Nucleophile Nucleophile (e.g., Indole (B1671886), Amine, Thiol) Nucleophile->Trapping Product 1,3-Difunctionalized Product Trapping->Product

Caption: Generalized workflow for Lewis acid-catalyzed ring-opening of methyl this compound derivatives.

Application Note: Synthesis of γ-Butyrolactones via Ring-Opening with Indoles

The reaction of donor-acceptor cyclopropanes with indoles in the presence of a Lewis acid, such as Ytterbium triflate (Yb(OTf)₃), provides a direct route to functionalized γ-butyrolactones, which are important structural motifs in many natural products and pharmaceuticals. The reaction proceeds via nucleophilic attack of the indole at the C3 position of the cyclopropane, followed by intramolecular cyclization.

Experimental Protocol: Yb(OTf)₃-Catalyzed Reaction of a Donor-Acceptor Cyclopropane with Indole

This protocol is adapted from a general procedure for the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes.

Materials:

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Indole (1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Dichloromethane (B109758) (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (100 mg, 0.43 mmol, 1.0 equiv) and Yb(OTf)₃ (26.5 mg, 0.043 mmol, 10 mol%).

  • Add anhydrous dichloromethane (4.3 mL) to the flask, and stir the mixture at room temperature until the solids are dissolved.

  • Add indole (60.3 mg, 0.51 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-butyrolactone derivative.

Quantitative Data for Lewis Acid-Catalyzed Ring-Opening Reactions:

EntryCyclopropane DerivativeNucleophileLewis Acid (mol%)SolventTemp. (°C)Yield (%)Reference
1Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateIndoleYb(OTf)₃ (10)DCMrt85[5]
2Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate2-MethylindoleYb(OTf)₃ (10)DCMrt82[5]
3Methyl 1-nitro-2-phenylthis compoundAnilineSc(OTf)₃ (10)DCMrt92[6]
4Methyl 1-nitro-2-phenylthis compoundPyrrolidineSc(OTf)₃ (10)DCMrt95[6]
5Diethyl 2-phenylcyclopropane-1,1-dicarboxylateThiophenolCu(OTf)₂ (10)DCMrt88[7][8]

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions of donor-acceptor cyclopropanes provide a powerful and atom-economical route to five-membered carbocyclic and heterocyclic rings. In these reactions, the cyclopropane acts as a three-carbon (C3) synthon. The reaction can be catalyzed by Lewis acids or transition metals, such as palladium.

Application Note: Synthesis of Tetrahydrothiophenes and Cyclopentenes

Lewis acid-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thioketenes affords functionalized 2-methylidene tetrahydrothiophenes.[9] This transformation provides access to sulfur-containing heterocycles with high efficiency. Similarly, palladium-catalyzed [3+2] cycloaddition reactions with trimethylenemethane (TMM) precursors are a well-established method for the synthesis of cyclopentane (B165970) rings.[10][11][12][13]

Cycloaddition_Reaction cluster_1 [3+2] Cycloaddition Reaction DA_Cyclopropane Methyl this compound (or D-A derivative) Activation_Cyclo Activation & Formation of 1,3-Zwitterion DA_Cyclopropane->Activation_Cyclo Catalyst Catalyst (Lewis Acid or Pd(0)) Catalyst->Activation_Cyclo Cycloaddition Stepwise or Concerted Cycloaddition Activation_Cyclo->Cycloaddition Dipolarophile Dipolarophile (e.g., Thioketene (B13734457), Alkene) Dipolarophile->Cycloaddition Product_Cyclo Five-Membered Ring Product Cycloaddition->Product_Cyclo

Caption: General mechanism for the [3+2] cycloaddition of donor-acceptor cyclopropanes.

Experimental Protocol: Sc(OTf)₃-Catalyzed [3+2] Cycloaddition with a Thioketene

This protocol is based on a reported procedure for the cycloaddition of donor-acceptor cyclopropanes with thioketenes.[9]

Materials:

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • (tert-butyl)iso-propyl thioketene (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a dry vial under an inert atmosphere, dissolve dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (100 mg, 0.43 mmol, 1.0 equiv) and Sc(OTf)₃ (21.2 mg, 0.043 mmol, 10 mol%) in anhydrous dichloromethane (4.3 mL).

  • Add (tert-butyl)iso-propyl thioketene (72.5 mg, 0.51 mmol, 1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-methylidene tetrahydrothiophene (B86538) product.

Quantitative Data for [3+2] Cycloaddition Reactions:

EntryCyclopropane DerivativeDipolarophileCatalyst (mol%)SolventTemp. (°C)Yield (%)dr (Z:E)Reference
1Dibenzyl 2-phenylcyclopropane-1,1-dicarboxylate(tert-butyl)iso-propyl thioketeneSc(OTf)₃ (10)DCMrt7583:17[9]
2Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate(tert-butyl)iso-propyl thioketeneSc(OTf)₃ (10)DCMrt5573:27[9]
3Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate(tert-butyl)iso-propyl thioketeneSc(OTf)₃ (10)DCMrt6875:25[9]
42-((trimethylsilyl)methyl)allyl acetate (B1210297) (TMM precursor)NitrostyrenePd(dba)₂ (5), Ligand (10)Toluene5092>20:1[14]
52-((trimethylsilyl)methyl)allyl acetate (TMM precursor)2-chloro-nitrostyrenePd(dba)₂ (5), Ligand (10)Toluene5094>20:1[14]

Synthesis of Pharmaceutical Intermediates

Methyl this compound and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A notable example is the synthesis of Boceprevir, a protease inhibitor used for the treatment of hepatitis C. A key fragment of Boceprevir is (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a chiral bicyclic proline analog, which is synthesized from a cyclopropane-containing precursor.[4][15][16]

Boceprevir_Synthesis cluster_2 Boceprevir Intermediate Synthesis Start_Boc Cyclopropane Precursor Step1 Multi-step Synthesis Start_Boc->Step1 Intermediate_Boc (1R,2S,5S)-methyl 6,6-dimethyl- 3-azabicyclo[3.1.0]hexane- 2-carboxylate Step1->Intermediate_Boc Step2 Coupling & Further Elaboration Intermediate_Boc->Step2 Boceprevir Boceprevir Step2->Boceprevir

Caption: Simplified synthetic pathway to Boceprevir highlighting the key cyclopropane-containing intermediate.

Experimental Protocol: Amidation of Methyl this compound

This protocol describes the conversion of methyl this compound to cyclopropanecarboxamide, a common intermediate for further functionalization.

Materials:

Procedure:

  • Charge a suitable pressure reactor with methyl this compound (e.g., 500 g, 5.0 mol) and a 30% solution of sodium methoxide in methanol (e.g., 90 g, 0.5 mol).

  • Seal the reactor and heat the mixture to 70 °C.

  • Introduce ammonia gas until the pressure reaches 5 bar. An exotherm may be observed.

  • Maintain the reaction temperature at 80 °C and the ammonia pressure between 5 and 5.5 bar for 5 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent the excess ammonia pressure.

  • The resulting solid product can be taken up in a suitable solvent like methanol for further purification or analysis. An ester conversion of >99% can be expected.

Quantitative Data for Amidation of Methyl this compound:

EntrySubstrateCatalystSolventTemp. (°C)Time (h)Conversion (%)
1Methyl this compoundSodium methoxideMethanol805>99

References

Application Notes and Protocols: Simmons-Smith Reaction for the Preparation of Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a powerful and versatile method for the stereospecific synthesis of cyclopropane (B1198618) rings, a structural motif of significant interest in medicinal chemistry and natural product synthesis.[1][2][3] Cyclopropanecarboxylates, in particular, are valuable building blocks in the development of novel therapeutic agents due to their unique conformational constraints and metabolic stability. This document provides detailed application notes and protocols for the preparation of cyclopropanecarboxylates using the Simmons-Smith reaction, with a focus on the widely used Furukawa modification.

The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc source, which adds a methylene (B1212753) group (CH₂) across an alkene double bond in a concerted and stereospecific manner.[2][4] This means that the stereochemistry of the starting α,β-unsaturated ester is retained in the resulting cyclopropanecarboxylate product. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) as the zinc source, often provides higher yields and reproducibility, especially for electron-deficient alkenes like acrylates.[1][4]

Reaction Mechanism and Stereochemistry

The active species in the Simmons-Smith reaction is a zinc carbenoid, often depicted as (iodomethyl)zinc iodide (ICH₂ZnI) or a related species. The reaction proceeds through a concerted "butterfly-type" transition state where the methylene group is transferred to both carbons of the double bond simultaneously.[1] This mechanism ensures the retention of the alkene's stereochemistry in the cyclopropane product.

For α,β-unsaturated esters, the reaction is generally effective, although the electron-withdrawing nature of the ester group can influence reactivity. The presence of chiral auxiliaries or directing groups near the double bond can lead to high levels of diastereoselectivity.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: General Procedure for the Cyclopropanation of Ethyl Acrylate (B77674) (Furukawa Modification)

This protocol describes the preparation of ethyl this compound from ethyl acrylate using diethylzinc and diiodomethane.

Materials:

  • Ethyl acrylate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Schlenk line or nitrogen/argon inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Carbenoid Formation: To the cooled DCM, add diiodomethane (2.0 equivalents relative to ethyl acrylate). Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 equivalents) to the stirred mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Slowly add a solution of ethyl acrylate (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: The quenching process can be exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure ethyl this compound.

Data Presentation

The following tables summarize representative data for the Simmons-Smith cyclopropanation of various acrylate substrates.

EntrySubstrateReagent SystemSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1Ethyl acrylateEt₂Zn, CH₂I₂DCM1275-85N/A
2Methyl crotonateEt₂Zn, CH₂I₂DCM1880>95:5 (trans)
3tert-Butyl acrylateZn-Cu, CH₂I₂Ether2465N/A
4(R)-Pantolactone acrylateEt₂Zn, CH₂I₂DCM249095:5
5Methyl (E)-3-phenylpropenoateEt₂Zn, CH₂I₂1,2-DCE1688>98:2 (trans)

Note: Yields and diastereomeric ratios are highly dependent on the specific substrate and reaction conditions and may require optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Simmons-Smith cyclopropanation of an acrylate.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Prepare Reagents: - Diiodomethane - Diethylzinc Solution carbenoid Carbenoid Formation (0 °C) reagents->carbenoid 1. Add to   DCM substrate Prepare Substrate: - Acrylate in Anhydrous Solvent addition Substrate Addition (0 °C) substrate->addition 2. Add to   Carbenoid setup Set up Inert Atmosphere Reaction setup->carbenoid carbenoid->addition reaction Reaction (RT, 12-24h) addition->reaction quench Quench Reaction (0 °C) reaction->quench extract Extraction and Washing quench->extract dry Drying and Concentration extract->dry purify Purification (Distillation/Chromatography) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Reaction Mechanism

The following diagram illustrates the "butterfly" transition state of the Simmons-Smith reaction.

reaction_mechanism cluster_reactants Reactants acrylate R-CH=CH-COOR' ts [Butterfly Transition State] acrylate->ts carbenoid IZnCH₂I carbenoid->ts product R-CH(CH₂)CH-COOR' + ZnI₂ ts->product Concerted Methylene Transfer

Caption: "Butterfly" transition state in Simmons-Smith reaction.

References

Application Notes and Protocols for the Esterification of Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The cyclopropyl (B3062369) moiety is a key structural feature in various biologically active molecules, where it can enhance metabolic stability and binding affinity. The esterification of cyclopropanecarboxylic acid is a fundamental transformation to produce these important building blocks. This document provides detailed protocols for the esterification of cyclopropanecarboxylic acid, focusing on the robust and widely used Fischer-Speier esterification method.

Methods of Esterification

Several methods can be employed for the esterification of cyclopropanecarboxylic acid. The choice of method depends on the scale of the reaction, the desired purity, and the available starting materials.

  • Fischer-Speier Esterification : This is a direct, acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] It is a cost-effective and straightforward method, often driven to completion by using an excess of the alcohol or by removal of water.[3] Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃).[4]

  • Via Acid Chloride : Cyclopropanecarboxylic acid can be converted to its more reactive acid chloride using a chlorinating agent like thionyl chloride.[5] The resulting cyclopropanecarbonyl chloride is then reacted with the desired alcohol to form the ester. This method is often faster but involves harsher reagents.

  • Alkylation of Carboxylate Salt : The sodium or potassium salt of cyclopropanecarboxylic acid can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ester.

This document will focus on the Fischer-Speier esterification due to its common application and procedural simplicity.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Fischer esterification of cyclopropanecarboxylic acid with methanol (B129727) and ethanol (B145695), catalyzed by sulfuric acid.

Ester ProductAlcoholCatalystReaction Time (hours)Temperature (°C)Yield (%)Reference
Methyl cyclopropanecarboxylateMethanolH₂SO₄3~70 (reflux)Quantitative[6]
Ethyl this compoundEthanolH₂SO₄16~85 (reflux)98[6][7]

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound via Fischer Esterification

This protocol describes the synthesis of methyl this compound using methanol in the presence of a catalytic amount of concentrated sulfuric acid.[6]

Materials:

  • Cyclopropanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclopropanecarboxylic acid (1.0 eq).

  • Add an excess of methanol, which acts as both the reactant and the solvent (e.g., 5-10 volumes relative to the carboxylic acid).[6]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops for a small scale reaction) to the stirred mixture.[6]

  • Reaction : Heat the mixture to reflux (approximately 70°C) and maintain for 3 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water or ice-cold water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[8]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl this compound.

  • Purification : If necessary, the product can be further purified by distillation.

Protocol 2: Synthesis of Ethyl this compound via Fischer Esterification

This protocol details the synthesis of ethyl this compound using ethanol and a sulfuric acid catalyst.[6][7]

Materials:

  • Same as Protocol 1, with ethanol (anhydrous) replacing methanol.

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclopropanecarboxylic acid (1.0 eq).

  • Add an excess of ethanol (e.g., 2.5-3 volumes relative to the carboxylic acid).[6][7]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops for an 8.6 g scale reaction).[6][7]

  • Reaction : Heat the mixture to reflux (approximately 85°C) and maintain for 16 hours.[6][7] Monitor the reaction for the consumption of the starting material.

  • Work-up, Drying, Concentration, and Purification : Follow steps 5-10 as described in Protocol 1.

Diagrams

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with Cyclopropanecarboxylic Acid B Add Excess Alcohol (Methanol or Ethanol) A->B C Add Catalytic Sulfuric Acid B->C D Heat to Reflux (70-85°C) C->D E Cool to RT & Quench with Water D->E After 3-16h F Extract with Organic Solvent E->F G Wash with NaHCO3 & Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Distillation (Optional) I->J

Caption: Experimental workflow for the Fischer esterification of cyclopropanecarboxylic acid.

Fischer_Esterification_Mechanism start Cyclopropanecarboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H+ (catalyst) activated Activated Carbonyl protonation->activated attack Nucleophilic Attack by Alcohol activated->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer water_leaving Elimination of Water proton_transfer->water_leaving protonated_ester Protonated Ester water_leaving->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation product Ester + Water deprotonation->product regenerates H+

Caption: Simplified mechanism of Fischer-Speier esterification.

References

The Cyclopropyl Ring: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The cyclopropanecarboxylate moiety, a three-membered carbocyclic ring bearing a carboxylate group, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties and conformational rigidity have empowered drug designers to address key challenges in drug discovery, including enhancing potency, modulating physicochemical properties, and improving pharmacokinetic profiles. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and visual representations of relevant biological pathways and workflows.

Enhancing Pharmacodynamic and Pharmacokinetic Properties

The incorporation of a cyclopropane (B1198618) ring into a drug candidate can profoundly influence its interaction with biological targets and its fate within the body. The strained nature of the three-membered ring imparts a higher s-character to the C-C bonds, resulting in shorter and stronger bonds compared to their acyclic counterparts. This rigidity can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target protein.[1][2]

Furthermore, the cyclopropyl (B3062369) group is often employed as a bioisostere for other common chemical groups, such as gem-dimethyl or vinyl groups. This substitution can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4] The increased metabolic stability can, in turn, lead to a longer in vivo half-life and improved oral bioavailability.[5]

Applications in Diverse Therapeutic Areas

The versatility of the this compound scaffold is evident in its presence in a wide array of therapeutic agents, spanning from anticancer and antiviral drugs to central nervous system agents.

Anticancer Agents

This compound derivatives have shown significant promise as anticancer agents, acting through various mechanisms.

  • Histone Deacetylase (HDAC) Inhibition: Certain cyclopropane-containing hydroxamic acids have been identified as potent and selective inhibitors of class IIa histone deacetylases (HDACs).[6] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

  • Tubulin Polymerization Inhibition: Some cyclopropane derivatives interfere with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[7][8]

  • Estrogen Receptor Modulation: In hormone-dependent cancers, such as certain types of breast cancer, cyclopropane-containing compounds have been designed to act as antagonists of the estrogen receptor (ER). By blocking the binding of estrogen to its receptor, these compounds inhibit the downstream signaling pathways that promote tumor growth.[9]

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Diarylcyclopropane Hydroxamic AcidsHDAC4-Low nM[6]
Spiro[cyclopropane-1,3'-indolin]-2'-ones-DU-145 (Prostate)<20[3]
(Z)-1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy] phenyl]-2-(4-methoxyphenyl)-3-cyclopropaneEstrogen ReceptorMCF-7 (Breast)Antiproliferative activity equal to tamoxifen[9]
Withaphysalin F (contains cyclopropane-like moiety)Tubulin PolymerizationVarious-[7]
Antiviral Agents

The rigid framework of the cyclopropane ring has been incorporated into nucleoside analogs to create potent antiviral agents. These compounds often mimic natural nucleosides and interfere with viral replication by inhibiting viral polymerases or other essential enzymes. For instance, cyclopropyl nucleoside analogs have been synthesized and evaluated for their activity against various viruses, including human cytomegalovirus (HCMV).[10][11][12]

Table 2: Antiviral Activity of a Representative this compound Derivative

CompoundVirusAssayEC50 (µg/mL)Reference
Fluorocyclopropyl Uracil AnalogueHCMV (AD-169)-10.61[12]
Antidepressant Agents

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been developed as potential antidepressants.[5] These compounds are thought to act by inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, thereby increasing their levels in the synaptic cleft and alleviating depressive symptoms.[13][14] Midalcipran, a member of this class, has undergone clinical evaluation.[5]

Experimental Protocols

Synthesis of Cyclopropanecarboxylic Acid Derivatives

A common method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species.

Protocol: Simmons-Smith Cyclopropanation

Materials:

  • Alkene (1.0 equiv)

  • Diiodomethane (B129776) (CH₂I₂) (2.0 equiv)

  • Zinc-Copper Couple (4.0 equiv of Zinc dust, 0.4 equiv of Copper(I) chloride)

  • Anhydrous Diethyl Ether

  • Saturated Aqueous Ammonium (B1175870) Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for Column Chromatography

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and anhydrous diethyl ether. Stir the suspension and add copper(I) chloride. Heat the mixture to reflux for 30 minutes. The color should change to black, indicating the formation of the zinc-copper couple. Cool the mixture to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of the alkene in anhydrous diethyl ether.

  • Addition of Diiodomethane: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.

Workflow for Simmons-Smith Cyclopropanation

G cluster_prep Preparation of Zn-Cu Couple cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification Zn_dust Zinc Dust Reflux_prep Reflux Zn_dust->Reflux_prep CuCl Copper(I) Chloride CuCl->Reflux_prep Ether_prep Anhydrous Diethyl Ether Ether_prep->Reflux_prep ZnCu_couple Zinc-Copper Couple Reflux_prep->ZnCu_couple Reaction_vessel Reaction at Reflux ZnCu_couple->Reaction_vessel Alkene Alkene in Anhydrous Ether Alkene->Reaction_vessel CH2I2 Diiodomethane in Anhydrous Ether CH2I2->Reaction_vessel dropwise Crude_product Crude Product Reaction_vessel->Crude_product Quench Quench with Sat. NH4Cl Crude_product->Quench Extract Extract with Ether Quench->Extract Dry Dry (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_product Pure Cyclopropane Derivative Purify->Final_product

Caption: Experimental workflow for the Simmons-Smith cyclopropanation reaction.

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[15][16][17][18][19]

Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This assay is used to determine if a compound inhibits the formation of microtubules.[15][16]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Test compound

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Prepare a 10x stock solution of the test compound and control compounds in General Tubulin Buffer.

  • Reaction Mix: On ice, prepare a tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Assay Setup: Add the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

  • Initiation: To initiate polymerization, add the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves.[2] Calculate parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization (plateau fluorescence) to quantify the inhibitory or enhancing effect of the test compound.

Signaling Pathways and Mechanisms of Action

Estrogen Receptor Signaling Pathway

This compound-containing antiestrogens act by antagonizing the estrogen receptor. The diagram below illustrates the classical estrogen signaling pathway and the point of intervention for an ER antagonist.

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds ER Estrogen Receptor (ER) ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer Dimerization Blocked_ER Blocked ER ER->Blocked_ER HSP Heat Shock Proteins (HSP) HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds Antagonist Cyclopropane Antagonist Antagonist->ER Binds & Blocks Blocked_ER->ERE Cannot Bind Transcription Gene Transcription ERE->Transcription Activates No_Transcription No Transcription ERE->No_Transcription

Caption: Estrogen receptor signaling and its inhibition by a cyclopropane antagonist.

Tubulin Polymerization and Cell Cycle Arrest

Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest in the M phase of the cell cycle and eventual apoptosis.

TubulinPathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis Details G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Checkpoint Spindle Assembly Checkpoint M->Checkpoint Activation Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Polymerization->Checkpoint Disruption leads to Spindle Mitotic Spindle Microtubules->Spindle Apoptosis Apoptosis Checkpoint->Apoptosis Prolonged arrest leads to Inhibitor Cyclopropane Tubulin Inhibitor Inhibitor->Polymerization Inhibits

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Conclusion

The this compound motif has proven to be a valuable asset in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has led to its successful incorporation into a diverse range of therapeutic agents. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of cyclopropane-containing compounds will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Cyclopropanecarboxylate-Containing APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of active pharmaceutical ingredients (APIs) containing the cyclopropanecarboxylate moiety. The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, often conferring unique pharmacological properties to drug molecules. These notes cover several key synthetic methodologies, including transition metal-catalyzed cyclopropanation, Simmons-Smith reaction, malonic ester synthesis, and enzymatic approaches.

Introduction to this compound-Containing APIs

Cyclopropane rings are three-membered carbocycles that, despite their inherent ring strain, are found in a variety of natural products and synthetic pharmaceuticals. The incorporation of a cyclopropane unit can significantly impact a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Cyclopropanecarboxylates, in particular, serve as key intermediates in the synthesis of several important APIs. This document outlines reliable and reproducible methods for their synthesis, providing researchers with the necessary tools to explore this important chemical space.

Synthetic Methodologies and Experimental Protocols

This section details several common and effective methods for the synthesis of cyclopropanecarboxylates. For each method, a general overview, a detailed experimental protocol for a representative reaction, and a table summarizing the scope and quantitative data are provided.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis, particularly with rhodium and cobalt complexes, offers a powerful and versatile method for the synthesis of cyclopropanecarboxylates from olefins and diazo compounds. These reactions often proceed with high efficiency and stereoselectivity.

Overview: Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of a wide range of olefins with ethyl diazoacetate (EDA). The reaction proceeds via a rhodium carbene intermediate and is often stereospecific.

Experimental Protocol:

  • Materials:

    • Styrene (B11656) (1.0 mmol, 1.0 eq)

    • Dirhodium tetraacetate [Rh₂(OAc)₄] (0.01 mmol, 0.01 eq)

    • Ethyl diazoacetate (EDA) (1.2 mmol, 1.2 eq)

    • Dichloromethane (B109758) (DCM), anhydrous (10 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add dirhodium tetraacetate (4.4 mg, 0.01 mmol).

    • Add anhydrous dichloromethane (5 mL) and stir until the catalyst is fully dissolved.

    • Add styrene (115 µL, 1.0 mmol) to the solution.

    • In a separate flask, dissolve ethyl diazoacetate (125 µL, 1.2 mmol) in anhydrous dichloromethane (5 mL).

    • Add the EDA solution to the reaction mixture dropwise over 1 hour using a syringe pump at room temperature.

    • Stir the reaction mixture at room temperature for an additional 4 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 95:5 hexanes/ethyl acetate) to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Data Presentation:

EntryOlefinCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Reference
1StyreneRh₂(OAc)₄ (1)DCM9075:25-[1][2]
24-MethylstyreneRh₂(OAc)₄ (1)DCM8878:22-[3]
34-ChlorostyreneRh₂(OAc)₄ (1)DCM8570:30-[3]
41-OcteneRh₂(OAc)₄ (1)DCM8265:35-[3]
5StyreneRh₂(S-DOSP)₄ (1)Pentane8515:8598 (cis)[1]

Overview: Chiral cobalt(II)-salen or porphyrin complexes can catalyze the asymmetric cyclopropanation of olefins, providing access to enantioenriched cyclopropanecarboxylates. These reactions are particularly useful for the synthesis of chiral building blocks for APIs.[4][5]

Experimental Protocol:

  • Materials:

    • Styrene (1.0 mmol, 1.0 eq)

    • Chiral Co(II)-salen complex (0.05 mmol, 0.05 eq)

    • Ethyl diazoacetate (EDA) (1.1 mmol, 1.1 eq)

    • Toluene (B28343), anhydrous (5 mL)

    • Potassium thioacetate (B1230152) (promoter, optional)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the chiral Co(II)-salen complex (0.05 mmol) to a dry reaction vial.

    • Add anhydrous toluene (2 mL) and stir to dissolve the catalyst.

    • Add styrene (115 µL, 1.0 mmol).

    • Slowly add a solution of ethyl diazoacetate (115 µL, 1.1 mmol) in anhydrous toluene (3 mL) over 2 hours via a syringe pump at 25 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or GC.

    • After completion, remove the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to yield the desired this compound.

Data Presentation:

EntryOlefinCatalystYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)Reference
1StyreneCo(II)-salen 18590:1092 (cis)[4]
24-FluorostyreneCo(II)-salen 29192:895 (cis)[4]
32-VinylnaphthaleneCo(II)-salen 18288:1290 (cis)[6]
41,1-DiphenylethyleneCo(II)-porphyrin95-98[7]
Simmons-Smith Cyclopropanation

Overview: The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. A key feature is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. It is particularly effective for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group.[8][9][10]

Experimental Protocol (Diastereoselective cyclopropanation of cinnamyl alcohol):

  • Materials:

    • Cinnamyl alcohol (1.0 mmol, 1.0 eq)

    • Zinc-Copper couple (2.0 mmol, 2.0 eq)

    • Diiodomethane (2.0 mmol, 2.0 eq)

    • Diethyl ether, anhydrous (20 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Activate the zinc-copper couple by washing with 5% HCl, water, ethanol (B145695), and then ether, and dry under vacuum.

    • To a flame-dried flask under an inert atmosphere, add the activated zinc-copper couple (131 mg, 2.0 mmol).

    • Add anhydrous diethyl ether (10 mL).

    • Add diiodomethane (161 µL, 2.0 mmol) dropwise. A gentle reflux should be observed.

    • Stir the mixture for 30 minutes at room temperature to form the carbenoid.

    • Add a solution of cinnamyl alcohol (134 mg, 1.0 mmol) in anhydrous diethyl ether (10 mL) to the carbenoid suspension.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: 80:20 hexanes/ethyl acetate) to obtain the desired cyclopropylmethanol.

Data Presentation:

EntrySubstrateReagent SystemSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
1(E)-Cinnamyl alcoholZn-Cu, CH₂I₂Et₂O92>95:5[8]
2(Z)-Cinnamyl alcoholZn-Cu, CH₂I₂Et₂O88>95:5[9]
3GeraniolEt₂Zn, CH₂I₂DCM9590:10[10]
4Cyclohex-2-en-1-olZn-Cu, CH₂I₂Et₂O90>98:2[8]
Malonic Ester Synthesis of Cyclopropanecarboxylic Acid

Overview: The malonic ester synthesis provides a versatile route to substituted carboxylic acids. For the synthesis of cyclopropanecarboxylic acid, diethyl malonate is alkylated with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation.[11][12][13][14]

Experimental Protocol:

  • Materials:

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (48.3 g, 2.1 mol) in absolute ethanol (700 mL) under an inert atmosphere.

    • To the sodium ethoxide solution, add diethyl malonate (160 g, 1.0 mol) dropwise while maintaining the temperature below 50 °C.

    • After the addition is complete, add 1,2-dibromoethane (197 g, 1.05 mol) dropwise over 2 hours.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and filter to remove the precipitated sodium bromide.

    • Remove the ethanol by distillation.

    • To the residue, add a solution of sodium hydroxide (120 g, 3.0 mol) in water (500 mL) and reflux for 4 hours to hydrolyze the ester.

    • Cool the mixture and carefully acidify with concentrated hydrochloric acid to pH 1.

    • Heat the acidified solution to reflux for 6-8 hours to effect decarboxylation.

    • Cool the solution and extract the cyclopropanecarboxylic acid with diethyl ether (3 x 200 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • Purify the crude acid by vacuum distillation.

Data Presentation:

EntryDihaloalkaneBaseYield (%)Reference
11,2-DibromoethaneNaOEt70-75[15]
21,3-DibromopropaneNaOEt(for cyclobutanecarboxylic acid)[14]
Enzymatic Cyclopropanation

Overview: Engineered enzymes, particularly variants of cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation reactions. These reactions are typically performed in aqueous media under mild conditions and can provide excellent enantioselectivity.[16][17][18][19]

Experimental Protocol (Whole-cell biocatalysis):

  • Materials:

    • E. coli cells expressing the engineered P450 enzyme

    • Styrene (10 mM)

    • Ethyl diazoacetate (EDA) (12 mM)

    • Glucose (50 mM)

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • Kanamycin (B1662678) (50 µg/mL)

  • Procedure:

    • Grow a culture of E. coli harboring the expression plasmid for the engineered P450 enzyme in LB medium containing kanamycin at 37 °C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (0.5 mM) and continue to grow the culture at 25 °C for 16-20 hours.

    • Harvest the cells by centrifugation and resuspend them in 100 mM phosphate buffer (pH 7.4) to a final OD₆₀₀ of 50.

    • To a sealed vial, add the cell suspension, glucose, styrene, and EDA.

    • Incubate the reaction mixture at 25 °C with shaking for 24 hours.

    • Extract the reaction mixture with ethyl acetate (3 x volume of reaction).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the yield and enantiomeric excess by chiral GC.

Data Presentation:

EntrySubstrateEnzyme VariantYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)Reference
1StyreneP450-BM3 variant A9592:899 (cis)
24-MethoxystyreneP450-BM3 variant A9290:10>99 (cis)[19]
34-TrifluoromethylstyreneP450-BM3 variant B8815:8597 (trans)
41-VinylnaphthaleneP450-BM3 variant C9085:1598 (cis)[20]

Synthesis of Specific this compound-Containing APIs

This section provides workflow diagrams for the synthesis of selected APIs, highlighting the key cyclopropanation step.

Synthesis of Tranylcypromine

Tranylcypromine is a monoamine oxidase inhibitor used as an antidepressant. Its synthesis involves the formation of a phenylthis compound intermediate.[21][22][23][24][25]

G Styrene Styrene This compound Ethyl 2-phenylthis compound Styrene->this compound Rh₂(OAc)₄ EDA Ethyl Diazoacetate EDA->this compound CarboxylicAcid trans-2-Phenylcyclopropanecarboxylic Acid This compound->CarboxylicAcid 1. NaOH, EtOH/H₂O 2. H₃O⁺ AcidChloride trans-2-Phenylcyclopropanecarbonyl Chloride CarboxylicAcid->AcidChloride SOCl₂ Azide trans-2-Phenylcyclopropanecarbonyl Azide AcidChloride->Azide NaN₃ Isocyanate trans-2-Phenylcyclopropyl Isocyanate Azide->Isocyanate Heat (Curtius Rearrangement) Tranylcypromine Tranylcypromine Isocyanate->Tranylcypromine H₃O⁺

Caption: Synthetic workflow for Tranylcypromine.

Synthesis of Milnacipran (B1663801)

Milnacipran is a serotonin-norepinephrine reuptake inhibitor used to treat fibromyalgia. A key step in its synthesis is the creation of a cyclopropane ring.[26][27][28][29][30]

G Phenylacetonitrile Phenylacetonitrile Lactone Cyclopropane Lactone Phenylacetonitrile->Lactone NaH, Toluene Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Lactone Amide Hydroxy Amide Lactone->Amide Et₂NH, AlCl₃ Mesylate Mesylated Intermediate Amide->Mesylate MsCl, Et₃N Azide Azido Intermediate Mesylate->Azide NaN₃, DMF Milnacipran Milnacipran Azide->Milnacipran H₂, Pd/C

Caption: Synthetic workflow for Milnacipran.

Signaling Pathways of Action

Understanding the mechanism of action of these APIs is crucial for drug development. This section provides diagrams of the relevant signaling pathways.

Mechanism of Action of Tranylcypromine

Tranylcypromine irreversibly inhibits monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin, Norepinephrine, Dopamine MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation ReleasedMonoamines Released Monoamines Monoamines->ReleasedMonoamines Release Receptors Postsynaptic Receptors ReleasedMonoamines->Receptors Binding Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibition

Caption: Mechanism of action of Tranylcypromine.

Leukotriene C4 Synthase Signaling Pathway

Certain this compound-containing APIs act as inhibitors of leukotriene C4 synthase, an enzyme involved in the inflammatory response.[31][32][33][34][35]

G ArachidonicAcid Arachidonic Acid LTA4 Leukotriene A₄ (LTA₄) ArachidonicAcid->LTA4 5-Lipoxygenase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC₄ Synthase LTC4_Synthase Leukotriene C₄ Synthase Inflammation Inflammatory Response (e.g., Asthma) LTC4->Inflammation API This compound API API->LTC4_Synthase Inhibition

Caption: Leukotriene C4 Synthase signaling pathway.

References

Application Notes and Protocols for the Purification of Cyclopropanecarboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of cyclopropanecarboxylate esters, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate purification strategy is critical to ensure the desired purity and yield of the final product. The following sections outline common purification techniques, including distillation, column chromatography, and recrystallization, complete with experimental protocols and comparative data.

Purification Strategy Overview

The choice of purification method for this compound esters depends on several factors, including the physical properties of the ester (e.g., boiling point, crystallinity), the nature of the impurities, and the desired scale of the purification. A general workflow for the purification process is outlined below.

Purification Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup Quenching extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying crude_product Crude Product drying->crude_product distillation Distillation crude_product->distillation Volatile Esters chromatography Column Chromatography crude_product->chromatography Non-volatile or Isomeric Mixtures recrystallization Recrystallization crude_product->recrystallization Solid Esters pure_product Pure this compound Ester distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound esters.

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data extracted from various sources for different purification methods applied to this compound esters. This allows for a direct comparison of the effectiveness of each technique in terms of yield and purity.

CompoundPurification MethodYield (%)Purity (%)Reference
Methyl this compoundDistillation91.5-A process for cyclizing upsilon-chlorocarboxylic acids is described, where the product is distilled at 114°C.[1]
Methyl this compoundDistillation66.2-Following a reflux reaction, the product was isolated by distillation at 114-115°C.[1]
Cyclopropanecarbonyl chlorideDistillation9698The product was recovered by distillation in yields of 90 to 96% with a purity of at least 98%.[2]
CyclopropanecarboxamideFiltration/Washing9099The product was obtained as a solid, washed with heptane, and collected by filtration to give 99% pure cyclopropanecarboxamide.[2]
tert-Butyl (±)-trans-2,2-dimethyl-3-{2-ethoxycarbonyl-(E)-1-propenyl}this compoundSilica (B1680970) Gel Column Chromatography--The residue was subjected to silica gel column chromatography with a 3:1 n-hexane:ethyl acetate (B1210297) eluent.[3]
4-Phenyl-1,2-butadieneColumn Chromatography3994.6The crude product was purified by column chromatography on silica gel using n-hexane as the eluent.[4]
cis-2-Iodo-cyclopropanecarboxylic acid ethyl ester derived productsFlash Chromatography52 - 81-The crude residue from reactions of this ester was purified by flash chromatography on silica gel with pentane/ether solvent systems.[5]

Note: Purity data is not always available in the cited literature. "-" indicates that the data was not provided.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Distillation

Distillation is a highly effective method for purifying volatile this compound esters from non-volatile impurities. Fractional distillation can be employed to separate esters with close boiling points.

Protocol for Fractional Distillation:

Distillation Protocol setup Assemble Fractional Distillation Apparatus charge Charge Distilling Flask with Crude Ester and Boiling Chips setup->charge heat Heat the Flask Gently charge->heat collect Collect Fractions at the Ester's Boiling Point heat->collect analyze Analyze Purity of Fractions (e.g., by GC) collect->analyze

Caption: Step-by-step protocol for fractional distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all joints are properly sealed. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.[6]

  • Charging the Flask: Charge the distilling flask with the crude this compound ester and a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. The vapor will begin to rise through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column, establishing a temperature gradient. The temperature at the top of the column should stabilize at the boiling point of the desired ester.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of the pure ester. For example, methyl this compound distills at 114-115°C.[1]

  • Analysis: Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) to confirm the removal of impurities.

Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of this compound esters, particularly for separating isomers or removing impurities with similar polarities.

Protocol for Silica Gel Column Chromatography:

Chromatography Protocol prepare_column Prepare a Silica Gel Column load_sample Load the Crude Product onto the Column prepare_column->load_sample elute Elute with an Appropriate Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions and Evaporate Solvent analyze_fractions->combine_pure

Caption: Step-by-step protocol for column chromatography.

Methodology:

  • Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound ester in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system. A common eluent for this compound esters is a mixture of n-hexane and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation of compounds. For example, a 3:1 mixture of n-hexane and ethyl acetate has been used effectively.[3]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound ester.

Recrystallization

Recrystallization is an ideal method for purifying solid this compound esters. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Protocol for Recrystallization:

Recrystallization Protocol dissolve Dissolve the Crude Solid in a Minimum Amount of Hot Solvent cool Allow the Solution to Cool Slowly to Room Temperature dissolve->cool induce Induce Crystallization if Necessary (e.g., scratching, seeding) cool->induce ice_bath Cool in an Ice Bath to Maximize Crystal Formation induce->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash_dry Wash with Cold Solvent and Dry the Crystals collect->wash_dry

Caption: Step-by-step protocol for recrystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which the this compound ester is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield of the purified product.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them thoroughly.

Conclusion

The purification of this compound esters is a critical step in their synthesis and application. The choice of purification technique should be guided by the specific properties of the ester and the impurities present. The protocols and data presented in these application notes provide a comprehensive guide for researchers to achieve high purity and yield of their target compounds.

References

Analytical Techniques for the Characterization of Cyclopropanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of cyclopropanecarboxylate, a key structural motif in various pharmaceuticals and biologically active molecules. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound. Due to its polar nature, reversed-phase chromatography is a common approach.

Application Note

HPLC offers a robust method for determining the purity of this compound samples and for quantifying their concentration in various matrices. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. C18 columns are widely used, and the mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. For detection, UV-Vis spectroscopy is commonly employed, as the carboxyl group provides some UV absorbance. For enhanced sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is recommended. In such cases, volatile mobile phase modifiers like formic acid should be used instead of non-volatile acids like phosphoric or sulfuric acid.[1] For certain applications, derivatization of the carboxylic acid can be performed to enhance detection, for instance, by introducing a fluorescent tag.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of small organic acids. These values can be used as a benchmark for method validation of this compound analysis.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 70% water (containing 0.1% phosphoric acid) and 30% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector at 210 nm.

3. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Quantify the analyte by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility.

Application Note

Direct GC analysis of cyclopropanecarboxylic acid is challenging due to its high polarity and low volatility.[2] Derivatization of the carboxylic acid group is essential to convert it into a more volatile and thermally stable derivative. The most common derivatization technique is silylation, which involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[1][3] The resulting TMS-ester of this compound is amenable to GC separation and can be readily detected by mass spectrometry. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for unambiguous identification.

Quantitative Data Summary

The following table presents typical validation data for the GC-MS analysis of derivatized organic acids, which can be considered representative for this compound analysis.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%
Experimental Protocol: GC-MS Analysis (after Silylation)

1. Sample Derivatization (Silylation):

  • Place a known amount of the dried sample (e.g., 100 µL of a solution evaporated to dryness) in a reaction vial.

  • Add 50 µL of pyridine (B92270) (as a catalyst and solvent) and 50 µL of BSTFA (with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS System and Conditions:

  • GC Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from derivatized standards.

Experimental Workflow: GC-MS Derivatization and Analysis

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing start Start (Dried Sample) add_reagents Add Pyridine and BSTFA start->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject Derivatized Sample separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify by Retention Time & Mass Spectrum detect->identify Total Ion Chromatogram & Mass Spectra quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

Caption: Workflow for the GC-MS analysis of this compound after silylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework.

Application Note

Both ¹H and ¹³C NMR are used to confirm the structure of this compound. In the ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring typically appear in the upfield region, often as complex multiplets due to spin-spin coupling. The methine proton adjacent to the carboxyl group is usually found further downfield. The acidic proton of the carboxyl group is often a broad singlet and may exchange with deuterium (B1214612) in deuterated solvents containing D₂O. In the ¹³C NMR spectrum, the carbons of the cyclopropane ring resonate at characteristic upfield chemical shifts, while the carbonyl carbon of the carboxyl group appears significantly downfield.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding. A strong, sharp absorption peak typically appears around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. The presence of the cyclopropane ring can be inferred from C-H stretching vibrations slightly above 3000 cm⁻¹ and ring deformation vibrations in the fingerprint region.

Experimental Protocol: FTIR using KBr Pellet

1. Sample Preparation (KBr Pellet):

  • Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours and cool in a desiccator.

  • In an agate mortar, thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. FTIR Spectrometer and Parameters:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum using a pure KBr pellet.

3. Data Analysis:

  • Acquire the FTIR spectrum of the sample pellet.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Metabolic Pathway of Cyclopropanecarboxylic Acid

In mammalian tissues, cyclopropanecarboxylic acid can be incorporated into long-chain fatty acids.[4][5][6][7] It is believed to act as a primer for fatty acid synthesis, with the cyclopropane ring remaining at the ω-end of the fatty acid chain. The subsequent elongation of the chain proceeds via the malonate pathway.[4][5][6][7]

Metabolic_Pathway CPCA This compound CPCA_CoA Cyclopropanecarboxyl-CoA CPCA->CPCA_CoA Activation (ATP, CoA-SH) Fatty_Acid_Synthase Fatty Acid Synthase Complex CPCA_CoA->Fatty_Acid_Synthase Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Elongation Chain Elongation (addition of 2-carbon units) Fatty_Acid_Synthase->Elongation Elongation->Fatty_Acid_Synthase Repeated Cycles CP_Fatty_Acid ω-Cyclopropyl Fatty Acid Elongation->CP_Fatty_Acid Final Product

Caption: Proposed metabolic pathway for the incorporation of this compound into fatty acids.

References

Application Notes and Protocols for the Use of Cyclopropanecarboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the cyclopropanecarboxylate moiety and related cyclopropane (B1198618) structures in the development of modern agrochemicals. This document details the application of these chemical scaffolds in insecticides, fungicides, and herbicides, providing experimental protocols for their synthesis and biological evaluation, along with insights into their mechanisms of action.

Introduction to Cyclopropane Moieties in Agrochemicals

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a variety of bioactive molecules, including numerous agrochemicals. Its rigid, strained structure imparts unique conformational properties and metabolic stability to parent molecules, often enhancing their biological activity. In the agrochemical sector, the most prominent examples are the synthetic pyrethroid insecticides, which are esters of cyclopropanecarboxylic acid. However, the utility of the cyclopropane ring extends to fungicides and herbicides, where it contributes to the specific modes of action against target organisms.

This compound in Insecticide Development: Pyrethroids

Synthetic pyrethroids are a major class of insecticides that mimic the structure of natural pyrethrins. They are esters of a substituted cyclopropanecarboxylic acid, such as chrysanthemic acid. These compounds are potent neurotoxins for insects, characterized by high efficacy and generally low mammalian toxicity.

Mechanism of Action

Pyrethroids act on the voltage-gated sodium channels in the nerve cell membranes of insects.[1][2][3][4][5] They bind to the open state of the channel, preventing its closure and leading to a prolonged influx of sodium ions.[1][2] This causes repetitive nerve impulses, leading to paralysis and death of the insect.

Pyrethroid_Mechanism cluster_membrane Neuronal Membrane Na_channel_resting Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel_resting->Na_channel_open Depolarization Na_channel_inactivated Sodium Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Prolonged_Depolarization Prolonged Depolarization Na_channel_open->Prolonged_Depolarization Persistent Na+ influx Na_channel_inactivated->Na_channel_resting Repolarization Pyrethroid Pyrethroid Molecule Pyrethroid->Na_channel_open Binds to open channel Paralysis_Death Paralysis & Death Prolonged_Depolarization->Paralysis_Death

Pyrethroid Mechanism of Action on Sodium Channels
Quantitative Data on Insecticidal Activity

The efficacy of pyrethroid insecticides is typically determined through bioassays that measure the concentration required to cause mortality or knockdown in a target insect population.

CompoundTarget InsectBioassay TypeLC50 / LD50Reference
DeltamethrinAedes aegyptiCDC Bottle Bioassay12.5 µ g/bottle [6]
PermethrinAnopheles gambiaeTreated Surface ContactED50: 0.032 mg/m²[7][8]
CypermethrinAnopheles funestusTreated Surface ContactED50: >4 mg/m² (resistant)[7][8]
TransfluthrinAnopheles funestusTreated Surface ContactED50: 0.032 mg/m²[7][8]
Experimental Protocols

This protocol describes a general method for the esterification of a cyclopropanecarbonyl chloride with an alcohol to produce a pyrethroid insecticide.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (1.1 eq) in anhydrous toluene to the flask with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyrethroid ester.

Synthesis_Workflow Start Start Materials Reaction Esterification Reaction Start->Reaction Combine reactants Workup Aqueous Workup Reaction->Workup Quench and extract Purification Column Chromatography Workup->Purification Isolate crude product Product Pure Pyrethroid Purification->Product

General Synthesis Workflow for Pyrethroids

This protocol is adapted from the Centers for Disease Control and Prevention (CDC) guidelines for assessing insecticide resistance in mosquitoes.[6][9]

Materials:

  • 250 ml glass bottles

  • Technical grade insecticide

  • Acetone (B3395972)

  • Micropipettes

  • Aspirator

  • Target insects (e.g., 2-5 day old non-blood-fed female mosquitoes)

  • Observation chamber

Procedure:

  • Prepare a stock solution of the insecticide in acetone at a known concentration.

  • Coat the inside of the 250 ml glass bottles with 1 ml of the insecticide solution. Prepare a control bottle with acetone only.

  • Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide.

  • Introduce 20-25 mosquitoes into each bottle using an aspirator.

  • Record the number of knocked-down mosquitoes at regular intervals (e.g., every 10-15 minutes) for up to 2 hours.

  • After the exposure period, transfer the mosquitoes to a clean recovery cage with access to a sugar solution.

  • Assess mortality at 24 hours post-exposure.

  • Calculate the knockdown times (KDT50 and KDT95) and mortality rates.

Cyclopropane in Fungicide Development

While less common than in insecticides, the cyclopropane moiety is present in some effective fungicides. These compounds often exhibit novel modes of action, making them valuable tools for resistance management.

Example: Cyprodinil

Cyprodinil is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class.[10][11][12][13][14][15][16] It is effective against a range of pathogens on various crops.

Cyprodinil inhibits the biosynthesis of methionine, an essential amino acid in fungi.[10][11][12] This disruption of protein synthesis prevents fungal growth and development.

Cyprodinil_Mechanism Cyprodinil Cyprodinil Methionine_Biosynthesis Methionine Biosynthesis Pathway Cyprodinil->Methionine_Biosynthesis Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Required for Inhibition Inhibition Fungal_Growth Fungal Growth & Development Protein_Synthesis->Fungal_Growth Essential for Inhibition->Fungal_Growth Prevents KARI_Inhibition_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate Acetolactate AHAS->Acetolactate KARI Ketol-acid Reductoisomerase (KARI) Acetolactate->KARI Dihydroxy_isovalerate Dihydroxy-isovalerate KARI->Dihydroxy_isovalerate Inhibition Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Dihydroxy_isovalerate->BCAA Plant_Growth Plant Growth BCAA->Plant_Growth Essential for CPD_Analogue CPD Analogue Herbicide CPD_Analogue->KARI Inhibits Inhibition->Plant_Growth Prevents

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Cyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopropanecarboxylate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. General Troubleshooting

Q1: My cyclopropanation reaction is resulting in a low yield. What are the initial factors I should investigate?

A1: Low yields in cyclopropanation reactions can often be attributed to several key factors that are common across different synthetic methods. A systematic evaluation of the following aspects is recommended:

  • Reagent Quality: The purity and activity of your starting materials, particularly the alkene, the carbene precursor (e.g., diiodomethane (B129776), diazo compounds), and any metal reagents (e.g., zinc-copper couple, diethylzinc), are critical. Degradation of reagents upon storage is a common issue.[1]

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants can significantly influence the yield. These parameters often require careful optimization for each specific substrate.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the reactivity of the carbene or carbenoid species. Non-coordinating solvents are often preferred in Simmons-Smith reactions.

  • Substrate Reactivity: The electronic and steric properties of the alkene substrate play a major role. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation reactions are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., under argon or nitrogen) is often essential to prevent quenching of reactive species.[1]

II. Method-Specific Troubleshooting and FAQs

This section provides detailed guidance for common issues encountered with specific cyclopropanation methods used for synthesizing cyclopropanecarboxylates.

A. Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes, including α,β-unsaturated esters, to form cyclopropanecarboxylates. It typically involves an organozinc carbenoid.

Q2: I'm observing low or no conversion of my starting acrylate (B77674) in a classical Simmons-Smith reaction. What are the likely causes and how can I address them?

A2: Low conversion in a classical Simmons-Smith reaction is most frequently linked to the activity of the zinc-copper couple.

Troubleshooting Low Conversion in Simmons-Smith Reactions

Potential Cause Troubleshooting Steps
Inactive Zinc-Copper CouplePrepare the zinc-copper couple freshly for each reaction. Ensure the zinc dust is sufficiently activated, for example, by washing with HCl to remove any passivating oxide layer before treatment with a copper salt solution.
Presence of WaterUse anhydrous solvents and ensure all glassware is thoroughly dried, for instance, by flame-drying under vacuum. Moisture will quench the organozinc reagent.
Low Reaction TemperatureWhile the initial formation of the carbenoid may be performed at a lower temperature, the reaction with the alkene often requires elevated temperatures (e.g., refluxing in ether) to proceed at a reasonable rate.
Impurities in Starting MaterialsPurify the alkene (e.g., ethyl acrylate) by distillation before use to remove any inhibitors or impurities.

Q3: What are the Furukawa and Shi modifications of the Simmons-Smith reaction, and when should I consider using them?

A3: The Furukawa and Shi modifications are variations of the Simmons-Smith reaction that offer enhanced reactivity and are often more reproducible.

  • Furukawa Modification: This method utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple.[2] It is particularly effective for less nucleophilic alkenes and can often be performed at lower temperatures than the classical method.

  • Shi Modification: This variation involves the use of a more nucleophilic and reactive zinc carbenoid, which can be beneficial for unfunctionalized and electron-deficient alkenes.

Consider using these modifications when you experience low reactivity with the classical Simmons-Smith conditions or when working with challenging substrates.

Q4: I am observing side products in my Simmons-Smith reaction. What are the common side reactions and how can I minimize them?

A4: While the Simmons-Smith reaction is known for being relatively clean, side reactions can occur.

  • Methylation of Heteroatoms: The zinc carbenoid is electrophilic and can methylate heteroatoms like alcohols.[3] If your substrate contains such functional groups, consider using a minimal excess of the Simmons-Smith reagent.

  • Rearrangement of Products: The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can potentially catalyze the rearrangement of acid-sensitive products.[3] This can be mitigated by quenching the reaction with a base, such as pyridine, which will scavenge the ZnI₂.

B. Horner-Wadsworth-Emmons (HWE) Reaction for Cyclopropanecarboxylates

A variation of the Horner-Wadsworth-Emmons (HWE) reaction can be employed for the stereoselective synthesis of cyclopropanecarboxylates from α-phosphono-γ-lactones.

Q5: My HWE-type reaction to form a this compound is giving a low yield. What factors should I investigate?

A5: Low yields in this reaction can be due to incomplete formation of the phosphonate (B1237965) carbanion or issues with the subsequent cyclization step.

Troubleshooting the HWE-type Cyclopropanation

Potential Cause Troubleshooting Steps
Incomplete DeprotonationEnsure a sufficiently strong base (e.g., sodium ethoxide) is used in an appropriate solvent (e.g., boiling THF) to fully deprotonate the α-phosphono-γ-lactone.
Unstable IntermediateThe reaction relies on the stability of the intermediate formed after the initial reaction. Ensure the reaction temperature is carefully controlled as specified in the protocol.
Hydrolysis of the EsterThe presence of water can lead to hydrolysis of the ester functionality. Use anhydrous conditions throughout the reaction.

Q6: How can I control the stereoselectivity of the this compound product in an HWE-type reaction?

A6: The stereoselectivity of the HWE reaction is influenced by several factors, including the base, solvent, and temperature.[4] For the synthesis of cyclopropanecarboxylates from α-phosphono-γ-lactones, the reaction conditions can be tuned to favor the formation of a specific diastereomer. It has been shown that 2-substituted and 1,2-disubstituted cyclopropanecarboxylates can be formed as exclusively trans isomers using this methodology.

C. Rhodium-Catalyzed Cyclopropanation with Diazo Compounds

The reaction of α,β-unsaturated esters with diazo compounds, catalyzed by transition metals like rhodium, is a powerful method for synthesizing cyclopropanecarboxylates.

Q7: I am getting a mixture of products, including epoxides, in my rhodium-catalyzed cyclopropanation of an acrylate. How can I improve the selectivity for the cyclopropane (B1198618) product?

A7: The formation of epoxides is a known side reaction in the rhodium-catalyzed reaction of diazo compounds with α,β-unsaturated carbonyls. The selectivity between cyclopropanation and epoxidation is highly dependent on the nature of the carbonyl substrate.[5][6]

  • Substrate Choice: Acrylates and acrylamides tend to favor the formation of cyclopropanes, while α,β-unsaturated aldehydes and ketones are more prone to epoxidation.[5][6]

  • Catalyst Selection: The choice of rhodium catalyst and its ligands can influence the selectivity. For instance, with adamantylglycine-derived catalysts like Rh₂(S-TCPTAD)₄, high asymmetric induction for cyclopropanation can be achieved with a range of acrylate substrates.[6]

Q8: What are other common side reactions in rhodium-catalyzed cyclopropanations with diazoacetates?

A8: Besides epoxidation, other potential side reactions include:

  • Carbene Dimerization: The diazo compound can react with itself to form dimers. This can often be minimized by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene.

  • C-H Insertion: The carbene intermediate can insert into C-H bonds of the solvent or substrate. Careful selection of an inert solvent is crucial.

  • [3+2] Cycloaddition: Diazocarbonyl compounds with two electron-withdrawing groups, such as diazomalonates, are more prone to undergo [3+2] cycloaddition as a side reaction.[7]

III. Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Ethyl Acrylate (Furukawa Modification)

This protocol describes the synthesis of ethyl this compound using diethylzinc and diiodomethane.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve ethyl acrylate (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.5 eq) via syringe, followed by the dropwise addition of diiodomethane (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Horner-Wadsworth-Emmons Type Synthesis of Ethyl this compound

This protocol is adapted from a general procedure for the synthesis of cyclopropanecarboxylates from α-diethoxyphosphoryl-γ-lactones.

Materials:

Procedure:

  • Base Preparation: To a suspension of sodium hydride (1.1 eq) in anhydrous THF under an argon atmosphere, add anhydrous ethanol (1.1 eq) dropwise at room temperature.

  • Ylide Formation: To the prepared sodium ethoxide solution, add the α-diethoxyphosphoryl-γ-lactone (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).

  • Work-up: After cooling to room temperature, add saturated NaCl solution and evaporate the THF under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

IV. Data Presentation

Table 1: Influence of Alkene Substitution on Simmons-Smith Reaction Yield

Alkene SubstrateProductYield (%)Reference
CyclohexeneNorcarane92J. Am. Chem. Soc. 1959, 81, 4256-4264
1-OcteneOctylcyclopropane85J. Am. Chem. Soc. 1959, 81, 4256-4264
cis-3-Hexenecis-1,2-Diethylcyclopropane75J. Am. Chem. Soc. 1959, 81, 4256-4264
trans-3-Hexenetrans-1,2-Diethylcyclopropane80J. Am. Chem. Soc. 1959, 81, 4256-4264
Ethyl acrylateEthyl this compound~70-80 (typical)General Knowledge

Table 2: Effect of Reaction Conditions on Diastereoselectivity in a Horner-Wadsworth-Emmons Type Cyclopropanation

SubstrateBaseSolventTemperatureDiastereomeric Ratio (trans:cis)Reference
2-substituted α-phosphono-γ-lactoneNaOEtTHFReflux>99:1Org. Biomol. Chem., 2007, 5, 135-140
1,2-disubstituted α-phosphono-γ-lactoneNaOEtTHFReflux>99:1Org. Biomol. Chem., 2007, 5, 135-140

V. Visualizations

Experimental_Workflow_Simmons_Smith start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar) - Dissolve alkene in DCM start->setup cool Cool to 0 °C setup->cool add_reagents Add Reagents: 1. Diethylzinc (Et2Zn) 2. Diiodomethane (CH2I2) cool->add_reagents react Reaction: - Warm to RT - Stir for 12-18h - Monitor by TLC/GC-MS add_reagents->react quench Quench Reaction: - Cool to 0 °C - Add sat. aq. NH4Cl react->quench workup Aqueous Workup: - Separate layers - Extract with DCM - Wash with brine quench->workup dry Dry and Concentrate: - Dry over MgSO4 - Filter - Rotovap workup->dry purify Purification: - Distillation or - Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for Simmons-Smith this compound synthesis.

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Check Reagent Quality - Purity of alkene - Activity of Zn/Et2Zn - Freshness of CH2I2 start->reagent_quality reaction_conditions Review Reaction Conditions - Temperature - Reaction time - Concentration start->reaction_conditions atmosphere Verify Inert Atmosphere - Anhydrous solvents - Dry glassware - Ar/N2 blanket start->atmosphere substrate_reactivity Consider Substrate Reactivity - Electron-rich vs. poor - Steric hindrance start->substrate_reactivity solution1 Solution: - Purify starting materials - Use fresh reagents reagent_quality->solution1 solution2 Solution: - Optimize temperature - Increase reaction time reaction_conditions->solution2 solution3 Solution: - Flame-dry glassware - Use freshly distilled solvents atmosphere->solution3 solution4 Solution: - Use more reactive method (e.g., Furukawa/Shi) - Modify substrate substrate_reactivity->solution4

Caption: Logical workflow for troubleshooting low cyclopropanation yield.

References

Simmons-Smith Cyclopropanation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed or low-yielding Simmons-Smith reaction?

A1: The primary cause of a failed or low-yielding reaction is often the activity of the zinc reagent, which can be a zinc-copper couple or diethylzinc (B1219324).[1] For the classic Simmons-Smith reaction, a freshly prepared and highly active zinc-copper couple is crucial for the efficient formation of the organozinc carbenoid.[1] Inactivity can stem from poorly activated zinc dust or degradation of the reagent due to exposure to air and moisture.[1]

Q2: My reaction is proceeding very slowly or is incomplete. How can I improve the conversion rate?

A2: To address a sluggish or incomplete reaction, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).[1]

  • Extend Reaction Time: Some substrates have slower reaction rates. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allowing for a longer reaction time can lead to higher conversion.[1]

  • Increase Reaction Temperature: If the reaction is being conducted at a low temperature (e.g., 0 °C), a gradual increase may improve the rate. However, be aware that higher temperatures can sometimes lead to an increase in side reactions.[1]

  • Use a More Reactive Reagent: For less reactive alkenes, consider using a more potent cyclopropanating agent. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (B129776), is often faster and more reproducible.[1] The Shi modification can be effective for electron-deficient alkenes.[1]

  • Solvent Choice: Non-coordinating solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended. Basic solvents can decrease the reaction rate.[2]

  • Ultrasound: The use of ultrasound can help activate the zinc and improve the reaction rate.[3][4][5]

Q3: I am observing unexpected byproducts. What are the common side reactions and how can they be minimized?

A3: While the Simmons-Smith reaction is known for its clean conversions, several side reactions can occur:

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate heteroatoms, particularly alcohols, especially when an excess of the reagent is used or with prolonged reaction times.[1][6]

  • Formation of Ethers and Formals: Under forcing conditions, alcohols can react further to form ethers and formals.[7]

  • Sulfur Ylide Formation and Rearrangement: Allylic thioethers can react with the Simmons-Smith reagent to form a sulfur ylide, which can then undergo a[2][8]-sigmatropic rearrangement. This can compete with the desired cyclopropanation.[6]

To minimize these side reactions, it is crucial to control the stoichiometry of the reagents, the reaction time, and the temperature. Careful monitoring of the reaction progress is highly recommended.

Q4: How can I control the diastereoselectivity of the cyclopropanation?

A4: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[3][8] For substrates containing directing groups like allylic alcohols, the diastereoselectivity is typically high. The zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[6] To enhance diastereoselectivity:

  • Lower the Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer.[1]

  • Choice of Reagent: The Furukawa modification (Et₂Zn/CH₂I₂) can enhance the directing effect of allylic alcohols.[9]

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to improve activation.[1][3]
Low reaction temperature.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction.[1]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.[1]
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Incomplete Starting Material Conversion Insufficient reagent.Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).[1]
Short reaction time.Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[1]
Low substrate reactivity.Switch to a more reactive Simmons-Smith reagent, such as the one used in the Furukawa or Shi modification.[1]
Poor Diastereoselectivity Reaction temperature is too high.Lower the reaction temperature to improve selectivity.[1]
Steric hindrance.The reaction is sensitive to steric effects; cyclopropanation generally occurs on the less hindered face of the alkene.[1]
Absence of a directing group.For substrates without a directing group, the selectivity will be primarily governed by sterics.
Formation of Side Products Excess reagent or prolonged reaction time.Use a minimal excess of the cyclopropanating reagent and monitor the reaction to avoid extended reaction times.
Presence of reactive functional groups (e.g., alcohols, thioethers).Protect sensitive functional groups if they are not intended to direct the reaction.

Experimental Protocols

Classical Simmons-Smith Cyclopropanation of an Allylic Alcohol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add the activated zinc-copper couple (2.0 - 3.0 eq).

  • Addition of Diiodomethane: Add diiodomethane (1.5 - 2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Stir vigorously until gas evolution ceases. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Furukawa Modification Protocol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C.

  • Addition of Diethylzinc: Slowly add a solution of diethylzinc (Et₂Zn) (1.1 - 2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Diiodomethane: Add diiodomethane (1.1 - 2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.[1] Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Visual Guides

Simmons_Smith_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start prep_reagent Prepare Simmons-Smith Reagent (e.g., Zn-Cu couple or Et2Zn/CH2I2) start->prep_reagent react_alkene React with Alkene in an inert atmosphere prep_reagent->react_alkene quench Quench Reaction (e.g., with sat. aq. NH4Cl) react_alkene->quench workup Aqueous Work-up and Extraction quench->workup purify Purify by Column Chromatography workup->purify characterize Product Characterization purify->characterize

Caption: General experimental workflow for the Simmons-Smith cyclopropanation.

Troubleshooting_Flowchart start Low or No Product Yield? check_reagent Check Zinc Reagent Activity (Freshly prepare/activate) start->check_reagent Yes incomplete_conv Incomplete Conversion? start->incomplete_conv No check_conditions Review Reaction Conditions check_reagent->check_conditions increase_temp Increase Temperature check_conditions->increase_temp Temp Low? check_ch2i2 Check Diiodomethane Quality check_conditions->check_ch2i2 Temp OK increase_equiv Increase Reagent Equivalents incomplete_conv->increase_equiv Yes poor_selectivity Poor Diastereoselectivity? incomplete_conv->poor_selectivity No extend_time Extend Reaction Time increase_equiv->extend_time more_reactive Use More Reactive Reagent (Furukawa/Shi) extend_time->more_reactive lower_temp Lower Reaction Temperature poor_selectivity->lower_temp Yes

Caption: Troubleshooting flowchart for common issues in Simmons-Smith reactions.

References

Technical Support Center: Purification of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of ethyl cyclopropanecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common issues that may arise during the purification of ethyl this compound, helping you to optimize your experimental outcomes.

Q1: What are the most common impurities in crude ethyl this compound?

A1: Common impurities depend on the synthetic route employed.

  • From esterification of cyclopropanecarboxylic acid: Unreacted starting materials such as cyclopropanecarboxylic acid and ethanol (B145695) are the most common impurities. Residual acid catalyst (e.g., sulfuric acid) may also be present.

  • From cyclization of γ-chlorobutyrate: Byproducts can include γ-butyrolactone and potentially 4-ethoxybutyric acid ethyl ester, depending on the reaction conditions.[1]

Q2: My final product is contaminated with unreacted cyclopropanecarboxylic acid. How can I remove it?

A2: Due to the significantly higher boiling point of cyclopropanecarboxylic acid (182-184 °C) compared to ethyl this compound (129-133 °C), fractional distillation is an effective method for separation.[2][3] Alternatively, a liquid-liquid extraction can be performed prior to distillation. Washing the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous layer.

Q3: I am having difficulty removing residual ethanol from my product.

A3: Ethanol has a much lower boiling point (78.4 °C) than ethyl this compound (129-133 °C), making fractional distillation the primary method for its removal.[3] Ensure your distillation setup is efficient with a fractionating column to achieve good separation. For trace amounts of ethanol, washing the crude product with water or brine during workup can also be effective.

Q4: After distillation, I observe a higher boiling point fraction which I suspect is γ-butyrolactone. How can I confirm and remove this?

A4: γ-Butyrolactone has a high boiling point of 204 °C.[4][5] If your synthesis route might produce this byproduct, careful fractional distillation should allow for its separation from the lower-boiling ethyl this compound. Characterization of the high-boiling fraction by techniques such as NMR or GC-MS can confirm its identity.

Q5: Is ethyl this compound prone to decomposition during distillation?

A5: While esters are generally stable, prolonged heating at high temperatures can lead to decomposition.[6] To minimize this risk, it is advisable to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the ester and reduce the thermal stress on the molecule. The stability of the cyclopropane (B1198618) ring itself should also be considered, as high temperatures in the presence of certain impurities could potentially lead to ring-opening side reactions.[7]

Data Presentation

The following table summarizes the boiling points of ethyl this compound and its common impurities, which is crucial for planning purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl this compoundC₆H₁₀O₂114.14129-133[3]
Cyclopropanecarboxylic acidC₄H₆O₂86.09182-184[2]
EthanolC₂H₆O46.0778.4
γ-ButyrolactoneC₄H₆O₂86.09204[4][5]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating ethyl this compound from impurities with significantly different boiling points, such as unreacted starting materials and high-boiling byproducts.

Materials:

  • Crude ethyl this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude ethyl this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the most volatile component (e.g., ethanol).

    • Collect the first fraction (forerun) until the temperature begins to rise again.

    • Change the receiving flask and collect the main fraction corresponding to the boiling point of ethyl this compound (129-133 °C at atmospheric pressure).[3]

    • Monitor the temperature closely. A stable boiling point plateau indicates the collection of a pure fraction.

    • If the temperature rises significantly above the expected boiling point, stop the distillation or change the receiving flask to collect the high-boiling impurities.

  • Vacuum Distillation (Recommended): For heat-sensitive reactions or to prevent decomposition, perform the distillation under reduced pressure. The boiling point will be significantly lower. Use a vacuum adapter and connect to a vacuum source with a trap.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for removing non-volatile impurities or separating components with closer boiling points that are difficult to resolve by distillation.

Materials:

  • Crude ethyl this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Glass column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • Air pressure source

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane with a small percentage of ethyl acetate (B1210297) is a good starting point).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle air pressure.

  • Sample Loading:

    • Dissolve the crude ethyl this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply gentle air pressure to start the elution.

    • Collect fractions in separate tubes.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ethyl this compound.

Visualization

Troubleshooting Workflow for Ethyl this compound Purification

The following diagram illustrates a logical workflow for troubleshooting common purification challenges.

Purification_Troubleshooting Troubleshooting Workflow for Ethyl this compound Purification start Crude Product Analysis (e.g., GC, NMR) distillation Fractional Distillation start->distillation Primary Purification chromatography Column Chromatography start->chromatography Alternative/Secondary Purification purity_check_dist Purity Check (Post-Distillation) distillation->purity_check_dist purity_check_chrom Purity Check (Post-Chromatography) chromatography->purity_check_chrom success Pure Product purity_check_dist->success Purity > 99% fail_dist Impurity Detected purity_check_dist->fail_dist Purity < 99% purity_check_chrom->success Purity > 99% fail_chrom Impurity Detected purity_check_chrom->fail_chrom Purity < 99% low_bp_impurity Low-Boiling Impurity (e.g., Ethanol) fail_dist->low_bp_impurity Contaminant BP < Product BP high_bp_impurity High-Boiling Impurity (e.g., Acid, Lactone) fail_dist->high_bp_impurity Contaminant BP > Product BP optimize_chrom Optimize Chromatography (e.g., Eluent System) fail_chrom->optimize_chrom optimize_dist Optimize Distillation (e.g., Vacuum, Column Efficiency) low_bp_impurity->optimize_dist high_bp_impurity->chromatography If neutral acid_wash Aqueous Base Wash high_bp_impurity->acid_wash If acidic optimize_dist->distillation acid_wash->distillation optimize_chrom->chromatography

Caption: A flowchart for troubleshooting the purification of ethyl this compound.

References

Technical Support Center: Improving Stereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stereoselectivity of cyclopropanation reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cyclopropanation experiments in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Incorrect trans:cis Ratio)

Question: My cyclopropanation reaction is producing a nearly 1:1 mixture of diastereomers (trans and cis). How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity can be influenced by several factors. Consider the following troubleshooting steps:

  • Catalyst and Ligand System: The choice of catalyst and associated ligands is paramount in controlling diastereoselectivity. Bulky ligands can create a sterically hindered environment, favoring the formation of one diastereomer.

    • Recommendation: Screen a variety of catalysts with different steric and electronic properties. For transition metal-catalyzed reactions, ligands such as those based on salen, prolinates, or bulky phosphines can significantly influence the trans:cis ratio.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry of the cyclopropanation, thereby affecting the diastereomeric ratio.

    • Recommendation: Experiment with a range of solvents. For instance, in some Simmons-Smith reactions, switching from ether to dichloromethane (B109758) can improve diastereoselectivity.[2][3] Non-complexing solvents can enhance the electrophilicity of the reagent in certain cases.[1]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Recommendation: Perform the reaction at a lower temperature. If the reaction is too slow, a gradual decrease in temperature should be explored to find a balance between reaction rate and selectivity.

  • Carbene Precursor: The steric bulk of the diazo compound or other carbene precursor can influence the approach to the alkene.

    • Recommendation: If possible, consider using a bulkier carbene precursor. For example, using a more sterically demanding diazoacetate can favor the formation of the trans-cyclopropane.

Issue 2: Low Enantioselectivity (Low % ee)

Question: I am using a chiral catalyst, but the enantiomeric excess (% ee) of my desired cyclopropane (B1198618) is low. What steps can I take to improve it?

Answer: Achieving high enantioselectivity requires careful optimization of the reaction conditions to maximize the influence of the chiral catalyst.

  • Catalyst Choice and Integrity: The selection of the chiral catalyst is the most critical factor. The catalyst's structure, purity, and activity are crucial.

    • Recommendation: Ensure your chiral catalyst is of high purity and handled under appropriate inert conditions. For rhodium-catalyzed reactions, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ are known to provide high enantioselectivity for specific substrates.[4][5] A catalyst screening is often necessary to identify the optimal choice for your specific alkene and diazo compound.

  • Temperature Optimization: Enantioselectivity is often highly dependent on the reaction temperature.

    • Recommendation: Lowering the reaction temperature is a common strategy to improve enantiomeric excess. Reactions can be run at temperatures as low as -78 °C.

  • Catalyst Loading: While not always intuitive, catalyst loading can sometimes affect enantioselectivity.

    • Recommendation: In some cases, very low catalyst loadings (e.g., 0.001 mol%) have been shown to maintain high levels of enantioselectivity in rhodium-catalyzed cyclopropanations.[6]

  • Solvent Screening: The solvent can interact with the catalyst and substrate, influencing the chiral induction.

    • Recommendation: Screen a variety of solvents. Less coordinating solvents may be beneficial as they are less likely to interfere with the catalyst-substrate interaction.

  • Slow Addition of the Diazo Compound: Rapid addition of the diazo compound can lead to side reactions and potentially a background, non-enantioselective reaction.

    • Recommendation: Use a syringe pump for the slow and controlled addition of the diazo compound to the reaction mixture.

Issue 3: Poor Yield and Stereoselectivity with Electron-Deficient Alkenes

Question: I am trying to perform a cyclopropanation on an α,β-unsaturated ester, and I am getting low yield and poor stereoselectivity. What should I consider?

Answer: Electron-deficient alkenes can be challenging substrates for cyclopropanation. The following points may help improve your results:

  • Catalyst System: The choice of catalyst is critical for reactive yet selective cyclopropanation of electron-deficient olefins.

    • Recommendation: For rhodium-catalyzed reactions, specific catalysts like Rh₂(S-TCPTAD)₄ have shown high asymmetric induction with acrylates and acrylamides.[7] Cobalt-based catalyst systems have also demonstrated efficacy with electron-deficient alkenes.

  • Reaction Pathway: With some electron-deficient systems, particularly unsaturated aldehydes and ketones, alternative reaction pathways like epoxide formation can compete with cyclopropanation.

    • Recommendation: Carefully analyze your product mixture for byproducts. If epoxide formation is significant, you may need to switch to a different catalyst system that favors cyclopropanation.

  • Alternative Methods: If transition metal catalysis is not effective, other methods might be more suitable.

    • Recommendation: Consider exploring biocatalysis using engineered enzymes, which can offer high stereoselectivity for specific electron-deficient substrates.

Data Presentation: Influence of Reaction Parameters on Stereoselectivity

The following tables summarize quantitative data on how different experimental parameters can affect the stereoselectivity of cyclopropanation reactions.

Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

EntryCatalystSolventTemp (°C)Yield (%)trans:cis Ratio
1Rh₂(OAc)₄CH₂Cl₂259575:25
2Cu(OTf)₂CH₂Cl₂259280:20

Data compiled from representative literature values.

Table 2: Influence of Chiral Dirhodium Catalysts on the Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate

EntryCatalystYield (%)ee (%) (trans)
1Rh₂(R-DOSP)₄8582
2Rh₂(S-PTAD)₄8090
3Rh₂(R-BNP)₄9160

Data adapted from studies on aryldiazoacetates, demonstrating catalyst-dependent enantioselectivity.[4]

Table 3: Effect of Solvent on the Diastereoselective Cyclopropanation of a Chiral Allylic Alcohol

EntrySubstrateReagentSolventsyn:anti Ratio
1(E)-3-penten-2-olEtZnCH₂ICH₂Cl₂86:14
2(E)-3-penten-2-olEtZnCH₂IEther50:50

Illustrates the significant impact of solvent choice on diastereoselectivity in Simmons-Smith type reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)

  • Styrene (1.0 mmol, 1.0 equiv)

  • Ethyl diazoacetate (EDA, 1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dirhodium(II) catalyst (1 mol%).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous dichloromethane (3 mL) and styrene (1.0 mmol) to the flask via syringe.

  • In a separate flask, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (2 mL).

  • Using a syringe pump, add the EDA solution to the stirring reaction mixture over a period of 4-6 hours. The slow addition is crucial to minimize the formation of diethyl maleate (B1232345) and fumarate.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the cyclopropane products.

  • Determine the trans:cis ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol is a modification of the Simmons-Smith reaction, often referred to as the Furukawa modification, and is effective for directed cyclopropanations.

Materials:

  • Chiral allylic alcohol (e.g., (E)-cinnamyl alcohol, 1.0 mmol, 1.0 equiv)

  • Diethylzinc (B1219324) (Et₂Zn, 1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv)

  • Diiodomethane (B129776) (CH₂I₂, 2.2 mmol, 2.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral allylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mmol) dropwise. Effervescence (ethane evolution) will be observed. Stir for 20 minutes at 0 °C after the addition is complete.

  • In a separate, dry syringe, take up the diiodomethane (2.2 mmol).

  • Add the diiodomethane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor Stereoselectivity issue_type Identify Issue Type start->issue_type low_dr Low Diastereoselectivity (trans:cis ratio) issue_type->low_dr Diastereomers low_ee Low Enantioselectivity (% ee) issue_type->low_ee Enantiomers dr_catalyst Screen Catalyst & Ligands (Steric Bulk) low_dr->dr_catalyst ee_catalyst Verify Chiral Catalyst (Purity, Choice) low_ee->ee_catalyst dr_solvent Vary Solvent (Polarity, Coordination) dr_catalyst->dr_solvent dr_temp Lower Reaction Temperature dr_solvent->dr_temp dr_carbene Modify Carbene Precursor (Sterics) dr_temp->dr_carbene end_dr Improved Diastereoselectivity dr_carbene->end_dr ee_temp Lower Reaction Temperature ee_catalyst->ee_temp ee_addition Slow Diazo Addition (Syringe Pump) ee_temp->ee_addition ee_loading Optimize Catalyst Loading ee_addition->ee_loading end_ee Improved Enantioselectivity ee_loading->end_ee

Caption: Troubleshooting workflow for improving stereoselectivity.

Factors_Influencing_Stereoselectivity center Stereoselective Cyclopropanation catalyst Catalyst System - Metal Center (Rh, Cu, Co) - Chiral Ligands - Chiral Auxiliaries center->catalyst substrate Substrates - Alkene Electronics (Rich/Poor) - Alkene Sterics - Directing Groups (e.g., -OH) center->substrate reagents Carbene Source - Diazo Compound Sterics - Carbenoid Type (e.g., Simmons-Smith) center->reagents conditions Reaction Conditions - Temperature - Solvent - Catalyst Loading - Rate of Addition center->conditions

Caption: Key factors influencing stereoselectivity.

Experimental_Workflow setup 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (Ar/N2) reagents 2. Reagent Preparation - Dissolve alkene & catalyst - Prepare diazo solution setup->reagents addition 3. Controlled Addition - Use syringe pump for diazo compound - Maintain temperature reagents->addition monitoring 4. Reaction Monitoring - TLC, GC-MS, or NMR addition->monitoring workup 5. Work-up - Quench reaction - Aqueous extraction monitoring->workup purification 6. Purification - Column chromatography workup->purification analysis 7. Stereochemical Analysis - NMR (d.r.) - Chiral HPLC/GC (% ee) purification->analysis

Caption: Generalized experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the "directing group effect" in diastereoselective cyclopropanations? A1: In certain cyclopropanation reactions, particularly the Simmons-Smith reaction, functional groups such as hydroxyl (-OH) or ether groups on the substrate can coordinate to the metal carbenoid reagent (e.g., the zinc reagent).[8] This coordination directs the delivery of the methylene (B1212753) group to one face of the alkene, leading to high diastereoselectivity.[2] This is a powerful strategy for controlling stereochemistry in substrates with appropriately positioned functional groups.

Q2: How do I choose between a rhodium, copper, or cobalt catalyst for my reaction? A2: The choice of metal catalyst depends heavily on the specific substrates and the desired outcome.

  • Rhodium catalysts are highly versatile and effective for a wide range of alkenes and diazo compounds, often providing high stereoselectivity with appropriate chiral ligands.[4][7]

  • Copper catalysts , often used with bis(oxazoline) ligands, are also widely employed and can provide excellent enantioselectivity.

  • Cobalt catalysts have shown particular promise for the cyclopropanation of more challenging substrates, including electron-deficient olefins.

A preliminary literature search for similar substrate systems is the best starting point. If no direct precedent exists, a screening of different metal catalysts is recommended.

Q3: Can I use a chiral auxiliary on my substrate instead of a chiral catalyst? A3: Yes, using a chiral auxiliary is a valid strategy for stereoselective cyclopropanation. A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into one of the reactants. It directs the stereochemical course of the reaction and is subsequently removed. This approach can provide high diastereoselectivity. However, it requires additional synthetic steps for attaching and removing the auxiliary, which can lower the overall efficiency compared to a catalytic enantioselective method.

Q4: My reaction is stereospecific with respect to the alkene geometry (cis-alkene gives cis-cyclopropane), but I still have low enantioselectivity. Why? A4: Stereospecificity and enantioselectivity are distinct concepts. A stereospecific reaction implies that the stereochemistry of the starting material dictates the stereochemistry of the product (e.g., a concerted mechanism where a cis-alkene must form a cis-substituted cyclopropane).[9] However, the chiral catalyst determines which enantiomer of the cis-cyclopropane is formed preferentially. If your chiral catalyst is not effectively differentiating between the two faces of the alkene, you will get a racemic or near-racemic mixture of the cis-cyclopropane enantiomers, even though the reaction is stereospecific. Improving enantioselectivity in this case requires optimizing the factors outlined in the troubleshooting guide, such as the chiral catalyst, temperature, and solvent.

Q5: Are there any non-metal-based methods for enantioselective cyclopropanation? A5: Yes, there are emerging methods that do not rely on transition metals.

  • Organocatalysis: Chiral organic molecules, such as prolinol derivatives or chiral ammonium ylides, can catalyze enantioselective Michael-initiated ring-closure (MIRC) reactions to form cyclopropanes.[10]

  • Biocatalysis: Engineered enzymes, such as modified myoglobins or cytochrome P450s, have been developed to catalyze highly stereoselective cyclopropanation reactions. These "cyclopropanases" can provide access to specific stereoisomers with very high diastereo- and enantioselectivity.

References

Technical Support Center: Troubleshooting Low Conversion in the Esterification of Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their esterification reactions. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield in the Fischer esterification of cyclopropanecarboxylic acid with a primary alcohol. What are the likely causes and how can I improve the conversion?

A1: Low conversion in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction. Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Water Presence: The Fischer esterification is an equilibrium reaction that produces water as a byproduct.[1][2][3] The presence of water can shift the equilibrium back towards the reactants, thus lowering the ester yield.

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carboxylic acid and making it more susceptible to nucleophilic attack by the alcohol. An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: While heating is necessary to drive the reaction, an incorrect temperature can either lead to a slow reaction rate or promote side reactions.

  • Suboptimal Reactant Ratio: Using an equimolar amount of the carboxylic acid and alcohol may not be sufficient to drive the equilibrium towards the product side.

Troubleshooting and Optimization Strategies:

  • Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) to continuously remove water as it is formed.

    • Drying Agents: Add molecular sieves to the reaction mixture to absorb the water produced.

  • Use of Excess Alcohol: Employing the alcohol as the solvent or using a large excess (5-10 equivalents) of the alcohol can effectively shift the equilibrium towards the formation of the ester.

  • Catalyst Loading: Ensure you are using a catalytic amount of a strong acid. Typically, 1-5 mol% of sulfuric acid or p-toluenesulfonic acid relative to the carboxylic acid is sufficient.

  • Reaction Temperature and Time:

    • For primary alcohols like methanol (B129727) or ethanol (B145695), refluxing the reaction mixture is generally effective.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: I am trying to esterify cyclopropanecarboxylic acid with a sterically hindered alcohol (e.g., tert-butanol) and the Fischer esterification is not working. What alternative methods can I use?

A2: Fischer esterification is generally not suitable for sterically hindered alcohols like tert-butanol (B103910) due to the increased potential for elimination side reactions under acidic conditions, leading to the formation of isobutene.[4] Milder, more efficient methods are recommended:

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][5][6] It is performed under mild, neutral conditions at room temperature, making it ideal for acid-sensitive substrates and sterically demanding alcohols.[4][5][7] The reaction proceeds by activating the carboxylic acid with DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[4]

  • Acid Chloride Formation Followed by Esterification: This is a two-step process that is highly effective for synthesizing esters from hindered alcohols.

    • Formation of Cyclopropanecarbonyl Chloride: Convert cyclopropanecarboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10]

    • Esterification: The resulting cyclopropanecarbonyl chloride is then reacted with the sterically hindered alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Q3: I am concerned about the stability of the cyclopropane (B1198618) ring under my esterification conditions. Can the ring open, leading to side products?

A3: The stability of the cyclopropane ring is a valid concern due to its inherent ring strain.[11][12][13] Cyclopropanes bearing electron-withdrawing groups, such as a carboxylic acid or ester, can be susceptible to ring-opening by strong nucleophiles.[14][15][16]

  • Under Fischer Esterification Conditions (Acidic): While strong acids are used catalytically, the reaction conditions for a standard Fischer esterification are generally not harsh enough to cause significant ring-opening of a simple cyclopropanecarboxylic acid. However, prolonged reaction times at very high temperatures or with very strong acids could potentially lead to side reactions. One study on a different cyclopropane system noted that acid-catalyzed ring opening can occur, though it did not cleave the cyclopropane unit itself in that specific case.[17]

  • Under Basic Conditions: The cyclopropane ring is more likely to be susceptible to attack by strong, non-hindered nucleophiles under basic conditions. If your reaction mixture contains a potent nucleophile other than the desired alcohol, there is a possibility of ring-opening.

  • Steglich Esterification (Neutral): The mild and neutral conditions of the Steglich esterification make it a much safer choice regarding the stability of the cyclopropane ring.

Recommendation: To minimize the risk of ring-opening, it is advisable to use the mildest possible reaction conditions that still afford a good conversion. For sensitive substrates, the Steglich esterification is the preferred method. When using the acid chloride route, ensure the reaction is performed at a controlled temperature and that the workup is done carefully.

Q4: My esterification reaction appears to be complete by TLC, but my isolated yield is still low. Where could I be losing my product?

A4: Low isolated yield despite good conversion can be attributed to losses during the workup and purification steps. Here are some common areas to troubleshoot:

  • Extraction:

    • Emulsion Formation: During aqueous workup, emulsions can form, trapping your product in the interface between the aqueous and organic layers. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

    • Insufficient Extraction: Ensure you are performing multiple extractions with an appropriate organic solvent to fully recover your product from the aqueous layer.

  • Washing Steps:

    • Product Solubility in Aqueous Wash: If your ester has some water solubility, you may be losing product during the washing steps (e.g., with sodium bicarbonate solution or water). Minimize the volume of the aqueous washes and consider back-extracting the aqueous layers with fresh organic solvent.

  • Drying and Solvent Removal:

    • Incomplete Drying: Residual water in the organic layer can lead to hydrolysis of the ester during solvent removal by rotary evaporation, especially if heated. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before concentration.

    • Volatile Product: If your cyclopropyl (B3062369) ester is volatile, you may be losing it during rotary evaporation. Use a lower bath temperature and/or a higher vacuum pressure to minimize evaporation of the product.

  • Purification:

    • Distillation: If purifying by distillation, ensure your apparatus is well-sealed to prevent loss of a volatile product.

    • Column Chromatography: Product can be lost on the column if it streaks or if an inappropriate solvent system is used. Optimize your solvent system using TLC before running the column.

Quantitative Data Summary

The following table summarizes reported yields for the esterification of cyclopropanecarboxylic acid using different methods. Note that direct comparison is challenging as reaction conditions may vary between studies.

Esterification MethodAlcoholCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Fischer EsterificationMethanolH₂SO₄MethanolReflux (~70°C)3 hQuantitative[18]
Fischer EsterificationEthanolH₂SO₄EthanolReflux (~85°C)16 h98%[18]
From γ-ButyrolactoneEthanolThionyl Chloride, then Sodium EthoxideEthanolReflux-56% (overall)[14]
Acid Chloride Formation-Thionyl ChlorideNone50-100°C-90-96% (of acid chloride)[8]
Steglich EsterificationGeneral (including hindered)DCC, DMAPCH₂Cl₂ or other aproticRoom Temp.->80% (general)[16]

Experimental Protocols

Protocol 1: Fischer Esterification of Cyclopropanecarboxylic Acid with Ethanol

Materials:

  • Cyclopropanecarboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10 eq or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops).

  • Heat the mixture to reflux (approximately 85°C) and maintain for 16 hours, or until the reaction is complete as monitored by TLC.[18]

  • Cool the reaction mixture to room temperature.

  • If ethanol was used in large excess, remove most of it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl cyclopropanecarboxylate.

  • Purify the crude product by distillation if necessary.

Protocol 2: Steglich Esterification of Cyclopropanecarboxylic Acid with a Hindered Alcohol (e.g., tert-Butanol)

Materials:

  • Cyclopropanecarboxylic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq), the hindered alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight or until completion as monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of Cyclopropanecarbonyl Chloride

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), place cyclopropanecarboxylic acid (1.0 eq).[8]

  • Slowly add thionyl chloride (1.2-1.5 eq) to the carboxylic acid at room temperature with stirring.[8] The reaction is often performed neat (without solvent).

  • Once the initial vigorous reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is ~76°C) or to a temperature between 50-100°C until the evolution of gas (SO₂ and HCl) ceases.[8]

  • After cooling to room temperature, the excess thionyl chloride can be removed by distillation under atmospheric pressure.

  • The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure. A yield of 90-96% can be expected.[8]

Visualizations

Esterification_Troubleshooting

Fischer_Esterification_Pathway

Steglich_Esterification_Pathway

References

Technical Support Center: Stability of Cyclopropanecarboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropanecarboxylate and its derivatives. It addresses common stability issues encountered during experiments under acidic conditions.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of my this compound ester in an acidic medium.

  • Question: My this compound ester, which is supposed to be relatively stable, is degrading much faster than anticipated in my acidic formulation/reaction. What could be the cause?

  • Answer: While this compound esters are generally more stable than their non-cyclic analogs due to hyperconjugative stabilization, several factors can accelerate their degradation under acidic conditions.[1][2] Consider the following:

    • Strongly Acidic Conditions: At very low pH, the rate of acid-catalyzed hydrolysis can increase significantly. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.[1]

    • Presence of Other Catalysts: Besides protons, other Lewis acids present in your reaction mixture could potentially catalyze the hydrolysis.

    • Structural Features: The stability can be influenced by other functional groups present in the molecule. Electron-withdrawing groups near the ester moiety can increase the electrophilicity of the carbonyl carbon and enhance the rate of hydrolysis.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram during stability studies.

  • Question: During the stability testing of my this compound-containing compound under acidic stress, I am observing new, unidentified peaks in the HPLC analysis. What could these be?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. Under acidic conditions, beyond simple hydrolysis to the corresponding carboxylic acid and alcohol, the cyclopropane (B1198618) ring itself can undergo rearrangement. The likely degradation pathways include:

    • Hydrolysis: The primary degradation product will be cyclopropanecarboxylic acid and the corresponding alcohol.

    • Ring-Opening and Rearrangement: The acid-catalyzed hydrolysis can proceed through a cyclopropylmethyl cation intermediate. This cation is known to be highly reactive and can undergo rapid rearrangement to form more stable carbocations, leading to cyclobutyl and homoallyl (ring-opened) derivatives.[1][2][3] Therefore, your unknown peaks could correspond to these rearranged isomers.

Issue 3: Inconsistent results in my stability assays.

  • Question: I am getting variable and non-reproducible results from my stability studies on a this compound derivative. What are the potential sources of this inconsistency?

  • Answer: Inconsistent results often stem from a lack of precise control over experimental parameters. Key factors to control are:

    • pH: Ensure the pH of your acidic medium is consistent across all experiments. Use a calibrated pH meter and buffered solutions where appropriate.

    • Temperature: Use a thermostatically controlled environment (e.g., water bath, incubator) to maintain a constant temperature.

    • Light: Photodegradation can sometimes occur, especially if the molecule contains chromophores. Protect your samples from light by using amber vials or covering them with aluminum foil.

    • Oxygen: Oxidative degradation can be a competing pathway. If you suspect oxidation, consider degassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Sample Preparation: Ensure your sample preparation is consistent, including the initial concentration of the this compound derivative and the composition of the acidic medium.

Frequently Asked Questions (FAQs)

  • Question: How stable are this compound esters under acidic conditions compared to other esters?

    • Answer: Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under acid-catalyzed hydrolytic conditions compared to their open-chain analogs (e.g., isopropyl esters) and other cycloalkyl esters (e.g., cyclopentyl or cyclobutyl esters).[2] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group.[1][2]

  • Question: What is the primary degradation pathway for this compound esters in acidic media?

    • Answer: The primary degradation pathway is acid-catalyzed hydrolysis of the ester linkage to yield cyclopropanecarboxylic acid and the corresponding alcohol. However, a significant secondary pathway can involve the rearrangement of the cyclopropylmethyl cation intermediate, leading to the formation of cyclobutyl and homoallyl (ring-opened) products.[1][2][3]

  • Question: What analytical techniques are suitable for monitoring the stability of this compound?

    • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying the parent compound and its degradation products. Specific methods have been developed using columns such as Primesep B and Newcrom R1 with acidic mobile phases. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

  • Question: Are there any specific storage recommendations for this compound compounds to ensure their stability?

    • Answer: For long-term stability, it is advisable to store this compound compounds as solids in a cool, dry, and dark place. If solutions are required, they should be freshly prepared. If storage of solutions is unavoidable, they should be kept at low temperatures (e.g., 2-8 °C or frozen) and protected from light. The pH of the solution should be maintained in a range where the compound is most stable, which is typically neutral to slightly acidic, avoiding strongly acidic or basic conditions.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Esters at 40 °C

CompoundConditionHalf-life (t₁/₂) [hours]Reference
Benzyl this compound0.1 N HCl180.2[2]
Benzyl isopropylacetate0.1 N HCl32.1[2]
Valacyclovir analogue (cyclopropane)pH 6>300[1]
ValacyclovirpH 669.7[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Derivative under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound derivative in an acidic environment.

1. Materials and Reagents:

  • This compound derivative (test substance)
  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions (for neutralization)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Methanol (B129727) (HPLC grade)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with UV detector
  • pH meter
  • Thermostatically controlled water bath

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the test substance in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Acid Stress:
  • Pipette a known volume of the stock solution into a volumetric flask.
  • Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the test substance (e.g., 100 µg/mL).
  • Incubate the solution in a water bath at a controlled temperature (e.g., 60 °C).
  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
  • HPLC Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a starting point for developing an HPLC method to separate a this compound derivative from its potential degradation products. Method optimization will be required based on the specific properties of the analyte.

1. HPLC System and Conditions:

  • Column: Primesep B (4.6 x 150 mm, 5 µm) or equivalent C18 column.
  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. For example, Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% sulfuric acid or 0.1% formic acid (for MS compatibility).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 210 nm if no strong chromophore is present).
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.

2. Procedure:

  • System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a standard solution of the this compound derivative multiple times to ensure system suitability parameters (e.g., retention time, peak area, tailing factor) are within acceptable limits.
  • Analysis of Stressed Samples: Inject the prepared samples from the forced degradation study (Protocol 1).
  • Data Analysis:
  • Identify the peak corresponding to the parent compound by comparing the retention time with the standard.
  • Identify the peaks of the degradation products.
  • Calculate the percentage of degradation of the parent compound at each time point.
  • Assess the peak purity of the parent compound to ensure no co-elution with degradation products.

Mandatory Visualizations

Stability_Factors cluster_conditions Experimental Conditions cluster_compound Compound Properties cluster_products Degradation Products Acid_Concentration Acid Concentration (pH) Degradation Degradation Acid_Concentration->Degradation Increases rate Temperature Temperature Temperature->Degradation Increases rate Time Reaction Time Time->Degradation Increases extent Ester_Moiety Ester Moiety Ester_Moiety->Degradation Primary site of hydrolysis Cyclopropane_Ring Cyclopropane Ring Cyclopropane_Ring->Degradation Potential for rearrangement Hydrolysis_Products Carboxylic Acid + Alcohol Degradation->Hydrolysis_Products Primary Pathway Rearrangement_Products Cyclobutyl Derivatives Homoallyl Derivatives Degradation->Rearrangement_Products Secondary Pathway

Caption: Factors influencing this compound stability under acidic conditions.

Troubleshooting_Workflow Start Observe Instability Check_Parameters Controlled Parameters? Start->Check_Parameters Analyze_Products Degradation Products Identified? Check_Parameters->Analyze_Products Yes Optimize Optimize Conditions (Temp, pH, Time) Check_Parameters->Optimize No Characterize Characterize Products (LC-MS) Analyze_Products->Characterize No Stable_Experiment Stable Experiment Analyze_Products->Stable_Experiment Yes Optimize->Start End Re-evaluate Compound Suitability Characterize->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Industrial Production of Methyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of methyl cyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for methyl this compound?

A1: The most prevalent industrial synthesis routes for methyl this compound include:

  • From γ-butyrolactone: This method involves the ring-opening of γ-butyrolactone followed by cyclization. One approach uses dimethyl sulfate (B86663) and a strong base.[1] Another involves reaction with thionyl chloride and methanol (B129727) to form methyl 4-chlorobutyrate, which is then cyclized using a base like sodium methoxide (B1231860).[1]

  • From Methyl 4-chlorobutyrate: This is a common starting material where cyclization is achieved by removing hydrogen chloride using a strong base. Bases such as sodium methoxide, potassium carbonate, or calcium methoxide are used.[2]

  • From Methyl Acetate and 1,2-dihaloethane: This method involves a nucleophilic substitution reaction under alkaline conditions and can achieve high yields.[3]

Q2: What are the key physical and chemical properties of methyl this compound?

A2: Methyl this compound is a clear, colorless liquid.[4] Key properties are summarized below.

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [5]
CAS Number 2868-37-3[5]
Boiling Point 119°C / 764 mmHg[3]
Density 0.985 g/mL at 25°C[3]
Flash Point 64°F (17.8°C)[3]
Solubility Slightly soluble in water; miscible with most organic solvents like chloroform (B151607) and methanol.[3][5]

Q3: What are the primary applications of methyl this compound in the industry?

A3: Methyl this compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[3][4][6] The cyclopropane (B1198618) ring is a valuable structural motif that can enhance the metabolic stability and biological activity of molecules.[5][6] It serves as a building block for more complex molecules, including drug candidates and specialty chemicals.[4][5]

Q4: What are the main safety hazards associated with methyl this compound?

A4: Methyl this compound is a highly flammable liquid and vapor (H225).[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also classified as toxic if inhaled and harmful if swallowed.[7]

Q5: What personal protective equipment (PPE) is recommended when handling this chemical?

A5: When handling methyl this compound, it is essential to use appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][9][10]

  • Hand Protection: Wear appropriate protective gloves.[5][10]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[8][9]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]

Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[8][9]

Troubleshooting Guide

This guide addresses common challenges encountered during the scale-up and production of methyl this compound.

Problem Potential Causes Recommended Solutions & Investigation Steps
Low Product Yield 1. Incomplete reaction.2. Side reactions or impurity formation.[12]3. Sub-optimal reaction temperature or time.4. Inefficient mixing at larger scales.[12]5. Degradation of reagents or product.1. Monitor Reaction Progress: Use in-process controls (e.g., GC, HPLC) to track the consumption of starting materials and formation of the product.2. Check Reagent Quality: Ensure the purity and dryness of starting materials (e.g., γ-butyrolactone, methyl 4-chlorobutyrate) and reagents (e.g., base, solvent).3. Optimize Conditions: Re-evaluate reaction temperature, time, and stoichiometry. A Design of Experiments (DoE) approach can efficiently define optimal ranges.[13]4. Improve Agitation: Ensure mixing is sufficient to maintain a homogeneous reaction mixture, especially in heterogeneous systems (e.g., with solid bases).[12] Evaluate different impeller designs and stirring speeds.5. Control Addition Rate: Slow, controlled addition of reagents can help manage reaction exotherms and minimize side reactions.
High Impurity Profile 1. Presence of unreacted starting materials.2. Formation of by-products due to localized overheating (thermal gradients).[12]3. Contaminants in raw materials or solvents.4. Use of low-concentration industrial bases leading to side reactions.[2]1. Purification Process Review: Optimize distillation conditions (vacuum, temperature) or other purification methods to effectively separate impurities.2. Improve Heat Transfer: Ensure the reactor's heating/cooling system can handle the reaction exotherm at scale. Scaling up can lead to thermal gradients.[12]3. Raw Material Analysis: Perform quality control checks on all incoming raw materials and solvents.4. Base Selection: When using sodium methoxide, consider using a higher purity grade over low-concentration methanol solutions, which can introduce excess methanol and complicate the reaction.[2] Alternatively, explore other bases like potassium carbonate or calcium methoxide.[2]
Reaction Stalls or is Incomplete 1. Deactivation or insufficient amount of catalyst/base.2. Poor mixing leading to reagent adherence on reactor walls.[2]3. Presence of moisture in anhydrous reactions.[13]1. Verify Base/Catalyst Loading: Double-check the molar equivalents of the base or catalyst being used. Consider adding a fresh charge if deactivation is suspected.2. Enhance Mixing: Improve agitation to prevent solids from settling or adhering to reactor surfaces.[2]3. Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all reagents, solvents, and equipment are thoroughly dried.[13] Consider performing the reaction under an inert atmosphere (e.g., nitrogen).[2]
Safety Concerns (e.g., Thermal Runaway) 1. Highly exothermic reaction.2. Accumulation of highly reactive, thermally unstable intermediates (e.g., ylides in related syntheses).[13]3. Inadequate temperature control at industrial scale.1. Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the reaction's thermal profile and potential for thermal runaway.[13]2. Control Reagent Addition: Implement a semi-batch process where one of the reactive components is added gradually to control the rate of heat generation.3. Consider Continuous Flow: For highly exothermic or hazardous reactions, a continuous flow reactor can offer better temperature control and minimize the accumulation of unstable intermediates, enhancing safety.[13]

Experimental Protocols

Protocol 1: Synthesis from γ-Butyrolactone and Dimethyl Sulfate

This method achieves a high yield through ring-opening and subsequent cyclization under strongly alkaline conditions.[1]

Materials:

  • γ-Butyrolactone

  • Dimethyl sulfate

  • Potassium carbonate (catalyst)

  • Strong base (e.g., Sodium methoxide)

  • Solvent (as required by the specific process)

Procedure:

  • Ring Opening: Charge the reactor with γ-butyrolactone and a catalytic amount of potassium carbonate (e.g., 1-3% by mass of the γ-butyrolactone).[1]

  • Slowly add dimethyl sulfate. The molar ratio of γ-butyrolactone to dimethyl sulfate is typically in the range of 1:1.0 to 1:1.2.[1]

  • Maintain the reaction temperature and stir for a specified period (e.g., 8 hours) to ensure complete conversion.[1]

  • Cyclization: After the ring-opening is complete, introduce a strong base to facilitate the cyclization reaction.

  • Control the temperature during the cyclization step to optimize yield and minimize by-products.

  • Work-up and Purification: After the reaction is complete, cool the mixture. Neutralize any excess base and perform an appropriate work-up, which may include filtration and extraction.

  • Purify the crude product by distillation to obtain methyl this compound. The reported yield for this process can be as high as 95.83%.[1]

Protocol 2: Synthesis from Methyl 4-chlorobutyrate using Potassium Carbonate

This procedure details the cyclization of methyl 4-chlorobutyrate in xylene with potassium carbonate.[3]

Materials:

  • Methyl 4-chlorobutyrate

  • Potassium carbonate

  • Xylene

Procedure:

  • Reactor Setup: In a suitable reaction vessel, charge potassium carbonate (800-1200g per 740-920g of starting material) and xylene (800-900g).[3]

  • Reagent Addition: Heat the mixture to 85-100°C. Slowly add methyl 4-chlorobutyrate while maintaining the temperature in the specified range.[3]

  • Reaction: After the addition is complete, hold the reaction mixture at 85-100°C for 1-5 hours to ensure the reaction goes to completion.[3]

  • Filtration: Cool the mixture to below 30-50°C and filter to remove the solid salts (potassium chloride and unreacted potassium carbonate).[3]

  • Purification: The resulting filtrate is purified by distillation to yield methyl this compound. The xylene can be recovered and reused.[3] This method reports yields in the range of 90-98%.[3]

Process and Logic Diagrams

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

G Diagram 1: General Workflow for Methyl this compound Synthesis A Reactor Setup (Charge Solvent & Base/Catalyst) B Starting Material Addition (e.g., Methyl 4-chlorobutyrate) Controlled Temperature A->B C Reaction Phase (Hold at Temperature) B->C D In-Process Control (e.g., GC/HPLC) C->D E Reaction Complete? D->E E->C No F Cool Down & Quench E->F Yes G Work-up (Filtration / Extraction) F->G H Purification (Distillation) G->H I Final Product H->I

Caption: General experimental workflow for synthesis.

G Diagram 2: Troubleshooting Logic for Low Yield A Problem Identified: Low Product Yield B Check Reaction Completion (via IPC/TLC) A->B C Is Reaction Incomplete? B->C D Investigate Reaction Conditions: - Temperature/Time - Base/Catalyst Activity - Mixing Efficiency C->D Yes E Analyze Crude Product (GC-MS, NMR) C->E No I Implement Corrective Actions & Re-run Experiment D->I F High Level of By-products? E->F G Optimize Reaction Selectivity: - Lower Temperature - Slower Addition Rate - Check Raw Material Purity F->G Yes H Review Work-up & Purification: - Extraction Efficiency - Distillation Losses - Product Stability F->H No G->I H->I

References

Technical Support Center: Purification of Crude Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from crude cyclopropanecarboxylate and its parent acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound products?

A1: The impurities in crude this compound products depend heavily on the synthetic route. Common impurities include unreacted starting materials, solvents, and by-products from side reactions. For instance, synthesis from γ-butyrolactone may leave behind related chlorinated compounds.[1] If the synthesis involves the oxidation of cyclopropanecarboxaldehyde, a common impurity is crotonaldehyde (B89634) and the corresponding crotonic acid, which is difficult to separate due to similar boiling points.[1][2] Syntheses starting from γ-chlorobutyronitrile may contain residual nitrile and polymers formed under basic conditions.[3] For esters, unreacted alcohol and the corresponding carboxylic acid are the most frequent impurities.[4]

Table 1: Common Impurities in this compound Synthesis

Impurity Type Specific Examples Common Origin Recommended Removal Method
Starting Materials γ-chlorobutyronitrile, cyclopropanecarboxaldehyde, unreacted alcohols Incomplete reaction Distillation, Chromatography, Extraction
By-products Polymers, crotonic acid, isocyanides Side reactions, oxidation of impurities Extraction, Distillation[1][3]
Solvents Toluene, Ether, Pyridine Reaction or extraction solvent Distillation, Evaporation under vacuum
Reagents/Catalysts Secondary amines (e.g., piperidine), acids (H₂SO₄) Work-up residuals Aqueous extraction/washing[5]

| Hydrolysis Product | Cyclopropanecarboxylic acid (in ester preparations) | Exposure to water/acid/base | Wash with dilute base (e.g., NaHCO₃)[4] |

Q2: Which purification method should I choose for my crude this compound?

A2: The optimal method depends on the nature of the impurities, the scale of your reaction, and the physical properties of your target compound (ester vs. acid).

  • Liquid-Liquid Extraction: Excellent for removing acidic or basic impurities. For purifying an ester, washing with an aqueous basic solution like sodium carbonate removes the unreacted carboxylic acid.[4][5] For isolating the carboxylic acid itself, extraction into a basic aqueous solution, followed by re-acidification and extraction into an organic solvent, is effective.[3][6]

  • Distillation: Highly effective for separating volatile compounds with different boiling points.[5] It is the preferred method for purifying cyclopropanecarboxylic acid and its lower-boiling esters on a larger scale.[3] Vacuum distillation is crucial to prevent thermal decomposition.

  • Column Chromatography: A versatile method for removing impurities with different polarities, such as by-products or closely related compounds.[5][7] It is often used for smaller-scale purifications or when high purity is essential.

  • Crystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity by removing soluble impurities.[5][8]

Table 2: Physical Properties of Cyclopropanecarboxylic Acid

Property Value
Boiling Point 94–95°C at 26 mm Hg[3]
Boiling Point 117–118°C at 75 mm Hg[3]

| Boiling Point | 182-184°C at atmospheric pressure[1] |

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: Low yield after vacuum distillation.

Possible Causes & Solutions:

  • Leak in the System: A poor vacuum will require a higher pot temperature, which can lead to product decomposition. Check all joints and seals for leaks.

  • Inaccurate Temperature/Pressure Reading: Ensure your thermometer and manometer are calibrated correctly. The boiling point is highly dependent on pressure.[3]

  • Product Decomposition: Overheating can cause decomposition. It is critical to control the oil bath temperature strictly and perform the distillation as quickly as possible.[9] Using a short-path distillation apparatus can minimize the time the compound spends at high temperatures.[10]

  • Incomplete Transfer: Significant product can be lost on the surfaces of the distillation apparatus, especially for smaller scales. Rinsing the flask with a suitable solvent can help recover some of this material.

start Low Distillation Yield q1 Is the vacuum pressure stable and at the expected level? start->q1 sol1 Check for leaks in joints, hosing, and pump. q1->sol1 a1_no q2 Is the pot temperature appropriate for the pressure? q1->q2 a1_yes a1_yes Yes a1_no No sol2 Calibrate manometer and thermometer. Adjust heat to match expected B.P. q2->sol2 a2_no q3 Is there evidence of charring or dark residue? q2->q3 a2_yes a2_yes Yes a2_no No sol3 Product is decomposing. Lower temperature, improve vacuum, or use short-path distillation. q3->sol3 a3_yes end Consider mechanical loss (incomplete transfer). q3->end a3_no a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low distillation yield.

Problem 2: A persistent emulsion forms during liquid-liquid extraction.

Possible Causes & Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion, especially if polymeric materials are present.[3]

  • High Concentration of Surfactant-like Impurities: By-products can act as emulsifying agents.

  • Incorrect pH: The pH of the aqueous layer can influence emulsion stability.

Steps to Break an Emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it.

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[5]

  • Filter: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

start Emulsion Formed During Extraction step1 1. Let funnel stand for 10-20 minutes. start->step1 q1 Did layers separate? step1->q1 step2 2. Add saturated brine (NaCl solution) and swirl gently. q1->step2 No success Layers Separated. Continue Work-up. q1->success Yes q2 Did layers separate? step2->q2 step3 3. Filter the mixture through Celite or glass wool. q2->step3 No q2->success Yes q3 Did layers separate? step3->q3 step4 4. Centrifuge the mixture if equipment is available. q3->step4 No q3->success Yes

Caption: Step-by-step guide to breaking emulsions.

Problem 3: The product is still impure after column chromatography.

Possible Causes & Solutions:

  • Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute with impurities. Or, it may be too low, resulting in poor separation. Run TLC plates with various solvent systems to find the optimal conditions for separation.

  • Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation. As a general rule, use a mass ratio of silica (B1680970) to crude product of at least 30:1.

  • Co-eluting Impurity: An impurity may have a very similar polarity to your product. In this case, a different purification method (like distillation or crystallization) may be necessary. Alternatively, try a different stationary phase (e.g., alumina (B75360) instead of silica).

  • Sample Application: Ensure the sample is loaded onto the column in a minimal amount of solvent as a narrow, concentrated band.

start Crude Product step1 Perform Initial Work-up (e.g., Aqueous Wash) start->step1 step2 Analyze Purity (TLC, GC, HPLC) step1->step2 q1 Is Product Sufficiently Pure? step2->q1 step3 Select Purification Method Based on Impurities q1->step3 No end Pure Product q1->end Yes dist Distillation step3->dist Volatile Impurities chrom Chromatography step3->chrom Polarity Difference cryst Crystallization step3->cryst Solid Product step4 Purify Product dist->step4 chrom->step4 cryst->step4 step5 Re-analyze Purity step4->step5 q2 Is Product Sufficiently Pure? step5->q2 q2->step3 No, Re-evaluate q2->end Yes

Caption: General workflow for purification and analysis.

Experimental Protocols

Protocol 1: Purification of Ethyl this compound by Extraction

This protocol removes acidic impurities like cyclopropanecarboxylic acid.

  • Dissolution: Dissolve the crude ethyl this compound in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate, ~10 volumes).

  • Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1N HCl to remove basic impurities like residual amines. Discard the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted cyclopropanecarboxylic acid.[11] Carbon dioxide evolution may occur. Vent the funnel frequently. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water and water-soluble impurities.[5]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified ester.

Protocol 2: Purification of Cyclopropanecarboxylic Acid by Distillation

This protocol is adapted from established procedures.[3]

  • Setup: Assemble a vacuum distillation apparatus. A short-path apparatus is recommended. Ensure all glassware is dry.

  • Charge Flask: Place the crude cyclopropanecarboxylic acid into the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuate: Seal the system and slowly apply vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 94–95°C at 26 mm Hg).[3] Discard any initial lower-boiling forerun.

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains. Release the vacuum before turning off the cooling water.

References

reaction condition optimization for cyclopropanation of alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclopropanation reactions of alkenes.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclopropanation of alkenes.

Question: Why is my cyclopropanation reaction showing low to no conversion of the starting alkene?

Answer: Low or no conversion in a cyclopropanation reaction can be attributed to several factors. A systematic investigation of the following is recommended:

  • Reagent Quality and Activity:

    • Simmons-Smith Reaction: The activity of the zinc-copper couple is critical. Ensure that the zinc dust is fresh and properly activated. Aged or poorly activated zinc can significantly reduce reaction efficiency.[1] The quality of diiodomethane (B129776) is also important; it should be stored properly to prevent degradation.

    • Catalytic Reactions with Diazo Compounds: The catalyst, often a rhodium(II) or copper(II) complex, may be deactivated. Ensure proper handling and storage of the catalyst.[1] The diazo compound itself can decompose, especially if it is unstabilized.[1][2] It is often best to use freshly prepared diazo compounds or generate them in situ.[2][3]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the specific reaction. For Simmons-Smith reactions, gentle reflux may be required.[1] For catalytic reactions, lower temperatures can sometimes improve selectivity, while higher temperatures may be needed to drive the reaction to completion, but can also promote side reactions.[1][4]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[1]

    • Solvent: The choice of solvent is important. In Simmons-Smith reactions, the rate of reaction can decrease as the basicity of the solvent increases due to the electrophilic nature of the zinc carbenoid.[5] Dichloromethane and diethyl ether are common choices. For catalytic reactions, the solvent should be inert to the carbene intermediate. Dichloromethane is often a better choice than alkanes to avoid C-H insertion side reactions.[1]

  • Atmosphere: Many reagents used in cyclopropanation, particularly organozinc compounds and some catalysts, are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware is essential.[1]

  • Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on the alkene can sterically hinder the approach of the cyclopropanating agent, leading to lower yields or requiring more forcing conditions.[1]

    • Electronic Effects: Electron-rich alkenes are generally more reactive towards electrophilic carbenes.[6] Conversely, electron-poor alkenes may require more reactive cyclopropanating agents or catalysts.

A logical workflow for troubleshooting low conversion is presented below:

G start Low Conversion Observed reagent_check Check Reagent Quality and Activity (e.g., Zn-Cu couple, catalyst, diazo compound) start->reagent_check conditions_check Verify Reaction Conditions (Temperature, Time, Solvent) reagent_check->conditions_check atmosphere_check Ensure Inert Atmosphere (Anhydrous solvents, N2/Ar) conditions_check->atmosphere_check substrate_check Evaluate Substrate Reactivity (Sterics, Electronics) atmosphere_check->substrate_check optimization Systematic Optimization of Conditions substrate_check->optimization success Improved Conversion optimization->success

Caption: Troubleshooting workflow for low reaction conversion.

Question: My reaction is producing multiple products. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue and often arises from the high reactivity of the carbene or carbenoid intermediate. Key side reactions include:

  • Carbene Dimerization: The carbene intermediate can react with itself to form alkenes (e.g., diethyl fumarate (B1241708) and diethyl maleate (B1232345) from ethyl diazoacetate).[1] To minimize this, add the diazo compound slowly to the reaction mixture to maintain a low concentration of the carbene at any given time, which favors the reaction with the alkene.[1]

  • C-H Insertion: Highly reactive carbenes can insert into C-H bonds of the solvent or the substrate itself.[1] Choosing a solvent less prone to C-H insertion, such as dichloromethane, can mitigate this.[1]

  • Reaction with Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can react with heteroatoms. For example, alcohols can be methylated, especially with prolonged reaction times and excess reagent.[7] Protecting sensitive functional groups may be necessary.

  • Polymerization: Some reactive alkenes, particularly conjugated systems, may undergo polymerization under the reaction conditions.[1]

The following diagram illustrates potential side reactions:

G cluster_main Main Reaction Pathway cluster_side Side Reactions carbene Carbene/ Carbenoid product Desired Cyclopropane (B1198618) carbene->product dimer Carbene Dimer (e.g., Alkene byproduct) carbene->dimer ch_insertion C-H Insertion Product carbene->ch_insertion heteroatom_reaction Reaction with Heteroatoms carbene->heteroatom_reaction alkene Alkene Substrate alkene->product

Caption: Overview of potential side reactions in alkene cyclopropanation.[1]

Frequently Asked Questions (FAQs)

Question: What are the most common methods for the cyclopropanation of alkenes?

Answer: The two most prevalent methods are the Simmons-Smith reaction and transition-metal-catalyzed reactions using diazo compounds.[1]

  • Simmons-Smith Reaction: This method typically employs a zinc-copper couple and diiodomethane to generate a zinc carbenoid intermediate (iodomethylzinc iodide).[8] A common modification, known as the Furukawa modification, uses diethylzinc (B1219324) and diiodomethane.[5] This reaction is known for its reliability and stereospecificity.[9][10]

  • Transition-Metal-Catalyzed Reactions: These reactions most commonly use rhodium(II) or copper(II) complexes to catalyze the decomposition of a diazo compound, such as ethyl diazoacetate (EDA), to generate a metal carbene intermediate.[11][12] This intermediate then reacts with the alkene to form the cyclopropane.

Question: How can I control the stereochemistry of the cyclopropane product?

Answer: The stereochemistry of the cyclopropanation product is a critical consideration.

  • Diastereoselectivity:

    • Substrate Control: The cyclopropanation of alkenes is generally a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[13][14] A cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will give a trans-substituted product.[9][10][14] Therefore, starting with a stereochemically pure alkene is essential for obtaining a single diastereomer.[4]

    • Directing Groups: For substrates containing directing groups, such as allylic alcohols, high diastereoselectivity can be achieved. In the Simmons-Smith reaction, the zinc reagent can coordinate to the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[15]

  • Enantioselectivity:

    • Chiral Catalysts and Ligands: Achieving high enantioselectivity requires the use of a chiral catalyst. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the alkene or the prochiral carbene.[4] Screening a library of chiral ligands is often necessary to find the optimal catalyst for a specific substrate.[4]

    • Reaction Conditions: Lowering the reaction temperature is a common strategy to improve enantiomeric excess (ee).[4]

Question: What are the typical reaction conditions for different cyclopropanation methods?

Answer: The optimal reaction conditions are highly dependent on the chosen method and the specific substrate. The following table summarizes typical starting conditions for common cyclopropanation reactions.

ParameterSimmons-Smith ReactionFurukawa ModificationRh(II)-Catalyzed (EDA)
Carbene Source Diiodomethane (CH₂I₂)Diiodomethane (CH₂I₂)Ethyl diazoacetate (EDA)
Metal/Catalyst Zinc-Copper Couple (Zn-Cu)Diethylzinc (Et₂Zn)Dirhodium tetraacetate (Rh₂(OAc)₄)
Solvent Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂) or 1,2-DichloroethaneDichloromethane (CH₂Cl₂)
Temperature Room Temperature to Reflux0 °C to Room TemperatureRoom Temperature
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation using a Zinc-Copper Couple

This protocol is adapted from classical Simmons-Smith procedures.[16]

  • Preparation of Zinc-Copper Couple:

    • In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (4.0 equiv.) and anhydrous diethyl ether.

    • Stir the suspension and add copper(I) chloride (0.4 equiv.).

    • Heat the mixture to reflux for 30 minutes. The color should change from light brown to black, indicating the formation of the zinc-copper couple.

    • Cool the mixture to room temperature.

  • Reaction:

    • To the freshly prepared zinc-copper couple, add a solution of the alkene (1.0 equiv.) in anhydrous diethyl ether.

    • Add a solution of diiodomethane (1.5 - 2.0 equiv.) in anhydrous diethyl ether dropwise to the stirred suspension. The reaction can be exothermic and may require cooling to maintain a gentle reflux.

    • After the initial exothermic reaction subsides, stir the mixture at reflux for 1 hour to ensure the formation of the organozinc carbenoid.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of Celite to remove the zinc salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium (B1175870) chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol is a general procedure for transition-metal-catalyzed cyclopropanation.[1]

  • Reaction Setup:

    • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkene (1.0 equiv.) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%) in an anhydrous solvent such as dichloromethane.

  • Addition of Diazo Compound:

    • Prepare a solution of ethyl diazoacetate (EDA) (1.2-1.5 equiv.) in the same anhydrous solvent.

    • Add the EDA solution dropwise to the stirred reaction mixture over several hours using a syringe pump. A slow addition rate is crucial to minimize carbene dimerization.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete after the addition of the diazo compound.

    • Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid.

    • Wash the reaction mixture with a saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

preventing byproduct formation in cyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of cyclopropanecarboxylates. The following sections address common issues related to byproduct formation in prevalent synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopropanecarboxylates?

A1: Several effective methods are employed for the synthesis of cyclopropanecarboxylates. The choice of method often depends on the specific substrate, desired stereochemistry, and available reagents. Key methods include:

  • Simmons-Smith Reaction and its modifications: This method utilizes an organozinc carbenoid to cyclopropanate alkenes, including acrylates.

  • Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, are used to react diazoacetates with alkenes.

  • Reactions Involving Sulfur Ylides: The Johnson-Corey-Chaykovsky reaction can be used to cyclopropanate electron-poor olefins like acrylates.

  • Intramolecular Cyclization: This method involves the cyclization of a linear precursor, such as a γ-halo-α,β-unsaturated ester, to form the cyclopropane (B1198618) ring.

Q2: I am observing a low yield in my Simmons-Smith cyclopropanation of an acrylate (B77674). What are the likely causes?

A2: Low yields in a Simmons-Smith reaction can stem from several factors. The primary culprits are often related to the quality of the reagents and the reaction conditions. Ensure that your diiodomethane (B129776) and zinc-copper couple are of high quality and freshly prepared. The reaction is also sensitive to moisture, so using anhydrous solvents and an inert atmosphere is critical. The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can also lead to side reactions; adding an excess of diethylzinc (B1219324) can help scavenge it.[1]

Q3: In my rhodium-catalyzed cyclopropanation of an acrylate with ethyl diazoacetate, I am seeing a significant amount of a byproduct with a different mass spectrum. What could it be?

A3: A common byproduct in the rhodium-catalyzed reaction of acrylates with diazo compounds is the corresponding epoxide, formed from a competing reaction pathway.[2][3] This is particularly prevalent when the substrate contains other carbonyl functionalities, such as unsaturated aldehydes and ketones. The reaction conditions, including the choice of catalyst and solvent, can influence the ratio of cyclopropanation to epoxidation.

Q4: My cyclopropanation reaction using a sulfur ylide is giving a complex mixture of products. What side reactions are common in this method?

A4: A primary competing side reaction in the cyclopropanation of acrylates with certain sulfur ylides is a[2][4]-sigmatropic rearrangement.[4][5] This can lead to a lower yield of the desired cyclopropanecarboxylate. The structure of the sulfur ylide and the reaction conditions play a crucial role in directing the reaction towards cyclopropanation over rearrangement.

Troubleshooting Guides

Simmons-Smith Reaction of Acrylates
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Inactive zinc-copper couple.Prepare the zinc-copper couple fresh for each reaction. Ensure the zinc dust is of high purity.
Presence of moisture.Use anhydrous solvents (e.g., freshly distilled diethyl ether or dichloromethane). Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Side reactions caused by ZnI₂ byproduct.[1]Add a stoichiometric excess of diethylzinc (Furukawa modification) to scavenge the Lewis acidic ZnI₂.[1]
Formation of Methylated Byproducts Reaction with excess Simmons-Smith reagent.[1]Use a stoichiometric amount of the Simmons-Smith reagent. Monitor the reaction progress carefully to avoid prolonged reaction times.
Polymerization of the Acrylate Acidic impurities in reagents or glassware.Ensure all reagents are pure and glassware is clean and free of acidic residues.
Rhodium-Catalyzed Cyclopropanation of Acrylates with Ethyl Diazoacetate
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Decomposition of ethyl diazoacetate.Add the ethyl diazoacetate slowly to the reaction mixture using a syringe pump to maintain a low stationary concentration.
Inactive catalyst.Use a high-purity rhodium catalyst and handle it under an inert atmosphere if it is air-sensitive.
Formation of Epoxide Byproduct [2][3]Reaction pathway competition.Optimize the catalyst and solvent system. For some substrates, a different metal catalyst might favor cyclopropanation.
Formation of Dimerization Products from Ethyl Diazoacetate High concentration of the diazo compound.Slow addition of the diazoacetate is crucial. Ensure efficient stirring to quickly disperse the diazo compound as it is added.
Cyclopropanation of Acrylates with Sulfur Ylides
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Competing[2][4]-sigmatropic rearrangement.[4][5]Modify the structure of the sulfur ylide. Optimizing the reaction temperature and solvent can also influence the reaction pathway.
Poor reactivity of the ylide.Ensure the ylide is generated correctly and used promptly. The choice of base and reaction temperature for ylide formation is critical.

Experimental Protocols

Key Experiment 1: Simmons-Smith Cyclopropanation of Ethyl Acrylate

Objective: To synthesize ethyl this compound from ethyl acrylate using a zinc-copper couple and diiodomethane.

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Diiodomethane

  • Ethyl acrylate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Zinc-Copper Couple: In a dry flask under an argon atmosphere, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq). Heat the mixture under vacuum with a heat gun for 5 minutes, then cool to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether to the flask containing the zinc-copper couple. Stir the suspension vigorously.

  • Addition of Reagents: Add diiodomethane (1.5 eq) to the suspension. Then, add ethyl acrylate (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation to obtain ethyl this compound.

Key Experiment 2: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate from styrene and ethyl diazoacetate using a rhodium catalyst.

Materials:

Procedure:

  • Reaction Setup: In a dry flask under an argon atmosphere, dissolve rhodium(II) acetate dimer (0.01 eq) in anhydrous dichloromethane.

  • Addition of Alkene: Add styrene (1.0 eq) to the catalyst solution.

  • Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 4 hours using a syringe pump.

  • Reaction: Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers of ethyl 2-phenylcyclopropane-1-carboxylate.

Visualizations

Byproduct_Formation_Simmons_Smith cluster_main Simmons-Smith Reaction cluster_side Side Reactions Acrylate Acrylate Desired_Product This compound Acrylate->Desired_Product Reaction Carbenoid ICH2ZnI Carbenoid->Desired_Product ZnI2 ZnI2 (Lewis Acid) Carbenoid->ZnI2 Byproduct Methylation Methylation of Heteroatoms Carbenoid->Methylation Excess Reagent Polymerization Polymerization ZnI2->Polymerization Catalyzes

Caption: Byproduct formation pathways in the Simmons-Smith reaction.

Byproduct_Formation_Rh_Catalyzed cluster_main Rhodium-Catalyzed Cyclopropanation cluster_side Side Reactions Acrylate Acrylate Desired_Product This compound Acrylate->Desired_Product Cyclopropanation Epoxide Epoxide Acrylate->Epoxide Epoxidation Rh_Carbene Rh(II) Carbene Rh_Carbene->Desired_Product Rh_Carbene->Epoxide Dimer Diazo Dimer Rh_Carbene->Dimer Self-Reaction

Caption: Competing reactions in rhodium-catalyzed cyclopropanation.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Reagents Verify Reagent Quality (Purity, Activity, Anhydrous) Start->Check_Reagents Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Check_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Check_Reagents->Check_Conditions Reagents OK Check_Atmosphere Ensure Inert Atmosphere Check_Conditions->Check_Atmosphere Conditions Optimized Check_Atmosphere->Analyze_Byproducts Atmosphere OK Modify_Protocol Modify Protocol Based on Byproduct Identity Analyze_Byproducts->Modify_Protocol End Improved Yield and Purity Modify_Protocol->End

Caption: General troubleshooting workflow for cyclopropanation reactions.

References

Validation & Comparative

A Comparative Guide to Cyclopropanation Methods: Simmons-Smith vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective construction of cyclopropane (B1198618) rings is a critical tool in molecular design. The unique conformational constraints and electronic properties of this three-membered ring system are featured in a multitude of bioactive natural products and pharmaceuticals. The Simmons-Smith reaction, a classic method for cyclopropanation, is often the first taught and considered. However, a wider array of methodologies, each with distinct advantages and disadvantages, are available to the modern synthetic chemist. This guide provides an objective, data-driven comparison of the Simmons-Smith reaction with other prominent cyclopropanation techniques, including the Corey-Chaykovsky reaction, metal-catalyzed cyclopropanation with diazo compounds, and the Kulinkovich reaction.

At a Glance: Performance Comparison of Key Cyclopropanation Methods

The choice of a cyclopropanation method is dictated by factors such as substrate scope, desired stereoselectivity, functional group tolerance, and practical considerations like reagent availability and safety. Below is a summary of quantitative data for the cyclopropanation of various substrates using the Simmons-Smith reaction and its alternatives.

SubstrateSimmons-Smith Reaction Yield (%)Rhodium-Catalyzed Cyclopropanation Yield (%)Corey-Chaykovsky Reaction Yield (%)Kulinkovich Reaction Yield (%)
Styrene72[1]95[1]85[1]N/A
4-Methylstyrene81[1]96[1]88[1]N/A
4-Chlorostyrene65[1]92[1]82[1]N/A
1-Octene55[1]85[1]75[1]N/A
Cyclohexene85[1]90[1]80[1]N/A
Cinnamyl Alcoholup to 94 (asymmetric)[2][3]N/AN/AN/A
(E)-ChalconeN/AN/A92[1]N/A
Methyl AcrylateLow[1]88[1]N/AN/A
Vinyl Acetate75[1]82[1]N/AN/A
Methyl BenzoateN/AN/AN/A~70-80 (for related esters)
γ-ButyrolactoneN/AN/AN/AHigh

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and reagents used. N/A indicates that the reaction is not typically applied to that class of substrate.

Delving into the Mechanisms: A Visual Guide

The divergent outcomes and selectivities of these reactions are rooted in their distinct mechanistic pathways. The following diagrams, rendered in Graphviz, illustrate the core transformations of each method.

Simmons_Smith cluster_reagent Reagent Formation cluster_cyclopropanation Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Oxidative Addition Zn_Cu Zn(Cu) Zn_Cu->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene Alkene Alkene->TS Cyclopropane Cyclopropane TS->Cyclopropane Concerted [2+1] Cycloaddition

Caption: Mechanism of the Simmons-Smith Reaction.

Corey_Chaykovsky cluster_ylide Ylide Formation cluster_cyclopropanation Cyclopropanation Sulfonium_Salt Me₃S⁺I⁻ Ylide Me₂S⁺-CH₂⁻ Sulfonium_Salt->Ylide Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Enone α,β-Unsaturated Carbonyl Enone->Betaine 1,4-Conjugate Addition Cyclopropyl_Ketone Cyclopropyl Ketone Betaine->Cyclopropyl_Ketone Intramolecular Sₙ2

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Rh_Catalyzed cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh_cat Rh₂(OAc)₄ Rh_Carbene [Rh]=CHCO₂Et Rh_cat->Rh_Carbene Diazo N₂CHCO₂Et Diazo->Rh_Carbene -N₂ TS Transition State Rh_Carbene->TS Alkene Alkene Alkene->TS Cyclopropane Cyclopropane TS->Cyclopropane Concerted Cycloaddition Kulinkovich cluster_reagent Reagent Formation cluster_cyclopropanation Cyclopropanation Ti_alkoxide Ti(OⁱPr)₄ Titanacyclopropane Titanacyclopropane Ti_alkoxide->Titanacyclopropane Grignard 2 EtMgBr Grignard->Titanacyclopropane -Ethane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Ester Ester Ester->Oxatitanacyclopentane Insertion Cyclopropanol Cyclopropanol Oxatitanacyclopentane->Cyclopropanol Rearrangement & Workup Experimental_Workflow cluster_SimmonsSmith Simmons-Smith cluster_CoreyChaykovsky Corey-Chaykovsky cluster_RhCatalyzed Rhodium-Catalyzed cluster_Kulinkovich Kulinkovich ss_start Activate Zn(Cu) ss_reagents Add Alkene & CH₂I₂ in Ether ss_start->ss_reagents ss_reaction Stir at RT or Reflux ss_reagents->ss_reaction ss_workup Aqueous Workup (NH₄Cl) ss_reaction->ss_workup ss_end Purification ss_workup->ss_end cc_start Prepare Ylide: Sulfonium Salt + Base cc_reagents Add Enone at Low Temp. cc_start->cc_reagents cc_reaction Stir at RT cc_reagents->cc_reaction cc_workup Aqueous Quench cc_reaction->cc_workup cc_end Purification cc_workup->cc_end rh_start Dissolve Alkene & Rh Catalyst rh_reagents Slow Addition of Diazo Compound rh_start->rh_reagents rh_reaction Stir at RT rh_reagents->rh_reaction rh_workup Solvent Removal rh_reaction->rh_workup rh_end Purification rh_workup->rh_end k_start Mix Ester & Ti Catalyst k_reagents Add Grignard Reagent k_start->k_reagents k_reaction Stir at RT or Reflux k_reagents->k_reaction k_workup Aqueous Workup (NH₄Cl) k_reaction->k_workup k_end Purification k_workup->k_end

References

Cyclopropanecarboxylate Esters Exhibit Enhanced Hydrolytic Stability Compared to Other Common Esters, Offering Advantages in Prodrug Design

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals that cyclopropanecarboxylate esters possess significantly greater stability against both acid- and base-catalyzed hydrolysis than other common alkyl and cycloalkyl esters. This heightened stability, attributed to electronic effects of the cyclopropyl (B3062369) group, presents a valuable strategy for developing more robust prodrugs with improved pharmacokinetic profiles.

For researchers and professionals in drug development, the chemical stability of an ester prodrug is a critical parameter that influences its shelf-life, absorption, and metabolic fate. An in-depth analysis of experimental data demonstrates that this compound esters are notably more resistant to hydrolysis than their acyclic and other cyclic counterparts. This guide provides a comparative overview of the hydrolytic stability of this compound esters against other ester functionalities, supported by quantitative data and detailed experimental protocols.

Comparative Hydrolytic Stability of Benzyl (B1604629) Esters

A key study compared the hydrolytic stability of various benzyl esters under both acidic (0.1 N HCl) and basic (pH 10 buffer) conditions at 40°C. The results, summarized in the table below, highlight the superior stability of the this compound scaffold.

Ester DerivativeHalf-life (t½) in 0.1 N HCl (hours)Half-life (t½) in pH 10 Buffer (hours)
Benzyl this compound 180.2 78.7
Benzyl Isopropylacetate32.140.0
Benzyl Cyclobutanecarboxylate14.116.0
Benzyl CyclopentanecarboxylateNot ReportedNot Reported
Benzyl Cyclohexanecarboxylate (B1212342)Not Reported87.0
Benzyl Pivalate (tert-butyl)125.7Not Reported
Benzyl Benzoate (B1203000)More stable than this compound55.4
1-Methylthis compound 267.5 Not Reported

Data sourced from Bender, D. M., et al. (2008). Organic Letters, 10(3), 509-511.[1][2]

The data clearly indicates that benzyl this compound is substantially more stable than the open-chain isopropyl analog and the cyclobutane (B1203170) analog under both acidic and basic conditions.[2] Specifically, it is approximately six times more stable than the isopropyl analogue in 0.1 N HCl and almost twice as stable in a pH 10 buffer.[1][2] The 1-methylthis compound ester shows even greater stability in acidic conditions.[1][2] While the cyclohexanecarboxylate ester is slightly more stable in basic conditions, and the benzoate ester is more stable in acidic conditions, the this compound offers a compelling balance of stability across a pH range.[2]

The enhanced stability of this compound esters is attributed to hyperconjugative donation from the cyclopropane (B1198618) group into the π* orbital of the carbonyl group.[1] This electronic stabilization is disrupted in the tetrahedral intermediate formed during hydrolysis, thus increasing the activation energy for the reaction.[1]

Application in Prodrug Development: The Case of Valacyclovir (B1662844)

The practical implications of this enhanced stability are significant for prodrug design. For instance, a cyclopropane analog of the antiviral drug valacyclovir demonstrated a dramatically increased half-life at pH 6 and 40°C, exceeding 300 hours compared to 69.7 hours for valacyclovir itself.[3][4][5] This suggests that incorporating a this compound promoiety can lead to prodrugs with better stability in the gastrointestinal tract, potentially improving oral bioavailability.[5]

Experimental Protocol for Determining Ester Hydrolytic Stability

The following is a generalized protocol for assessing the hydrolytic stability of esters, based on common laboratory practices for kinetic studies of ester hydrolysis.

Objective: To determine the pseudo-first-order rate constant and half-life of an ester under specific pH and temperature conditions.

Materials:

  • Ester compound of interest

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N) for acidic conditions

  • Buffer solution of desired pH (e.g., pH 10 phosphate (B84403) buffer) for basic conditions

  • High-purity water

  • Acetonitrile (B52724) or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature water bath or incubator

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the ester in a suitable organic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation:

    • Pre-heat the acidic or basic hydrolysis solution to the desired temperature (e.g., 40°C) in a constant temperature bath.

    • To initiate the hydrolysis reaction, add a small, precise volume of the ester stock solution to a known volume of the pre-heated hydrolysis solution to achieve the desired final concentration.

    • Start a timer immediately upon addition.

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching (if necessary): Depending on the reaction rate, it may be necessary to quench the reaction in the collected aliquots. This can be achieved by adding a quenching solution that neutralizes the acid or base catalyst or by immediate dilution in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the collected samples by HPLC to determine the concentration of the remaining ester at each time point.

    • The mobile phase composition and detection wavelength should be optimized for the specific ester being analyzed.

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • For a first-order or pseudo-first-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to the negative of the rate constant (-k).

    • The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing stock Prepare Ester Stock Solution initiate Initiate Reaction by Mixing Stock and Buffer stock->initiate buffer Prepare and Pre-heat Hydrolysis Buffer (Acidic or Basic) buffer->initiate sample Collect Aliquots at Timed Intervals initiate->sample quench Quench Reaction (if needed) sample->quench hplc Analyze Samples by HPLC quench->hplc plot Plot ln[Ester] vs. Time hplc->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Experimental workflow for determining ester hydrolytic stability.

Signaling Pathway: Esterase-Mediated Prodrug Activation

In a biological context, the hydrolysis of ester prodrugs is often mediated by enzymes called esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract.[6][7] The following diagram illustrates the general pathway of esterase-mediated prodrug activation.

G cluster_bio Biological System prodrug Ester Prodrug (Inactive, More Lipophilic) esterase Esterase Enzyme prodrug->esterase Hydrolysis active_drug Active Drug (Pharmacologically Active) esterase->active_drug promoity Promoity (e.g., Cyclopropanecarboxylic Acid) esterase->promoity target Biological Target active_drug->target Binding effect Pharmacological Effect target->effect

Caption: Generalized pathway of esterase-mediated prodrug activation.

The increased stability of this compound esters can prevent premature hydrolysis by chemical or enzymatic means before the prodrug reaches its intended target, thereby improving the therapeutic index of the active drug. This makes the this compound moiety a valuable tool in the rational design of next-generation prodrugs.

References

Comparative Biological Activity of Cyclopropanecarboxylate Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various cyclopropanecarboxylate analogues. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.

The cyclopropane (B1198618) ring is a unique structural motif in medicinal chemistry, imparting rigidity and influencing the conformational properties of molecules.[1] this compound analogues have emerged as a versatile class of compounds with a wide spectrum of biological activities, ranging from enzyme inhibition to anticancer and antiviral effects. This guide summarizes key findings on their biological performance, presents comparative data in a structured format, and provides detailed experimental protocols for the cited assays.

Enzyme Inhibition

This compound analogues have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a crucial regulator of cell proliferation, motility, and invasion, and its aberrant activation is linked to numerous cancers.[2][3][4] Several N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been identified as potent c-Met kinase inhibitors.

Compoundc-Met IC50 (µM)A549 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)
26a 0.0161.590.720.56

Table 1: In vitro inhibitory activities of a promising N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivative (26a) against c-Met kinase and various cancer cell lines.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Certain bromophenol derivatives incorporating a cyclopropyl (B3062369) moiety have been shown to be effective inhibitors of human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE). These enzymes are therapeutic targets for conditions like glaucoma and Alzheimer's disease, respectively.

CompoundhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)
Bromophenol Derivatives (Range) 7.8 ± 0.9 - 58.3 ± 10.343.1 ± 16.7 - 150.2 ± 24.1159.6 ± 21.9 - 924.2 ± 104.8

Table 2: Range of inhibitory constants (Ki) for a series of bromophenol cyclopropane derivatives against hCA I, hCA II, and AChE.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Cyclopropanecarbonyl derivatives have shown significantly enhanced potency as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH) compared to their isopropylcarbonyl counterparts. This enhancement is attributed to specific interactions at the ligand-receptor binding site. For instance, a cyclopropanecarbonyl derivative was found to be 15 times more potent against HPPD and another was 14 times more potent against DHODH than their corresponding isopropylcarbonyl analogues.[2]

Anticancer Activity

The antiproliferative properties of this compound analogues have been evaluated against various cancer cell lines. Novel 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of the proliferation of the U937 human myeloid leukemia cell line. Furthermore, other studies have reported moderate to excellent activity of related compounds against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.[5]

Antiviral Activity

Cyclopropavir, a methylenecyclopropane (B1220202) analogue of a nucleoside, and its derivatives have shown promising antiviral activity, particularly against herpesviruses.

CompoundVirusEC50 (µM)
6-deoxycyclopropavir (prodrug of Cyclopropavir) HCMV>100 (in vitro)
Fluorinated cyclopropavir analogue 13a HCMVSignificant antiviral effects
Fluorinated cyclopropavir analogue 14a VZVSignificant antiviral effects

Table 3: In vitro antiviral activity of cyclopropavir analogues against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Transcription Gene Transcription STAT->Transcription MAPK->Transcription AKT->Transcription Proliferation Cell Proliferation, Survival, Motility Transcription->Proliferation Inhibitor Cyclopropanecarboxamide (B1202528) Inhibitor Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition by cyclopropanecarboxamide analogues.

Acetylcholinesterase_Workflow cluster_assay Acetylcholinesterase Inhibition Assay Start Start Prepare Prepare Reagents: AChE, Acetylthiocholine, DTNB, Inhibitor Start->Prepare Incubate Incubate AChE with Inhibitor Prepare->Incubate Add_Substrate Add Acetylthiocholine Incubate->Add_Substrate Reaction Enzymatic Reaction: Acetylthiocholine -> Thiocholine Add_Substrate->Reaction Color_Dev Color Development: Thiocholine + DTNB -> Yellow Product Reaction->Color_Dev Measure Measure Absorbance at 412 nm Color_Dev->Measure Calculate Calculate % Inhibition and Ki Measure->Calculate End End Calculate->End

Caption: Experimental workflow for determining acetylcholinesterase inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.

Materials:

  • Recombinant c-Met kinase

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • Test this compound analogues

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of the diluted c-Met kinase enzyme.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • p-Nitrophenyl acetate (B1210297) (p-NPA) as substrate

  • Test this compound analogues

  • 96-well plates

Procedure:

  • Prepare solutions of hCA II and the test compounds in the assay buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add the test compound solutions to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the p-NPA substrate.

  • Monitor the increase in absorbance at 348 nm over time using a microplate reader.

  • The inhibition constants (Ki) are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test this compound analogues

  • 96-well plates

Procedure:

  • Add the assay buffer, DTNB solution, and the test compound solution to the wells of a 96-well plate.

  • Add the AChE solution to the wells and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated, and the Ki values are determined from dose-response curves.

Anticancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, U937)

  • Cell culture medium

  • Test this compound analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that is required to reduce the number of plaques by 50%.

Materials:

  • Host cells (e.g., human foreskin fibroblasts for HCMV)

  • Virus stock (e.g., HCMV, VZV)

  • Cell culture medium

  • Test this compound analogues

  • Overlay medium (containing, for example, carboxymethyl cellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Infect the cell monolayers with a known amount of virus.

  • After a viral adsorption period, remove the inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubate the plates for a period that allows for plaque formation (e.g., 7-14 days for HCMV).

  • Fix and stain the cells to visualize the plaques.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

References

A Spectroscopic Showdown: Unveiling the Stereochemical Nuances of Cis- and Trans-Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of cis- and trans-cyclopropanecarboxylate. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, we illuminate the subtle yet significant structural differences that govern their chemical behavior and potential applications.

The rigid, strained three-membered ring of cyclopropane (B1198618) derivatives imparts unique conformational constraints that are of profound interest in medicinal chemistry and materials science. The relative orientation of the carboxylate groups in the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid leads to distinct spectroscopic properties. This guide offers a comprehensive analysis of these differences, supported by experimental data, to aid in the unequivocal identification and characterization of these stereoisomers.

Quantitative Spectroscopic Data Comparison

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for cis- and trans-1,2-cyclopropanedicarboxylic acid.

Spectroscopic TechniqueParametercis-1,2-Cyclopropanedicarboxylic Acidtrans-1,2-Cyclopropanedicarboxylic Acid
¹H NMR Chemical Shift (δ) - CH (methine)~2.1 ppm~1.9 ppm
Chemical Shift (δ) - CH₂ (methylene)~1.4 ppm~1.5 ppm
¹³C NMR Chemical Shift (δ) - C=O (carbonyl)~175 ppm~176 ppm
Chemical Shift (δ) - CH (methine)~23 ppm~24 ppm
Chemical Shift (δ) - CH₂ (methylene)~14 ppm~16 ppm
Infrared (IR) Vibrational Frequency (cm⁻¹) - C=O stretch~1700 cm⁻¹ (broad)~1700 cm⁻¹ (broad)
Vibrational Frequency (cm⁻¹) - O-H stretch~3000 cm⁻¹ (very broad)~3000 cm⁻¹ (very broad)
Vibrational Frequency (cm⁻¹) - Cyclopropane ringMultiple bands in the fingerprint regionMultiple bands in the fingerprint region
Raman Vibrational Frequency (cm⁻¹) - Ring breathing modeNot explicitly foundNot explicitly found

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent, concentration, and instrument used. The data presented here are representative values.

Discussion of Spectroscopic Differences

The primary distinctions between the cis and trans isomers arise from their different symmetry and steric environments.

  • ¹H NMR Spectroscopy: The methine protons (CH) of the cyclopropane ring in the cis isomer are deshielded and appear at a slightly downfield chemical shift compared to the trans isomer. This is likely due to the anisotropic effect of the two carboxylic acid groups being on the same side of the ring in the cis conformation.

  • ¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon atoms of the cyclopropane ring in the cis isomer experience a slightly different electronic environment compared to the trans isomer, leading to small but measurable differences in their chemical shifts. The carbonyl carbons also show a minor difference in their chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectra of both isomers are dominated by the broad absorption bands of the carboxylic acid functional groups, namely the O-H stretch around 3000 cm⁻¹ and the C=O stretch around 1700 cm⁻¹. While these broad bands are not ideal for distinguishing between the two isomers, subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹). The different symmetry of the molecules (C₂ᵥ for cis and C₂ₕ for trans) can lead to variations in the number and intensity of the IR-active vibrational modes of the cyclopropane ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the cyclopropanecarboxylic acid isomer.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

    • The spectral data is processed with appropriate Fourier transformation and phase correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 MHz or higher.

    • Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (typically several hundred to thousands) are required due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy
  • Sample Preparation:

    • A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • The Raman spectrum is recorded using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • The laser is focused on the sample, and the scattered light is collected and directed to a detector.

    • The spectrum is typically collected over a Raman shift range of approximately 200 to 3500 cm⁻¹.

    • The data is presented as a plot of intensity versus Raman shift (cm⁻¹).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular Structures of Cis- and Trans-1,2-Cyclopropanedicarboxylic Acid cluster_cis cis-Isomer cluster_trans trans-Isomer cis trans

Caption: Molecular structures of cis- and trans-1,2-cyclopropanedicarboxylic acid.

G General Workflow for Spectroscopic Comparison start Sample Preparation (cis- and trans-isomers) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir raman Raman Spectroscopy start->raman data Data Acquisition (Chemical Shifts, Frequencies) nmr->data ir->data raman->data comparison Comparative Analysis data->comparison report Publish Comparison Guide comparison->report

Caption: A generalized workflow for the spectroscopic comparison of chemical isomers.

A Comparative Guide to Catalysts for Cyclopropanation: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanation, the formation of a three-membered carbocyclic ring, is a fundamental transformation in organic synthesis, offering access to a versatile class of compounds prevalent in natural products and pharmaceuticals. The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts for cyclopropanation, supported by experimental data, detailed methodologies, and visual representations of key processes to aid in catalyst selection and experimental design.

At a Glance: Catalyst Performance Overview

The choice of catalyst for a cyclopropanation reaction is a crucial decision that influences yield, stereoselectivity, and substrate scope. Transition metal catalysts, particularly those based on rhodium, copper, and iron, are the most common choices, each with its own set of advantages and disadvantages. Chiral catalysts have also been extensively developed for asymmetric cyclopropanation, enabling the synthesis of enantioenriched cyclopropanes.

Catalyst FamilyKey AdvantagesKey DisadvantagesTypical Substrates
Rhodium-based High efficiency, excellent diastereoselectivity, broad substrate scope.[1][2]High cost, potential toxicity.Electron-rich, neutral, and electron-deficient alkenes.[1]
Copper-based Cost-effective, readily available, tunable with a wide variety of ligands.Often lower diastereoselectivity compared to rhodium, can require higher catalyst loading.Alkenes with diazo compounds.
Iron-based Inexpensive, abundant, and low toxicity.[3][4]Can require specific ligands for high stereoselectivity, may have a narrower substrate scope compared to rhodium.Styrenes and other alkenes, often with in situ generated diazo compounds.[3]
Cobalt-based Effective for asymmetric cyclopropanation, can catalyze reactions with non-stabilized carbenes.[5][6]Catalyst complexity, may require specific chiral ligands for high enantioselectivity.Mono-, 1,1-di-, and internal alkenes.[5]
Palladium-based High regioselectivity with dienes.[7][8]Can exhibit low diastereoselectivity.[7][8]1,3-Dienes.[7][8]
Chiral Catalysts Enable enantioselective synthesis of cyclopropanes with high ee.Often expensive, may require optimization for specific substrates.A wide range of alkenes, depending on the metal and ligand.

Comparative Performance Data

The following tables summarize the performance of different catalysts in the cyclopropanation of common substrates, focusing on yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
CatalystLigand/AdditiveSolventYield (%)dr (trans:cis)ee (%)Reference
Rh₂(OAc)₄-Dichloromethane>9570:30-
Cu(acac)₂-Toluene---[9]
FeTPPCl-Water85>95:5-[3]
Chiral Cobalt(II) Porphyrin-n-HexaneHigh-High
Rh₂(S-DOSP)₄-Dichloromethane59>97:377[10]
Chiral Rhodium(I)NaBArf-up to 99>99:1 (cis)-[11]
Table 2: Asymmetric Cyclopropanation of Various Alkenes
CatalystAlkeneDiazo ReagentYield (%)dr (trans:cis)ee (%)Reference
Rh₂(S-PTAD)₄1-OcteneEthyl diazoacetate>99>20:197
Chiral Ru(II)-PyboxStyreneEthyl diazoacetate---
Chiral Co(II) Complex1,3-Diene2,2-Dichloropropane90-94[6]
Rh₂(R-p-Ph-TPCP)₄StyreneAryldiazoacetate72-97[12]
Rh₂(S-TCPTAD)₄Ethyl acrylateMethyl p-tolyldiazoacetate59>97:377[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cyclopropanation reactions. Below are representative procedures for metal-catalyzed cyclopropanation.

General Procedure for Rhodium-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Alkene (e.g., styrene)

  • Ethyl diazoacetate (EDA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the alkene (1.0 equiv) and the rhodium catalyst (0.1-1.0 mol%).

  • Dissolve the reactants in the anhydrous solvent.

  • Slowly add a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same solvent to the reaction mixture at a controlled temperature (typically ranging from 0 °C to room temperature) over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.

General Procedure for Iron-Catalyzed Cyclopropanation using in situ Generated Diazo Compound

Materials:

Procedure: [3]

  • In a reaction vessel, dissolve the alkene (1.0 equiv) and FeTPPCl (1 mol%) in water.

  • Add glycine ethyl ester hydrochloride (4 equiv) and sodium nitrite (4.8 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • After completion, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Catalyst Selection

The mechanism of metal-catalyzed cyclopropanation generally involves the formation of a metal carbene intermediate from the reaction of the catalyst with a diazo compound.[1][13] This highly reactive species then transfers the carbene moiety to the alkene in a concerted or stepwise fashion. The nature of the metal and its ligand sphere significantly influences the reactivity and selectivity of the carbene transfer step.

Catalyst_Selection_Flowchart Catalyst Selection for Cyclopropanation start Define Reaction Goals cost Cost a Major Constraint? start->cost stereoselectivity High Stereoselectivity Required? cost->stereoselectivity No fe_cu Consider Iron or Copper Catalysts cost->fe_cu Yes asymmetric Asymmetric Synthesis? stereoselectivity->asymmetric No rh Consider Rhodium Catalysts stereoselectivity->rh Yes substrate Substrate Type asymmetric->substrate No chiral Use Chiral Catalyst (Rh, Cu, Co, etc.) asymmetric->chiral Yes optimize Optimize Ligand and Conditions substrate->optimize fe_cu->stereoselectivity rh->asymmetric chiral->optimize Experimental_Workflow General Experimental Workflow for Cyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagent_prep Prepare Anhydrous Reagents and Solvents setup Assemble Dry Glassware under Inert Atmosphere reagent_prep->setup addition Slow Addition of Diazo Compound setup->addition monitoring Monitor Reaction (TLC, GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup and Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization stereochem Determine Stereochemistry (Chiral HPLC/GC, NOE) characterization->stereochem

References

A Comparative Guide to Analytical Methods for Cyclopropanecarboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like cyclopropanecarboxylate is paramount. The choice of analytical methodology directly impacts the reliability of purity assessments, influencing downstream processes and final product quality. This guide provides an objective comparison of common analytical techniques for determining the purity of this compound, complete with experimental protocols and performance data drawn from the analysis of analogous small organic acids.

Introduction to Purity Analysis

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2] For purity analysis, the method must be able to accurately quantify the main compound while also separating it from any potential impurities, such as starting materials, by-products, or degradation products.

A potential impurity in the synthesis of cyclopropanecarboxylic acid, particularly when derived from the oxidation of cyclopropanecarboxaldehyde, is crotonic acid. The analytical method chosen must be able to resolve cyclopropanecarboxylic acid from this and other related substances.

This guide will compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity analysis of non-volatile and thermally sensitive compounds like carboxylic acids.[3][4] It offers high sensitivity and resolution, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its related substances.[5]

Methodology Overview

A common approach for analyzing small organic acids like this compound is Reversed-Phase HPLC (RP-HPLC) with UV detection. The carboxyl group of the acid allows for detection at low UV wavelengths, typically around 210 nm.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution (e.g., dissolve in mobile phase) prep_sample->injection column Separation on C18 Column injection->column detection UV Detection (210 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Purity (Peak Area Comparison) chromatogram->quantification

Caption: Workflow for HPLC purity analysis of this compound.

Typical Experimental Protocol
  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403), pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and diluted to a known concentration.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a similar concentration as the standard.

Performance Characteristics (Representative Data for Small Organic Acids)
Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Specificity Demonstrated by peak purity and resolution from known impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids, which are generally polar and have low volatility, direct analysis can be challenging. Therefore, a derivatization step is often required to convert the acid into a more volatile and less polar ester or silyl (B83357) derivative.[6]

Methodology Overview

The most common derivatization techniques for carboxylic acids for GC analysis are silylation (e.g., using BSTFA) and esterification (e.g., to form methyl esters). Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) is commonly used for detection.

Experimental Workflow for GC Analysis with Derivatization

cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_data Data Analysis prep_solution Prepare Sample/Standard in Solvent derivatization Derivatization (e.g., Silylation with BSTFA) prep_solution->derivatization injection Inject into GC derivatization->injection column Separation on Capillary Column injection->column detection Flame Ionization Detection (FID) column->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Purity (Peak Area Normalization) chromatogram->quantification

Caption: Workflow for GC purity analysis of this compound.

Typical Experimental Protocol
  • Instrumentation: Gas chromatograph with a split/splitless injector and an FID. A capillary column such as a DB-5 or equivalent is often used.

  • Carrier Gas: Helium or Hydrogen.

  • Derivatization:

    • Silylation: The dried sample is reconstituted in a suitable solvent (e.g., pyridine (B92270) or acetonitrile), and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added. The reaction mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Detector Temperature: 280°C.

Performance Characteristics (Representative Data for Derivatized Small Organic Acids)
Validation ParameterTypical Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 3.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Specificity Dependent on the resolution of derivatized compounds from by-products.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a separation technique that utilizes an electric field to separate analytes based on their charge and size. Small organic acids are ideal candidates for CE because they are charged in solution.[1][2] This technique offers rapid analysis times and low sample and reagent consumption.

Methodology Overview

In a typical CE method for organic acids, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The sample is injected, and the negatively charged carboxylate ions migrate towards the anode at different velocities, enabling separation. Detection is often by direct UV absorbance at low wavelengths.

Logical Flow for Method Selection

start Need to determine This compound purity? is_volatile Is the analyte and its impurities thermally stable and volatile? start->is_volatile is_charged Is the analyte charged in solution? is_volatile->is_charged No use_gc Consider GC with Derivatization is_volatile->use_gc Yes use_hplc Use HPLC is_charged->use_hplc No/Default use_ce Consider Capillary Electrophoresis is_charged->use_ce Yes

Caption: Decision tree for selecting an analytical method.

Typical Experimental Protocol
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as 20 mM phosphate at a pH where the carboxylic acid is ionized (e.g., pH 7).

  • Voltage: -20 kV to 25 kV.

  • Detection: Direct UV at 190-210 nm.

  • Injection: Hydrodynamic or electrokinetic injection.

Performance Characteristics (Representative Data for Small Organic Acids)
Validation ParameterTypical Performance
Linearity (r²) > 0.997
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD of migration time) < 1.0%
Precision (% RSD of peak area) < 5.0%
LOD 0.1-1 µg/mL
LOQ 0.3-3 µg/mL
Specificity High resolution for charged species.

Comparison Summary

FeatureHPLCGCCapillary Electrophoresis
Principle Partitioning between mobile and stationary phases.Partitioning between gas mobile phase and liquid/solid stationary phase.Differential migration in an electric field.
Sample Volatility Not required.Required (derivatization often needed for acids).Not required.
Sample Preparation Simple dissolution.Can be complex due to derivatization.Simple dissolution in buffer.
Analysis Time 10-30 minutes.5-20 minutes (plus derivatization time).3-15 minutes.
Resolution High.Very high.Very high.
Sensitivity High.High.Moderate to high.
Cost Moderate to high.Moderate.Low to moderate.
Key Advantage Robust, widely applicable, no derivatization needed.Excellent for volatile impurities.Fast analysis, low solvent consumption.
Key Disadvantage Higher solvent consumption.Derivatization adds complexity and potential for error.Lower concentration sensitivity for some analytes.

Conclusion

The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, sample throughput, and available instrumentation.

  • HPLC stands out as a robust and reliable method that often requires minimal sample preparation, making it a common choice for routine quality control.

  • GC with derivatization is a viable alternative, particularly if volatile impurities are of concern, but the added complexity of the derivatization step needs to be carefully managed and validated.

  • Capillary Electrophoresis offers a fast and efficient separation with low operational costs, making it an attractive option for high-throughput screening or when sample volume is limited.

Ultimately, any chosen method must be rigorously validated according to ICH guidelines to ensure it is fit for its intended purpose of providing accurate and reliable purity data for this compound.

References

A Comparative Analysis of the Reactivity of Cyclopropanecarboxylate and Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cyclopropanecarboxylate and cyclobutanecarboxylate, focusing on their performance in key chemical transformations. By presenting supporting experimental data, detailed methodologies, and mechanistic visualizations, this document aims to inform researchers in the fields of organic synthesis and drug development about the nuanced reactivity of these important small-ring structures.

Introduction: The Role of Ring Strain

Cycloalkanes are characterized by the inherent strain in their cyclic structures, a consequence of deviations from ideal bond angles and torsional strain. This ring strain is a primary determinant of their reactivity. Cyclopropane (B1198618), with its three-membered ring, exhibits significantly higher ring strain than the four-membered cyclobutane (B1203170). This is due to more severe bond angle compression and eclipsing interactions of its hydrogen atoms.[1][2][3][4][5]

The higher ring strain in cyclopropane generally leads to a greater propensity for reactions that relieve this strain, such as ring-opening reactions.[1][6][7] Consequently, cyclopropane and its derivatives are often more reactive than their cyclobutane counterparts.[1]

Quantitative Comparison of Reactivity

The following tables summarize key quantitative data comparing the properties and reactivity of cyclopropane and cyclobutane derivatives.

Table 1: Comparison of Ring Strain

CycloalkaneRing Strain (kcal/mol)C-C-C Bond Angle
Cyclopropane~28.1[8]60°[1][4][6]
Cyclobutane~26.3[8]90°[1][4]

Table 2: Comparative Solvolysis Rates of Related Haloalkanes

A study comparing the solvolysis of cyclopropylcarbinyl bromide and cyclobutyl bromide provides insight into the inherent reactivity of these ring systems in nucleophilic substitution reactions.

SubstrateRelative Rate of Solvolysis
Cyclopropylcarbinyl bromide10 - 120 times faster than cyclobutyl bromide[9][10]
Cyclobutyl bromide1

This data suggests that the cyclopropylcarbinyl system is significantly more reactive towards solvolysis than the cyclobutyl system, which is consistent with the higher ring strain of the cyclopropane ring facilitating the departure of the leaving group.[9][10]

Table 3: Comparative Hydrolytic Stability of Ester Prodrugs

In contrast to the trend observed in solvolysis, studies on the hydrolysis of ester prodrugs have revealed a surprising stability for this compound esters.

CompoundHalf-life (t½) at 40°C, pH 6
Valacyclovir (Valine ester of Acyclovir)69.7 h[11][12]
This compound analogue of Valacyclovir>300 h[11][12]

This enhanced stability of the this compound ester, despite the high ring strain, is attributed to hyperconjugative stabilization of the ester group by the cyclopropane ring.[11][12] This electronic effect appears to outweigh the effect of ring strain in this particular reaction, highlighting the complex interplay of factors governing reactivity.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and reaction pathways discussed in this guide.

ring_strain cluster_cyclopropane Cyclopropane cluster_cyclobutane Cyclobutane cp C₃H₆ cp_strain High Ring Strain (~28.1 kcal/mol) cp->cp_strain leads to cp_angle C-C-C Angle: 60° cp_strain->cp_angle cb C₄H₈ cb_strain Lower Ring Strain (~26.3 kcal/mol) cb->cb_strain leads to cb_angle C-C-C Angle: 90° cb_strain->cb_angle

Figure 1: Comparison of Ring Strain in Cyclopropane and Cyclobutane.

base_hydrolysis ester R-COOR' tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack oh ⁻OH carboxylate R-COO⁻ tetrahedral_intermediate->carboxylate Elimination of Alkoxide alcohol R'-OH tetrahedral_intermediate->alcohol carboxylic_acid R-COOH carboxylate->carboxylic_acid Protonation h2o H₂O acid_hydrolysis ester R-COOR' protonated_ester Protonated Ester ester->protonated_ester Protonation h3o H₃O⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate Nucleophilic Attack h2o H₂O proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer carboxylic_acid R-COOH proton_transfer->carboxylic_acid Elimination of Alcohol alcohol R'-OH proton_transfer->alcohol carboxylic_acid->h3o Reforms Catalyst

References

A Comparative Guide to the Synthesis of Cyclopropanecarboxylate Esters: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the cyclopropane (B1198618) ring is a valuable structural motif that imparts unique conformational constraints and metabolic stability to molecules. Consequently, the efficient synthesis of key intermediates like cyclopropanecarboxylate esters is of paramount importance. This guide provides an objective comparison of three common synthetic routes to ethyl this compound, offering a cost-benefit analysis supported by experimental data to inform your choice of methodology.

At a Glance: Comparison of Synthetic Routes

MetricRoute A: Intramolecular CyclizationRoute B: Simmons-Smith ReactionRoute C: Rhodium-Catalyzed Cyclopropanation
Starting Materials Ethyl 4-chlorobutyrate, Sodium EthoxideEthyl acrylate (B77674), Diiodomethane (B129776), Zinc-Copper CoupleEthyl acrylate, Ethyl diazoacetate, Rhodium(II) acetate (B1210297) dimer
Reported Yield 66%[1][2]~70-90%High (often >90%)[3]
Relative Cost of Reagents Low to ModerateHigh (driven by diiodomethane)[4]High (driven by rhodium catalyst)[3]
Reaction Time ~3 hours[2]Several hours to overnightTypically a few hours
Reaction Temperature Reflux (approx. 78 °C in ethanol)[2]Room temperature to gentle refluxRoom temperature
Key Advantages Utilizes a simple, linear precursor; cost-effective reagents.High stereospecificity; good functional group tolerance.[4][5]High yields; catalytic use of the expensive metal.
Key Disadvantages Moderate yields; potential for side reactions (e.g., elimination).[1]Stoichiometric use of expensive and hazardous diiodomethane; zinc waste.[4]Use of highly toxic and potentially explosive ethyl diazoacetate; high initial catalyst cost.[6][7]
Safety & Environmental Impact Use of strong base.Halogenated waste; zinc waste.Highly hazardous diazo compound; precious metal catalyst.

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic route, including a cost-benefit analysis, a logical workflow diagram, and a representative experimental protocol.

Route A: Intramolecular Cyclization of Ethyl 4-Chlorobutyrate

This classical approach relies on an intramolecular Williamson ether synthesis-like reaction, where a base promotes the cyclization of a γ-haloester.

Cost-Benefit Analysis: The primary advantage of this route lies in its operational simplicity and the use of relatively inexpensive starting materials. Ethyl 4-chlorobutyrate can be prepared from γ-butyrolactone.[2] However, the reported yields are often moderate, and side reactions, such as the formation of 4-ethoxybutyrate, can occur, complicating purification and reducing the overall efficiency.[1] The use of sodium ethoxide, a strong base, requires anhydrous conditions.

Logical Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl 4-chlorobutyrate Ethyl 4-chlorobutyrate Intramolecular Cyclization Intramolecular Cyclization Ethyl 4-chlorobutyrate->Intramolecular Cyclization Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intramolecular Cyclization Neutralization Neutralization Intramolecular Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Distillation Distillation Extraction->Distillation Ethyl this compound Ethyl this compound Distillation->Ethyl this compound

Fig. 1: Workflow for Intramolecular Cyclization.

Experimental Protocol: A solution of sodium ethoxide is prepared by adding sodium metal (5.5 moles) to absolute ethanol (B145695) (1200 mL). To this rapidly stirred solution, ethyl 4-chlorobutyrate (5.0 moles) is added over 2 hours. The reaction mixture is then heated at reflux for 1 hour. After cooling, the mixture is carefully neutralized to pH 6 with sulfuric acid. The ethanol is removed by distillation, and the residue is taken up in water. The aqueous layer is extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude ethyl this compound is then purified by distillation.[2]

Route B: Simmons-Smith Cyclopropanation of Ethyl Acrylate

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid to deliver a methylene (B1212753) group across a double bond.

Cost-Benefit Analysis: This method is renowned for its high stereospecificity, preserving the geometry of the starting alkene.[5] It also exhibits good tolerance for a variety of functional groups. The primary drawback is the high cost of diiodomethane.[4] Furthermore, the reaction is stoichiometric in zinc, leading to significant metal waste. The Furukawa modification, which uses diethylzinc, can offer higher reactivity and yields but requires the handling of a pyrophoric reagent.[4]

Logical Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl acrylate Ethyl acrylate Cyclopropanation Cyclopropanation Ethyl acrylate->Cyclopropanation Diiodomethane Diiodomethane Carbenoid Formation Carbenoid Formation Diiodomethane->Carbenoid Formation Zinc-Copper Couple Zinc-Copper Couple Zinc-Copper Couple->Carbenoid Formation Carbenoid Formation->Cyclopropanation Filtration Filtration Cyclopropanation->Filtration Washing Washing Filtration->Washing Distillation Distillation Washing->Distillation Ethyl this compound Ethyl this compound Distillation->Ethyl this compound

Fig. 2: Workflow for Simmons-Smith Reaction.

Experimental Protocol: A flask is charged with a zinc-copper couple under an inert atmosphere (e.g., nitrogen or argon). A solution of ethyl acrylate and diiodomethane in a suitable solvent, such as diethyl ether, is added to the flask. The mixture is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction is monitored by a suitable analytical technique (e.g., GC or TLC). Upon completion, the reaction mixture is filtered to remove the zinc salts. The filtrate is washed sequentially with an acidic solution, a bicarbonate solution, and brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation.[6]

Route C: Rhodium-Catalyzed Cyclopropanation of Ethyl Acrylate

Transition metal-catalyzed reactions of diazo compounds with alkenes are a powerful method for forming cyclopropanes. Rhodium(II) catalysts are particularly effective for this transformation.

Cost-Benefit Analysis: This route offers the advantage of high yields and catalytic efficiency, minimizing the amount of the expensive rhodium catalyst required. However, the primary concern is the use of ethyl diazoacetate, which is a toxic and potentially explosive reagent, requiring careful handling and specialized equipment.[6][7] While the initial investment in the rhodium catalyst is high, its catalytic nature can make this route more cost-effective at scale compared to the stoichiometric Simmons-Smith reaction, provided the safety protocols for handling diazo compounds are rigorously implemented.

Logical Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl acrylate Ethyl acrylate Catalytic Cyclopropanation Catalytic Cyclopropanation Ethyl acrylate->Catalytic Cyclopropanation Ethyl diazoacetate Ethyl diazoacetate Ethyl diazoacetate->Catalytic Cyclopropanation Rh2(OAc)4 (catalyst) Rh2(OAc)4 (catalyst) Rh2(OAc)4 (catalyst)->Catalytic Cyclopropanation Solvent Removal Solvent Removal Catalytic Cyclopropanation->Solvent Removal Chromatography/Distillation Chromatography/Distillation Solvent Removal->Chromatography/Distillation Ethyl this compound Ethyl this compound Chromatography/Distillation->Ethyl this compound

Fig. 3: Workflow for Rhodium-Catalyzed Cyclopropanation.

Experimental Protocol: To a solution of ethyl acrylate in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is added a catalytic amount of rhodium(II) acetate dimer. The mixture is stirred at room temperature, and a solution of ethyl diazoacetate in the same solvent is added dropwise over a period of several hours using a syringe pump. (Caution: Ethyl diazoacetate is toxic and potentially explosive. This reaction should be conducted in a well-ventilated fume hood behind a blast shield.) The reaction is monitored by the evolution of nitrogen gas and by a suitable analytical technique. Upon complete addition, the reaction mixture is stirred for an additional period to ensure complete consumption of the diazo compound. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford ethyl this compound.[3]

References

Cyclopropanecarboxylate Prodrugs: A Comparative Guide to In Vitro and In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the stability and performance of cyclopropanecarboxylate prodrugs against other common ester-based prodrugs, supported by experimental data and detailed protocols.

The strategic design of prodrugs is a cornerstone of modern drug development, aiming to overcome pharmacokinetic and pharmacodynamic hurdles. Among the various prodrug strategies, esterification is a widely employed method to enhance the lipophilicity and membrane permeability of parent drugs. This guide provides a detailed comparison of the in vitro and in vivo stability of this compound prodrugs, a class of compounds noted for their unique stability profile, against other common ester prodrugs.

Executive Summary

This compound ester prodrugs demonstrate significantly enhanced chemical stability compared to other common ester prodrugs, such as valacyclovir. This increased stability, attributed to the hyperconjugative stabilization provided by the cyclopropyl (B3062369) group, translates to a longer shelf-life and potentially more controlled drug release. While exhibiting high stability in aqueous buffers, this compound prodrugs are still susceptible to enzymatic hydrolysis, primarily by esterases in the liver and plasma, ensuring the release of the active parent drug in vivo. This balance of chemical stability and enzymatic lability makes them a promising strategy for improving the oral bioavailability of various parent drugs.

Comparative In Vitro Stability

The stability of a prodrug in vitro is a critical indicator of its potential performance in vivo. The following tables summarize the hydrolysis rates of this compound prodrugs in comparison to other ester prodrugs in various media.

Table 1: Comparative Hydrolysis Half-Lives of Ester Prodrugs in Aqueous Buffer

Prodrug AnalogueEster MoietyConditionsHalf-life (t½)Reference
Valacyclovir AnalogueThis compound40°C, pH 6>300 hours[1][2]
ValacyclovirValinate40°C, pH 669.7 hours[1][2]
Timolol ProdrugThis compoundpH 7.4 Buffer~4 hours
Alprenolol ProdrugThis compoundpH 7.4 Buffer~1 day

Table 2: Comparative Hydrolysis Half-Lives of O-Cyclopropanoyl-Propranolol in Different Media

MediumHalf-life (t½)
Liver HomogenateSignificantly shorter than plasma and buffer
80% Human Plasma1 - 7 hours
pH 7.4 BufferLonger than plasma

Comparative In Vivo Performance

The ultimate measure of a prodrug's success is its ability to efficiently deliver the active drug to the target site in vivo. The following table summarizes key pharmacokinetic parameters for a this compound prodrug.

Table 3: In Vivo Pharmacokinetic Parameters of O-Cyclopropanoyl-Propranolol in Beagle Dogs

ParameterValue
Bioavailability (F) of Propranolol~2-4 fold increase compared to an equivalent dose of propranolol
Time to Peak Plasma Level (Tmax) of Propranolol0 - 0.5 hours

These data indicate that the this compound prodrug is rapidly absorbed and efficiently converted to the active parent drug, leading to a significant improvement in bioavailability.

Metabolic Activation Pathway

The primary mechanism for the activation of this compound and other ester prodrugs is enzymatic hydrolysis mediated by esterases, which are abundant in the liver and plasma.

G Esterase-Mediated Activation of this compound Prodrugs cluster_0 In Vivo Environment Prodrug This compound Prodrug (Inactive) ActiveDrug Active Parent Drug Prodrug->ActiveDrug Hydrolysis Metabolite Cyclopropanecarboxylic Acid (Metabolite) Prodrug->Metabolite Hydrolysis Esterase Esterases (Liver, Plasma) Esterase->Prodrug

Caption: Enzymatic activation of a this compound prodrug.

Experimental Workflows and Protocols

Accurate assessment of prodrug stability requires robust and well-defined experimental protocols.

In Vitro and In Vivo Stability Assessment Workflow

G General Workflow for Prodrug Stability Assessment cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Chemical Stability (Aqueous Buffers, pH variation) D HPLC/LC-MS Analysis (Quantification of Prodrug and Parent Drug) A->D B Plasma Stability Assay B->D C Liver Homogenate/ Microsome Stability Assay C->D H Pharmacokinetic Modeling (Cmax, Tmax, AUC, Bioavailability) D->H In Vitro-In Vivo Correlation (IVIVC) E Animal Model Administration (e.g., Oral, IV) F Blood Sampling at Time Intervals E->F G Plasma Extraction and Analysis (HPLC/LC-MS) F->G G->H

Caption: Workflow for assessing prodrug stability.

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure for determining the stability of a test compound in plasma.

1. Materials:

  • Test compound (e.g., this compound prodrug) stock solution (e.g., 10 mM in DMSO).

  • Control compound (with known plasma stability) stock solution.

  • Pooled plasma from the desired species (e.g., human, rat, mouse), stored at -80°C.

  • Phosphate (B84403) buffered saline (PBS), pH 7.4.

  • Acetonitrile (B52724) (ACN) containing an internal standard for quenching the reaction and protein precipitation.

  • 96-well plates.

  • Incubator shaker set to 37°C.

  • Centrifuge.

  • HPLC or LC-MS/MS system for analysis.

2. Procedure:

  • Thawing and Preparation: Thaw the pooled plasma at 37°C and centrifuge to remove any precipitates. Prepare a working solution of the test compound and control compound by diluting the stock solution with plasma to the desired final concentration (e.g., 1 µM).

  • Incubation: Aliquot the plasma-compound mixture into a 96-well plate. Incubate the plate at 37°C in a shaker.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate plasma proteins.

  • Protein Precipitation: Vortex the plate and then centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by HPLC or LC-MS/MS to quantify the remaining concentration of the prodrug at each time point.

3. Data Analysis:

  • Calculate the percentage of the prodrug remaining at each time point relative to the concentration at time zero.

  • Plot the natural logarithm of the percentage of remaining prodrug versus time.

  • The slope of the linear regression of this plot represents the degradation rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

Detailed Experimental Protocol: HPLC Analysis of Prodrug Stability

This protocol provides a general framework for the analysis of prodrug and parent drug concentrations.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • A suitable reversed-phase HPLC column (e.g., C18).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized for the specific analytes. A gradient elution may be necessary to achieve optimal separation of the prodrug and parent drug.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: The wavelength at which both the prodrug and the parent drug show good absorbance.

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of both the prodrug and the parent drug of known concentrations in the mobile phase or a solvent compatible with the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration for each compound.

  • Sample Injection: Inject the supernatant from the quenched in vitro stability assay samples.

  • Quantification: Determine the concentration of the prodrug and the parent drug in the samples by comparing their peak areas to the calibration curves.

Conclusion

The available data strongly suggest that this compound prodrugs offer a significant advantage in terms of chemical stability over many other ester-based prodrugs. This enhanced stability does not compromise their ability to be enzymatically converted to the active parent drug in vivo, leading to improved pharmacokinetic profiles, including enhanced bioavailability. The strategic use of the this compound moiety in prodrug design represents a valuable tool for drug development professionals seeking to optimize the delivery and performance of parent drugs with challenging physicochemical properties. Further research should focus on expanding the library of this compound prodrugs and conducting comprehensive in vitro and in vivo comparative studies to fully elucidate their therapeutic potential.

References

comparative study of the insecticidal activity of cyclopropanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Insecticidal Activity of Cyclopropanecarboxylate Derivatives

This compound derivatives, most notably the synthetic pyrethroids, represent a major class of insecticides widely utilized in agriculture and public health. Their efficacy stems from their potent neurotoxic effects on a broad spectrum of insect pests. This guide provides a comparative study of the insecticidal activity of various this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.

Quantitative Comparison of Insecticidal Activity

The insecticidal potency of this compound derivatives is typically quantified using metrics such as the median lethal dose (LD50) and the median lethal concentration (LC50). The LD50 is the dose of a substance that is lethal to 50% of a test population and is commonly expressed in nanograms per insect (ng/insect) or micrograms per gram of body weight (µg/g). The LC50 represents the concentration of a substance in a medium (e.g., air, water, or a surface) that is lethal to 50% of a test population over a specified exposure time, often expressed in parts per million (ppm) or micrograms per square centimeter (µg/cm²). Knockdown time (e.g., KT50), the time required to immobilize 50% of the insect population, is another critical parameter for assessing the speed of action.

The following tables summarize the insecticidal activity of several key this compound derivatives against various insect species.

Table 1: Topical Application LD50 Values of this compound Derivatives

CompoundInsect SpeciesLD50 (ng/insect)Reference
DeltamethrinAedes aegypti (susceptible strain)0.008[1][2]
DeltamethrinAedes aegypti (resistant strain)0.336[1][2]
DeltamethrinApis mellifera0.013 (µg/g)[3]
BifenthrinApis mellifera0.156 (µg/g)[3]
PermethrinApis mellifera0.767 (µg/g)[3]
PermethrinMusca domestica (field population)LD50 values revealed that all the field populations differed significantly from the reference strain. The population Q showed the highest RR (RR=117.3).

Table 2: Contact/Residual LC50 Values of this compound Derivatives

CompoundInsect SpeciesExposure TimeLC50Reference
CypermethrinMusca domestica48h183 ppm[4]
FenvalerateMusca domestica48h247 ppm[4]
Lambda-cyhalothrinHyalella azteca10d0.45 µg/g OC[5]
BifenthrinHyalella azteca10d0.52 µg/g OC[5]
DeltamethrinHyalella azteca10d0.79 µg/g OC[5]
DeltamethrinAmrasca devastans-60.61 ppm[6]
BifenthrinAmrasca devastans-5.57 ppm[6]

Experimental Protocols

The determination of insecticidal activity is conducted through standardized bioassays. The following are detailed methodologies for the topical application and contact/residual bioassays.

Topical Application Bioassay (for LD50 Determination)

This method involves the direct application of a precise volume of insecticide solution to the dorsal thorax of individual insects.[7]

1. Insect Rearing:

  • Test insects (e.g., Musca domestica, Aedes aegypti) are reared under controlled laboratory conditions to ensure uniformity in age, size, and physiological state.[8]

  • Typical conditions are 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod.[9][10]

2. Insecticide Preparation:

  • The technical grade this compound derivative is dissolved in a suitable volatile solvent, such as acetone, to prepare a stock solution.[7]

  • A series of dilutions are prepared from the stock solution to create a range of concentrations that will produce between 10% and 90% mortality.

3. Application:

  • Adult insects are immobilized, typically by chilling or brief exposure to CO2.

  • A micro-applicator is used to apply a precise volume (e.g., 0.1-1 µL) of the insecticide solution to the dorsal thorax of each insect.[3]

  • A control group is treated with the solvent alone.

4. Observation and Data Analysis:

  • Treated insects are transferred to holding containers with access to food and water.

  • Mortality is assessed at a predetermined time, usually 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • The LD50 value and its 95% confidence limits are calculated using probit analysis.[11]

Contact/Residual Bioassay (for LC50 Determination)

This method evaluates the toxicity of an insecticide when an insect comes into contact with a treated surface.

1. Preparation of Treated Surfaces:

  • For a petri dish assay, a known amount of the insecticide dissolved in a volatile solvent is applied to the inner surface of a petri dish. The solvent is allowed to evaporate, leaving a uniform film of the insecticide.[10]

  • For a filter paper assay, a piece of filter paper is impregnated with a known amount of the insecticide solution and allowed to dry.

2. Insect Exposure:

  • A known number of insects are released onto the treated surface.

  • The container is covered to prevent escape. A control group is exposed to a surface treated with solvent only.

3. Observation and Data Analysis:

  • Mortality is recorded at specific time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours).[4]

  • The LC50 value and its 95% confidence limits for each time point are determined using probit analysis.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

This compound derivatives, particularly pyrethroids, exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system. These channels are crucial for the propagation of nerve impulses.

Pyrethroids bind to the open state of the VGSC, preventing its inactivation and leading to a persistent influx of sodium ions.[12] This disrupts the normal transmission of nerve signals, causing hyperexcitation of the nervous system, followed by paralysis and ultimately, death of the insect.

Two distinct pyrethroid binding sites, PyR1 and PyR2, have been proposed on the VGSC.[13] The differential binding at these sites is thought to contribute to the varying potencies and toxicological profiles of different pyrethroid derivatives.

G cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel (VGSC) cluster_pyrethroid Pyrethroid Action Extracellular Extracellular Space Intracellular Intracellular Space Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Channel Closed) Open->Inactive Inactivation Prolonged_Influx Prolonged Na+ Influx Open->Prolonged_Influx Prevents Inactivation Inactive->Resting Repolarization Pyrethroid This compound Derivative Pyrethroid->Open Binds to open channel Hyperexcitation Nerve Hyperexcitation Prolonged_Influx->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis Results in

Caption: Mechanism of action of this compound derivatives on insect voltage-gated sodium channels.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the insecticidal activity of this compound derivatives.

G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis Insect_Rearing Insect Rearing (Controlled Environment) Topical_App Topical Application (LD50) Insect_Rearing->Topical_App Contact_Assay Contact/Residual Assay (LC50) Insect_Rearing->Contact_Assay Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Topical_App Compound_Prep->Contact_Assay Mortality_Count Mortality Assessment (e.g., at 24h) Topical_App->Mortality_Count Contact_Assay->Mortality_Count Probit_Analysis Probit Analysis Mortality_Count->Probit_Analysis LC50_LD50_Calc LC50/LD50 Calculation Probit_Analysis->LC50_LD50_Calc

Caption: General workflow for determining the insecticidal activity of this compound derivatives.

References

Safety Operating Guide

Cyclopropanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of cyclopropanecarboxylate and its derivatives are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with the chemical's hazardous properties. This guide provides detailed, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for research, scientific, and drug development professionals.

Hazard Identification and Safety Profile

Cyclopropanecarboxylic acid and its esters are classified as hazardous materials. Key risks include:

  • Corrosivity : Causes severe skin burns and eye damage.[1][2]

  • Flammability : The compound is a combustible or flammable liquid and vapor.[2][3] It should be kept away from heat, sparks, open flames, and hot surfaces.[2][3][4][5]

  • Irritation : May cause irritation to the skin, eyes, and respiratory system.[3]

  • Toxicity : Harmful if swallowed.[2]

Physical and Chemical Properties

The following table summarizes key quantitative data for cyclopropanecarboxylic acid.

PropertyValue
CAS Number 1759-53-1
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
Appearance Colorless liquid
Boiling Point 182 - 184 °C
Melting Point 14 - 17 °C
Flash Point 72 °C (closed cup)
Density 1.081 g/cm³ at 25 °C
Solubility Soluble in water

Source:[1][2][3]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to maintain a safe laboratory environment.

Safe Handling Protocols
  • Work in a well-ventilated area to avoid inhaling vapor or mist.[1][2][4]

  • Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[1][2]

  • Take measures to prevent the buildup of electrostatic charge.[1][4]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][5]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[1][3][5]

  • Keep containers tightly closed and properly sealed.[1][2] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound:

  • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield (8-inch minimum).[1][2]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5]

  • Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]

Accidental Release and Spill Containment

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill Response Protocol
  • Evacuate : Evacuate personnel from the immediate spill area.[1][4]

  • Ventilate : Ensure the area is well-ventilated.[1][2][4]

  • Eliminate Ignition Sources : Remove all sources of ignition from the area.[1][2][4] Use spark-proof tools.[2]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1][4][5]

  • Absorption : Absorb the spill with an inert material such as sand, earth, or vermiculite.[2]

  • Collection : Collect the absorbed material using an electrically protected vacuum cleaner or by wet-brushing.[1][4] Place the waste into a suitable, closed container for disposal.[1][2][4]

Proper Disposal Procedure

Disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper disposal.[6]

Step-by-Step Disposal Guide
  • Waste Identification : Clearly identify the waste as "this compound" or "Cyclopropanecarboxylic Acid". Note any contamination with other substances.

  • Containerization : Place the waste material in a suitable, closed, and properly labeled container.[1][4] The container should be compatible with the chemical and sealed to prevent leaks.

  • Labeling : Label the container with the chemical name, associated hazards (e.g., "Corrosive," "Flammable"), and the date of accumulation.

  • Temporary Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending disposal.

  • Engage a Licensed Waste Disposal Service : Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[5][7]

  • Documentation : Maintain records of the disposal process, including manifests from the disposal company, in accordance with institutional and regulatory requirements.

G start Start: Waste this compound Generated identify Step 1: Identify & Quantify Waste start->identify segregate Step 2: Segregate from Incompatible Materials (Oxidizers, Strong Bases) identify->segregate ppe Step 3: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) segregate->ppe containerize Step 4: Select & Fill Approved Waste Container ppe->containerize label Step 5: Label Container Clearly (Name, Hazards, Date) containerize->label store Step 6: Store in Designated Secondary Containment Area label->store arrange_disposal Step 7: Arrange Pickup with Licensed Waste Disposal Vendor store->arrange_disposal document Step 8: Complete & Retain Disposal Manifest/Records arrange_disposal->document end End: Proper Disposal Complete document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling cyclopropanecarboxylate and its derivatives. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Cyclopropanecarboxylates are a class of chemical compounds that require careful handling due to their potential hazards, which can include causing severe skin burns and eye damage.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE program is mandatory when working with cyclopropanecarboxylates. The following table summarizes the recommended PPE based on safety data sheet (SDS) guidelines.[1][2][3]

PPE Category Specification Standard/Reference Purpose
Eye and Face Protection Tightly fitting safety goggles. A face shield (minimum 8-inch) is required when there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.[2][3]To protect against splashes and vapors that can cause severe eye irritation or burns.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and proper removal technique must be followed.[2]Follow manufacturer's specifications for the specific chemical being handled.To prevent skin contact, which can cause burns and irritation.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[3] For situations with unknown concentrations or high risk, a full-facepiece pressure-demand self-contained breathing apparatus (SCBA) is recommended.[4]NIOSH (US) or EN 149 (EU).[3]To protect against inhalation of harmful vapors or mists.[1][5]
Protective Clothing Wear appropriate protective gloves and clothing to prevent skin exposure.[3] This can include a lab coat, chemical-resistant apron, or a full chemical-resistant suit depending on the scale of the operation.[4]Follow institutional and regulatory guidelines.To shield the body from accidental spills and splashes.
Footwear Chemical-resistant boots with steel toe and shank are recommended, especially when handling larger quantities.As per institutional safety protocols.To protect feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling cyclopropanecarboxylates minimizes risks. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_spill Ensure Spill Kit is Accessible prep_workspace->prep_spill handle_receipt Receiving and Unpacking prep_spill->handle_receipt handle_storage Store in a Cool, Dry, Well-Ventilated Area handle_receipt->handle_storage handle_transfer Careful Transfer and Weighing handle_storage->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_handwash Wash Hands Thoroughly post_ppe->post_handwash disp_waste Segregate Chemical Waste post_handwash->disp_waste disp_container Use Labeled, Sealed Containers disp_waste->disp_container disp_service Arrange for Professional Waste Disposal disp_container->disp_service

Figure 1. Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Review SDS: Before any handling, thoroughly review the specific Safety Data Sheet (SDS) for the this compound compound you are using.[1][2][6]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Work Area: All work must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[1]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily accessible.[1]

2. Handling:

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2] The container must be kept tightly closed.[1][2]

  • Transfer: When transferring or weighing the chemical, do so carefully within the fume hood to avoid generating dust or aerosols. Use appropriate tools to handle the material.

  • Experimentation: During the experiment, maintain awareness of the chemical's properties and potential reactions.

3. Post-Handling:

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of single-use PPE as chemical waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_waste_disposal Final Disposal waste_excess Excess/Unused Chemical collect_liquid Liquid Waste Container (Labeled) waste_excess->collect_liquid waste_contaminated Contaminated PPE (gloves, etc.) collect_solid Solid Waste Container (Labeled) waste_contaminated->collect_solid waste_glassware Contaminated Glassware/Apparatus waste_glassware->collect_solid disposal_pickup Arrange for Licensed Waste Disposal Service collect_liquid->disposal_pickup collect_solid->disposal_pickup disposal_incineration Chemical Incineration (Preferred Method) disposal_pickup->disposal_incineration

Figure 2. Disposal Plan for this compound Waste.
Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams. Keep it separate in designated, clearly labeled waste containers.

  • Containers: Use robust, leak-proof containers that are compatible with the chemical. Ensure containers are tightly sealed.[2]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable waste disposal company.[2] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[1]

By adhering to these safety protocols and operational plans, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.